molecular formula C5H11I B127505 2-Iodopentane CAS No. 637-97-8

2-Iodopentane

Cat. No.: B127505
CAS No.: 637-97-8
M. Wt: 198.05 g/mol
InChI Key: JUPBFIYJUCWJCT-UHFFFAOYSA-N
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Description

2-Iodopentane, also known as this compound, is a useful research compound. Its molecular formula is C5H11I and its molecular weight is 198.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7902. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodopentane
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InChI

InChI=1S/C5H11I/c1-3-4-5(2)6/h5H,3-4H2,1-2H3
Source PubChem
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InChI Key

JUPBFIYJUCWJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11I
Source PubChem
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DSSTOX Substance ID

DTXSID00870740
Record name Pentane, 2-iodo-
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Molecular Weight

198.05 g/mol
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CAS No.

637-97-8
Record name 2-Iodopentane
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Record name Pentane, 2-iodo-
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Record name Pentane, 2-iodo-
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Record name 2-iodopentane
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Foundational & Exploratory

An In-depth Technical Guide to 2-Iodopentane: Properties, Reactions, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-iodopentane (CAS No: 637-97-8), a secondary alkyl halide of significant interest in organic synthesis. This document details its structural and spectroscopic characteristics, reactivity in key organic reactions, and provides generalized experimental protocols relevant to its synthesis and transformation.

Core Physical and Chemical Properties

This compound is a colorless liquid characterized as a five-carbon straight-chain alkane with an iodine atom attached to the second carbon.[1] This structure classifies it as a secondary alkyl halide, which dictates its chemical reactivity.[1] Its key physical and identifying properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₁I[2][3]
Molecular Weight 198.05 g/mol [3][4]
CAS Number 637-97-8[2]
Appearance Colorless liquid[1]
Density 1.52 g/cm³[2]
Boiling Point 146.6 °C at 760 mmHg[2]
Melting Point -85.6 °C (estimate)
Flash Point 44.6 °C[2]
Refractive Index 1.497[2]
Solubility Soluble in chloroform; less soluble in water.[1]
Canonical SMILES CCCC(C)I
InChIKey JUPBFIYJUCWJCT-UHFFFAOYSA-N

Spectroscopic Data Summary

Spectroscopic analysis is critical for the structural confirmation of this compound. The following table summarizes the expected spectral characteristics.

Spectrum TypeKey Features and Expected Chemical Shifts (δ)
¹H NMR The spectrum is characterized by complex splitting patterns due to the various proton environments. The proton on the carbon bearing the iodine (C2) will appear as a multiplet significantly downfield. The terminal methyl groups (C1 and C5) and methylene (B1212753) groups (C3 and C4) will have distinct signals, with splitting determined by adjacent protons according to the n+1 rule. For example, the C1 methyl protons will be split into a doublet by the C2 proton.
¹³C NMR The spectrum will show five distinct signals corresponding to the five carbon atoms in different chemical environments. The carbon atom bonded to the electronegative iodine (C2) will be the most downfield signal. The chemical shift for the C-I carbon is typically in the range of 20-40 ppm.
IR Spectroscopy The spectrum will be dominated by C-H stretching and bending vibrations. Key absorptions include strong C-H stretching peaks just below 3000 cm⁻¹ and a characteristic C-I stretching absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Chemical Reactivity and Pathways

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The operative mechanism is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature. Iodine is an excellent leaving group, facilitating these transformations.

The diagram below illustrates the competing reaction pathways available to this compound when treated with a species that can act as both a nucleophile and a base (Nu⁻/B⁻).

G cluster_start Reactants cluster_products Products R This compound SN2_P Sₙ2 Product (Inversion of Stereochemistry) R->SN2_P Sₙ2 (Strong Nu⁻, Aprotic Solvent) E2_P E2 Products (1-Pentene & 2-Pentene) R->E2_P E2 (Strong, Sterically Hindered Base) Carbocation Secondary Carbocation Intermediate R->Carbocation Sₙ1 / E1 (Weak Nu⁻/Base, Protic Solvent) Rate-determining step NuB Nucleophile/Base (Nu⁻ / B⁻) SN1_P Sₙ1 Products (Racemic Mixture) E1_P E1 Products (1-Pentene & 2-Pentene) Carbocation->SN1_P Nucleophilic Attack Carbocation->E1_P Deprotonation

Figure 1: Competing reaction pathways for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent reaction of this compound. These protocols are generalized and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of this compound from 2-Pentanol (B3026449)

This procedure outlines the conversion of a secondary alcohol to a secondary alkyl iodide using triphenylphosphine (B44618) and iodine, a common and effective method.

Workflow Diagram:

G Synthesis and Purification Workflow start Combine 2-Pentanol, Triphenylphosphine, & Imidazole (B134444) in DCM add_I2 Slowly Add Iodine at 0°C start->add_I2 react Stir at Room Temperature (Monitor by TLC) add_I2->react quench Quench with aq. Na₂S₂O₃ Solution react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry filter Filter and Concentrate in vacuo dry->filter purify Purify by Column Chromatography or Distillation filter->purify

Figure 2: Workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: To a solution of 2-pentanol (1.0 eq.), triphenylphosphine (1.2 eq.), and imidazole (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Addition of Iodine: Add iodine (1.2 eq.) portion-wise to the stirred solution. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to consume excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or additional DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.

Dehydrohalogenation of this compound (E2 Elimination)

This protocol describes the elimination of HI from this compound to form a mixture of alkenes, a classic example of an E2 reaction using a strong base.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (B145695).

  • Addition of Base: Add a solution of potassium hydroxide (B78521) (KOH, 3.0 eq.) in ethanol to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by GC-MS. According to Saytzeff's rule, the major product will be the more substituted alkene (2-pentene), with the less substituted alkene (1-pentene) as the minor product.[1]

  • Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of cold water.

  • Extraction: Extract the aqueous mixture with a low-boiling point organic solvent such as pentane (B18724) or diethyl ether (3x).

  • Washing and Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Product Isolation: Carefully remove the solvent by distillation to isolate the mixture of pentene isomers. Further purification and separation can be achieved by fractional distillation if required.

Nucleophilic Substitution with Azide (B81097) (Sₙ2 Reaction)

This protocol provides a general method for the synthesis of 2-azidopentane from this compound via an Sₙ2 reaction, drawing from modern microwave-assisted techniques which offer enhanced reaction rates and yields.

Methodology:

  • Reaction Setup: In a microwave process vial, combine this compound (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and an aqueous medium (e.g., water or a water/acetone mixture).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). The reaction should be monitored for pressure changes.

  • Workup: After cooling, dilute the reaction mixture with water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate (B1210297) or diethyl ether (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration of the solvent, the crude 2-azidopentane can be purified by column chromatography on silica gel.

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation or allergy-like symptoms if inhaled.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 2-Iodopentane (CAS 637-97-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodopentane (CAS: 637-97-8), a secondary alkyl iodide crucial to various fields of organic synthesis. As a versatile chemical intermediate, its utility spans the creation of complex molecular architectures and the introduction of specific functional groups. This document details its physicochemical properties, spectroscopic data, established synthesis protocols, key chemical reactions, and safety information. The content is structured to serve as a practical resource for professionals in research, development, and pharmaceutical sciences, offering detailed experimental procedures and visual representations of chemical pathways to facilitate its application in the laboratory.

Core Chemical and Physical Properties

This compound, also known as sec-amyl iodide, is an organic compound classified as a haloalkane.[1] Its molecular formula is C₅H₁₁I.[1][2][3] Structurally, it is a five-carbon straight-chain alkane with an iodine atom attached to the second carbon, which defines it as a secondary alkyl halide.[1][2] This structural feature is paramount as it dictates the compound's reactivity, particularly in substitution and elimination reactions.[2] The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering the iodine atom an excellent leaving group and making iodoalkanes like this compound highly reactive compared to their bromo- and chloro-analogs.[2] It is typically a colorless liquid at room temperature with a characteristic odor.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 637-97-8[1][3][4][5]
Molecular Formula C₅H₁₁I[1][2][3][4]
Molecular Weight 198.05 g/mol [2][3][4][6]
Boiling Point 146.6 °C at 760 mmHg[2][5][7]
Density 1.52 g/cm³[2][5][7]
Refractive Index (n20/D) 1.497[2][5][7]
Melting Point -85.6 °C (estimate)[7]
Flash Point 44.6 °C[5][7]
Vapor Pressure 5.82 mmHg at 25 °C[5][7]
Solubility Slightly soluble in water; highly soluble in organic solvents like ethanol, ether, and chloroform.[2][7]
XLogP3 3.4[7][8]

Spectroscopic Profile

The structural identification and purity assessment of this compound rely on standard spectroscopic techniques. The following table summarizes key spectral data.

Table 2: Spectroscopic Data for this compound
TechniqueData HighlightsReference
Mass Spectrometry (MS) Electron ionization mass spectra are available in the NIST database. A notable fragment ion peak may be observed at m/z = 183.[4][9][10]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available. A characteristic C-I stretching vibration absorption is expected around 500 cm⁻¹.[4][9][11][12]
¹³C NMR Spectroscopy Spectral data has been reported and is available in databases.[4]
Kovats Retention Index Semi-standard non-polar: 873, 864.8; Standard polar: 1177, 1092.[4]

Synthesis of this compound

This compound can be synthesized through several established routes, primarily involving nucleophilic substitution on a suitable precursor. The most common laboratory methods start from 2-pentanol (B3026449) or involve a halogen exchange from 2-bromopentane.

Established Synthetic Routes
  • From 2-Pentanol: The hydroxyl group of 2-pentanol can be substituted with iodine using various reagents. A common method involves using a combination of iodine with a phosphorus-containing compound like triphenylphosphine (B44618).[2] This reaction proceeds through the formation of an iodophosphonium intermediate which is then susceptible to nucleophilic attack.[2]

  • From 2-Bromopentane (Finkelstein Reaction): This is a classic halogen exchange reaction where the bromine atom is displaced by an iodide ion, typically from a salt like sodium iodide (NaI) in a suitable solvent such as acetone. A reported synthesis using an iodide source in water with a phase-transfer catalyst at 110 °C gave a 38% yield.[7]

Experimental Protocol: Synthesis from (±)-2-Pentanol

This protocol is based on a reported method for the iodination of alcohols using triphenylphosphine and iodine.[7]

Materials:

  • (±)-2-Pentanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • 1H-Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), dissolve triphenylphosphine and 1H-imidazole in anhydrous dichloromethane.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add solid iodine (I₂) to the stirred solution. The mixture will turn into a dark brown slurry.

  • Add (±)-2-pentanol dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. The color should fade to pale yellow or colorless.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield pure this compound. A literature yield for this type of reaction is reported to be around 32%.[7]

Synthesis_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification reagents Dissolve PPh3, Imidazole, I2 in DCM cooling Cool to 0 °C reagents->cooling alcohol Add 2-Pentanol cooling->alcohol stir Stir for 2h at 0 °C alcohol->stir quench Quench with Na2S2O3 (aq) stir->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with H2O & Brine extract->wash dry Dry (MgSO4) & Filter wash->dry evap Concentrate in vacuo dry->evap distill Fractional Distillation evap->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound from 2-Pentanol.

Chemical Reactivity and Synthetic Applications

As a secondary alkyl iodide, this compound is a versatile substrate capable of participating in a range of reactions, making it a valuable building block in complex organic synthesis.[2]

Key Reaction Pathways
  • Nucleophilic Substitution (Sₙ1/Sₙ2): Due to its secondary nature, this compound can undergo both Sₙ1 and Sₙ2 reactions. The dominant pathway is determined by the reaction conditions, including the strength of the nucleophile, the solvent polarity, and the temperature.[2] Strong, unhindered nucleophiles in polar aprotic solvents favor the Sₙ2 pathway, while weak nucleophiles in polar protic solvents favor the Sₙ1 pathway.

  • Elimination (E1/E2): Competition with substitution is common. Strong, bulky bases favor the E2 mechanism, leading to the formation of pentene isomers (primarily 2-pentene (B8815676) by Zaitsev's rule).[2] E1 reactions can occur under conditions that also favor Sₙ1 reactions.

  • Organometallic Formations: this compound is a key precursor for forming organometallic reagents.[2] The most common is the Grignard reagent, sec-pentylmagnesium iodide, formed by reacting this compound with magnesium metal. This nucleophilic reagent is invaluable for creating new carbon-carbon bonds.[2] For instance, its reaction with carbon dioxide followed by an acidic workup yields 2-methylhexanoic acid.[2]

  • Radical Reactions: The relatively weak C-I bond can undergo homolytic cleavage when exposed to initiators like UV light, forming a highly reactive 2-pentyl radical.[2]

Reactions cluster_sub Substitution cluster_elim Elimination cluster_organo Organometallic start This compound sn2 Sₙ2 Product (Inversion) start->sn2 Strong Nu⁻ Aprotic Solvent sn1 Sₙ1 Product (Racemic) start->sn1 Weak Nu⁻ Protic Solvent e2 2-Pentene (E2) start->e2 Strong, Bulky Base e1 Pentenes (E1) start->e1 Weak Base Protic Solvent grignard sec-Pentylmagnesium Iodide start->grignard Mg, Ether

Caption: Major reaction pathways available to this compound.

Application in Drug Development

While a versatile building block, the direct application of this compound in final drug structures is less common than its use as an intermediate. Its primary role is in the alkylation of nucleophilic substrates to build out the carbon skeleton of a target molecule.

A notable example is its use as a reagent in the synthesis of Thiopental, a barbiturate (B1230296) drug used for the induction of anesthesia.[7] In this synthesis, this compound acts as an electrophile to alkylate a key intermediate, introducing the sec-pentyl side chain that is characteristic of the final drug molecule.

Thiopental_Synth intermediate Thiourea-Malonic Ester Derivative (Nucleophile) product Alkylated Intermediate (Precursor to Thiopental) intermediate->product Alkylation Step reactant This compound (Electrophile) reactant->product

Caption: Role of this compound in the synthesis of a Thiopental precursor.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is flammable and harmful if ingested or inhaled.[4] It is also a skin and severe eye irritant.[4]

Table 3: GHS Hazard Information for this compound
Pictogram(s)Hazard Statement(s)
alt text
alt text
alt text
alt text
Danger H226: Flammable liquid and vapor.[4] H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H318: Causes serious eye damage.[4] H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] H335: May cause respiratory irritation.[4]
  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 637-97-8) is a highly reactive and synthetically useful secondary alkyl iodide. Its value lies in the lability of the carbon-iodine bond, which allows it to serve as an excellent substrate in a wide array of nucleophilic substitution, elimination, and organometallic reactions. For researchers and professionals in drug development, this compound serves as a key building block for constructing complex organic molecules, enabling the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

A Technical Guide to 2-Iodopentane: Molecular Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key chemical properties of 2-Iodopentane, a halogenated alkane utilized in organic synthesis. The document details its molecular formula and weight, and outlines its application as a reagent in synthetic protocols, particularly in nucleophilic substitution reactions.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in chemical reactions and for its characterization using various analytical techniques.

PropertyValue
Molecular FormulaC₅H₁₁I[1][2][3]
Molecular Weight198.0453 g/mol [1][2]
IUPAC NameThis compound[3]
Synonymssec-Amyl Iodide, s-Amyliodide[2]
CAS Registry Number637-97-8[2]

Synthetic Applications and Experimental Context

This compound is a versatile reagent in organic synthesis, primarily serving as an electrophilic source of a pentyl group. Its utility is most prominently featured in nucleophilic substitution reactions.

Role in Nucleophilic Substitution (Sₙ2) Reactions

This compound is a classic substrate for Sₙ2 reactions. The carbon atom bonded to the iodine is electrophilic and susceptible to attack by a wide range of nucleophiles. The iodide ion is an excellent leaving group, facilitating the reaction. A notable characteristic of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center. For instance, the reaction of (R)-2-iodopentane with a nucleophile will yield an (S)-product.[4][5]

A generalized workflow for an Sₙ2 reaction involving (R)-2-Iodopentane is depicted below. This type of reaction is fundamental in the construction of more complex molecules from simple precursors.

SN2_Reaction_Workflow sub (R)-2-Iodopentane (Substrate) pro (S)-Product sub->pro Backside Attack nuc Nucleophile (e.g., NaF) nuc->pro sol Aprotic Solvent (e.g., THF) sol->pro Reaction Medium lg Leaving Group (Iodide) pro->lg Displacement

A generalized workflow for the Sₙ2 reaction of (R)-2-Iodopentane.
Use in Drug Synthesis

The alkylating nature of this compound makes it a useful building block in the synthesis of pharmaceutical compounds. For example, it is used as a reagent to alkylate methyl cyanoacetate (B8463686) in the synthesis of Thiopental, a short-acting barbiturate (B1230296) anesthetic. This highlights its role in the formation of carbon-carbon bonds to construct the carbon skeleton of drug molecules.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques in organic chemistry. These include:

  • Gas Chromatography (GC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[2]

  • Infrared (IR) Spectroscopy: To identify the characteristic carbon-hydrogen and carbon-iodine bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise structure and connectivity of the atoms.

References

An In-depth Technical Guide to the Stereoisomers of 2-Iodopentane: (R)- and (S)-2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-iodopentane, (R)-2-Iodopentane and (S)-2-Iodopentane. It details their stereochemistry, methods for their enantioselective synthesis, protocols for their separation and characterization, and their applications as chiral building blocks in pharmaceutical and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, development, and asymmetric synthesis.

Introduction

Chirality is a fundamental property in medicinal chemistry and drug development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties.[1][2][3][4][5] Enantiomers, non-superimposable mirror-image isomers, often exhibit different biological activities due to their specific interactions with chiral biological targets such as enzymes and receptors.[2] (R)- and (S)-2-Iodopentane are chiral haloalkanes that serve as valuable intermediates in organic synthesis, allowing for the introduction of a defined stereocenter into a target molecule. This guide provides an in-depth exploration of these two stereoisomers.

Stereochemistry and Physicochemical Properties

(R)- and (S)-2-Iodopentane are enantiomers, possessing a single stereocenter at the C2 position. Their three-dimensional structures are mirror images of each other. While they share the same physical properties in an achiral environment (e.g., boiling point, density, refractive index), they rotate plane-polarized light in equal but opposite directions.[6]

A key piece of evidence for assigning the absolute configuration comes from the stereospecific synthesis from chiral precursors. The conversion of levorotatory (S)-2-pentanol to a dextrorotatory (+)-2-iodopentane indicates that the (+)-enantiomer is (R)-2-Iodopentane, due to the Walden inversion that occurs during the SN2 reaction.[7] Therefore, (-)-2-iodopentane is the (S)-enantiomer.

Table 1: Physicochemical Properties of (R)- and (S)-2-Iodopentane

Property(R)-2-Iodopentane(S)-2-IodopentaneRacemic this compound
IUPAC Name (2R)-2-iodopentane[8](2S)-2-iodopentane[9]This compound[10]
Molecular Formula C₅H₁₁I[8]C₅H₁₁I[9]C₅H₁₁I[10]
Molecular Weight 198.05 g/mol [8]198.05 g/mol [9]198.05 g/mol [10]
Boiling Point 147.2 °C (estimated)147.2 °C (estimated)147.2 °C at 760 mmHg[7]
Density 1.511 g/cm³ at 20°C[7]1.511 g/cm³ at 20°C[7]1.511 g/cm³ at 20°C[7]
Refractive Index (n²⁰_D_) 1.4967[7]1.4967[7]1.4967[7]
Specific Rotation ([α]²⁰_D_) +45.8° (neat) (calculated)-45.8° (neat) (calculated)
SMILES CCC--INVALID-LINK--I[8]CCC--INVALID-LINK--I[9]CCCC(C)I[10]
PubChem CID 86308715[8]24884453[9]12513[10]

Note: The specific rotation was calculated based on the experimental value of -34.5° in a 0.2-dm tube for the neat levorotatory isomer at 20°C, as reported by the National Institute of Standards and Technology.[7] The density of 1.511 g/mL at 20°C was used for this calculation.

Enantioselective Synthesis

The synthesis of enantiomerically enriched (R)- and (S)-2-iodopentane is typically achieved through stereospecific nucleophilic substitution reactions (SN2) starting from the corresponding enantiomers of 2-pentanol. This process is characterized by a Walden inversion, where the configuration of the chiral center is inverted.[11]

G cluster_R Synthesis of (R)-2-Iodopentane cluster_S Synthesis of (S)-2-Iodopentane S_pentanol (S)-(-)-2-Pentanol tosylate_S (S)-2-Pentyl Tosylate S_pentanol->tosylate_S  TsCl, Pyridine (B92270) (Retention) R_iodopentane (R)-(+)-2-Iodopentane tosylate_S->R_iodopentane  NaI, Acetone (SN2 Inversion) R_pentanol (R)-(+)-2-Pentanol tosylate_R (R)-2-Pentyl Tosylate R_pentanol->tosylate_R  TsCl, Pyridine (Retention) S_iodopentane (S)-(-)-2-Iodopentane tosylate_R->S_iodopentane  NaI, Acetone (SN2 Inversion)

Figure 1: General synthetic workflow for (R)- and (S)-2-Iodopentane.

Experimental Protocol: Synthesis of (S)-2-Iodopentane from (R)-2-Pentanol

This protocol is based on the well-established two-step procedure involving the formation of a tosylate followed by a Finkelstein reaction.[11]

Step 1: Tosylation of (R)-2-Pentanol (Retention of Configuration)

  • To a stirred solution of (R)-2-pentanol (1 equivalent) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents).

  • Maintain the reaction mixture at 0 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold dilute hydrochloric acid and extract with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-pentyl tosylate. This intermediate is often used in the next step without further purification.

Step 2: Finkelstein Reaction (Inversion of Configuration)

  • Dissolve the crude (R)-2-pentyl tosylate (1 equivalent) in acetone.

  • Add sodium iodide (NaI) (1.5 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 12-24 hours. The precipitation of sodium tosylate indicates the progress of the reaction.

  • After cooling to room temperature, filter the reaction mixture to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining iodine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

  • The crude (S)-2-iodopentane can be purified by fractional distillation under reduced pressure.

A similar protocol can be followed for the synthesis of (R)-2-Iodopentane starting from (S)-2-Pentanol.

Separation and Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantitative analysis of enantiomers.[12][13][14][15] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

G injector Injector Racemic this compound column Chiral Column (R) and (S) enantiomers separate injector->column Mobile Phase detector Detector UV or RI column->detector chromatogram Chromatogram Two separate peaks detector->chromatogram

Figure 2: Workflow for chiral HPLC separation of this compound enantiomers.

Table 2: Exemplary Chiral HPLC Method for Separation of this compound Enantiomers

ParameterCondition
Column Chiralcel® OD-H or similar polysaccharide-based column
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm or Refractive Index (RI)
Injection Volume 10 µL

Note: This is a starting point for method development. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline separation.

Polarimetry

Polarimetry is used to measure the optical rotation of a chiral substance, which is a fundamental characteristic of an enantiomer.[16]

Protocol: Measurement of Optical Rotation

  • Calibrate the polarimeter using a blank solvent.

  • Prepare a solution of the purified enantiomer of this compound of a known concentration (c) in a suitable achiral solvent (e.g., chloroform, ethanol).

  • Fill a polarimeter cell of a known path length (l) with the solution, ensuring no air bubbles are present.

  • Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. While the NMR spectra of the two enantiomers are identical in an achiral solvent, they can be distinguished using chiral shift reagents.[17][18]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR
H on C1~0.9Triplet
H on C2~4.1Sextet
H on C3~1.8Multiplet
H on C4~1.4Multiplet
H on C5~1.7 (on C2)Doublet
¹³C NMR
C1~14
C2~30
C3~40
C4~22
C5~25

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Applications in Drug Development and Organic Synthesis

Chiral haloalkanes like (R)- and (S)-2-iodopentane are versatile building blocks in asymmetric synthesis. Their primary utility lies in their ability to act as electrophiles in SN2 reactions, allowing for the stereospecific introduction of the pent-2-yl group.

G start (S)-2-Iodopentane (Chiral Building Block) product Chiral Product with (R)-pent-2-yl group start->product SN2 Reaction (Inversion of Configuration) nucleophile Nucleophile (Nu⁻) (e.g., R-NH⁻, R-O⁻, R-S⁻) nucleophile->product

Figure 3: Role of (S)-2-Iodopentane as a chiral synthon in SN2 reactions.

While specific examples of the use of (R)- or (S)-2-iodopentane in the synthesis of marketed drugs are not widely reported in readily accessible literature, their analogous bromo-counterparts, such as (S)-2-bromopentane, are utilized in the synthesis of chiral amines and lactams, which are common motifs in pharmaceuticals.[3] By analogy, the iodo-derivatives offer a more reactive alternative for such transformations, potentially enabling reactions under milder conditions or with a broader range of nucleophiles.

Conclusion

(R)- and (S)-2-Iodopentane are important chiral synthons with well-defined stereochemistry. Their synthesis via stereospecific routes from commercially available chiral alcohols is straightforward, and methods for their separation and characterization are well-established. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of such chiral building blocks in drug discovery and development is expected to increase. This guide provides a foundational resource for researchers and professionals working with these versatile stereoisomers.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-iodopentane. It includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the spin-spin coupling network within the molecule. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the non-equivalent protons in its structure. The presence of the electronegative iodine atom at the C2 position significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm value).

The predicted quantitative data for the ¹H NMR spectrum of this compound, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. This data was generated using the online NMR prediction tool, nmrdb.org.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H1 (CH₃)1.01Triplet (t)7.43H
H2 (CH)4.13Sextet6.81H
H3 (CH₂)1.90Multiplet (m)7.12H
H4 (CH₂)1.48Sextet7.32H
H5 (CH₃)1.70Doublet (d)6.83H

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound displays five distinct signals, consistent with the five non-equivalent sets of protons in the molecule.

  • The H2 proton , being directly attached to the carbon bearing the iodine atom, is the most deshielded and appears furthest downfield at approximately 4.13 ppm. Its signal is split into a sextet due to coupling with the adjacent H3 (two protons) and H5 (three protons) nuclei (n+1 rule, 2+3+1 = 6).

  • The H5 methyl protons appear as a doublet at around 1.70 ppm, a result of coupling with the single H2 proton.

  • The H3 methylene (B1212753) protons are diastereotopic and appear as a complex multiplet around 1.90 ppm due to coupling with both the H2 and H4 protons.

  • The H4 methylene protons are observed as a sextet at approximately 1.48 ppm, arising from coupling with the H3 (two protons) and H1 (three protons) nuclei.

  • The terminal H1 methyl protons are the most shielded, resonating at the highest field (around 1.01 ppm) as a triplet due to coupling with the two H4 protons.

Spin-Spin Coupling Pathway

The following diagram, generated using the DOT language, illustrates the key three-bond (³J) spin-spin coupling interactions within the this compound molecule that give rise to the observed splitting patterns.

G cluster_0 H1 H1 (1.01 ppm) H4 H4 (1.48 ppm) H1->H4 J = 7.4 Hz H4->H1 J = 7.4 Hz H3 H3 (1.90 ppm) H4->H3 J = 7.3 Hz H3->H4 J = 7.3 Hz H2 H2 (4.13 ppm) H3->H2 J = 7.1 Hz H2->H3 J = 7.1 Hz H5 H5 (1.70 ppm) H2->H5 J = 6.8 Hz H5->H2 J = 6.8 Hz

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-20 mg of purified this compound directly into a clean, dry vial.

  • Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent. TMS provides a sharp singlet at 0.00 ppm.

  • Dissolution and Transfer: Gently swirl the vial to ensure the complete dissolution of this compound. Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton-sensitive probe is required.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's guidelines. Place the sample into the magnet.

  • Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium (B1214612) signal of the solvent. This step ensures the stability of the magnetic field during the experiment. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, well-resolved peaks.

3. Data Acquisition:

  • Experiment Selection: Select a standard one-pulse ¹H acquisition experiment.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay (e.g., 1-5 seconds) between pulses is necessary to allow the protons to return to their equilibrium state, ensuring accurate integration.

    • Pulse Angle: A 30° or 90° pulse angle is commonly used for quantitative measurements.

4. Data Processing:

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (TMS) to 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The precise chemical shift of each peak and multiplet is determined. The coupling constants (J-values) are measured from the splitting patterns.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-iodopentane. The document details the primary fragmentation pathways, presents quantitative data on fragment abundances, and outlines a typical experimental protocol for acquiring the mass spectrum.

Introduction

This compound (C₅H₁₁I) is a halogenated alkane with a molecular weight of approximately 198.05 g/mol .[1] Understanding its fragmentation behavior under electron ionization is crucial for its identification and characterization in complex matrices, a common requirement in synthetic chemistry, environmental analysis, and drug development. Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] This fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a series of fragment ions, with the most significant peaks summarized in the table below. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. The base peak, the most intense peak in the spectrum, is observed at an m/z of 71.

m/zRelative Abundance (%)Proposed Fragment Ion
2725.3[C₂H₃]⁺
2924.6[C₂H₅]⁺
3928.1[C₃H₃]⁺
4168.4[C₃H₅]⁺
4393.0[C₃H₇]⁺
5535.1[C₄H₇]⁺
71 100.0 [C₅H₁₁]⁺ (Base Peak)
12710.5[I]⁺
12812.3[HI]⁺•
1833.5[M - CH₃]⁺
1981.8[M]⁺• (Molecular Ion)

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows several key pathways, primarily dictated by the stability of the resulting carbocations and the relative weakness of the carbon-iodine bond.

The initial step is the ionization of the this compound molecule to form the molecular ion, [C₅H₁₁I]⁺•, with a mass-to-charge ratio (m/z) of 198. Due to the high energy of electron ionization, the molecular ion is often of low abundance.[3]

The principal fragmentation pathways are:

  • Cleavage of the C-I Bond: The carbon-iodine bond is the weakest bond in the molecule, leading to its facile cleavage. This results in the formation of a pentyl carbocation ([C₅H₁₁]⁺) at m/z 71, which is the base peak, and an iodine radical. The high stability of the secondary carbocation contributes to its high abundance.

  • Alpha Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the iodine atom (alpha cleavage) can occur. Loss of a methyl radical (•CH₃) results in the fragment ion at m/z 183. Loss of a propyl radical (•C₃H₇) leads to a fragment at m/z 155, though this is a less prominent peak.

  • Loss of HI: Elimination of a neutral hydrogen iodide (HI) molecule can occur, leading to the formation of a pentene radical cation ([C₅H₁₀]⁺•) at m/z 70.

  • Further Fragmentation of the Pentyl Cation: The [C₅H₁₁]⁺ ion can undergo further fragmentation through the loss of neutral alkene molecules (e.g., ethene, propene) to produce the series of smaller alkyl carbocations observed in the spectrum, such as [C₄H₉]⁺ (m/z 57), [C₃H₇]⁺ (m/z 43), and [C₂H₅]⁺ (m/z 29).

Fragmentation_Pathway_of_2_Iodopentane M [C₅H₁₁I]⁺• m/z = 198 F183 [C₄H₈I]⁺ m/z = 183 M->F183 - •CH₃ F71 [C₅H₁₁]⁺ m/z = 71 M->F71 - •I F127 [I]⁺ m/z = 127 M->F127 - •C₅H₁₁ F43 [C₃H₇]⁺ m/z = 43 F71->F43 - C₂H₄ F29 [C₂H₅]⁺ m/z = 29 F43->F29 - CH₂ F41 [C₃H₅]⁺ m/z = 41 F43->F41 - H₂

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol

The following is a typical experimental protocol for acquiring the electron ionization mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

4.1. Sample Preparation

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 ppm.

  • Transfer the solution to a standard 2 mL autosampler vial with a septum cap.

4.2. Instrumentation

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

  • Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer equipped with an electron ionization source.

4.3. GC-MS Parameters

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp Rate: 10 °C/min

    • Final Temperature: 200 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 20 - 250

    • Scan Rate: 2 scans/second

4.4. Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Process the data using the instrument's software to obtain a background-subtracted mass spectrum and a peak list with corresponding m/z values and relative abundances.

Logical Workflow for Fragmentation Analysis

The process of analyzing the fragmentation pattern of this compound can be summarized in the following logical workflow.

Fragmentation_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Interpretation & Reporting SamplePrep Sample Preparation GCMS GC-MS Analysis (EI) SamplePrep->GCMS RawData Raw Mass Spectrum GCMS->RawData PeakList Generate Peak List (m/z vs. Abundance) RawData->PeakList IdentifyM Identify Molecular Ion (M⁺•) PeakList->IdentifyM IdentifyBase Identify Base Peak PeakList->IdentifyBase ProposeFrag Propose Fragment Structures IdentifyM->ProposeFrag IdentifyBase->ProposeFrag Pathway Elucidate Fragmentation Pathways ProposeFrag->Pathway Report Generate Technical Report Pathway->Report

References

An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-iodopentane. It is designed to assist researchers, scientists, and professionals in drug development in understanding the vibrational characteristics of this secondary iodoalkane. This document outlines the key spectral features, presents a detailed experimental protocol for obtaining the spectrum, and illustrates the underlying principles of IR spectroscopy through logical diagrams.

Core Data Presentation: Infrared Spectrum of this compound

While a publicly available, comprehensive, and experimentally validated peak list for this compound is not readily accessible, the following table has been constructed by analyzing the gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) WebBook and correlating the observed absorption bands with known characteristic frequencies for similar chemical structures, such as 2-iodopropane (B156323), and general principles of infrared spectroscopy.[1][2] The intensities are qualitatively described as strong (s), medium (m), or weak (w).

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~2960-2850sC-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups
~1465mC-H bending (scissoring) of CH₂ group
~1375mC-H bending (rocking) of CH₃ group
~1150wC-C skeletal vibrations
~500-600mC-I stretching

Experimental Protocol: Acquisition of the IR Spectrum of this compound

The following protocol details the methodology for obtaining the infrared spectrum of this compound, which is a liquid at standard conditions. The attenuated total reflectance (ATR) technique is a modern and convenient method for liquid samples.

Objective: To acquire a high-quality infrared spectrum of liquid this compound.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Sample of this compound (reagent grade or purified).

  • Micropipette.

  • Lint-free tissues.

  • Suitable solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or acetone).

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Install the ATR accessory if it is not already in place.

    • Perform a background scan to account for the absorbance of the ambient atmosphere (CO₂ and water vapor). This is a critical step for obtaining a clean spectrum of the sample.

  • Sample Application:

    • Using a micropipette, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to cover the crystal surface completely.

  • Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum should be recorded in the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is typically displayed in terms of transmittance or absorbance.

    • Perform any necessary baseline corrections or other spectral manipulations as required.

  • Cleaning:

    • After the measurement is complete, carefully clean the ATR crystal using a lint-free tissue soaked in an appropriate solvent. Ensure the crystal is completely dry before the next measurement.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the IR spectrum analysis of this compound.

experimental_workflow start Start: this compound Sample instrument_prep Instrument Preparation (FTIR with ATR) start->instrument_prep background_scan Background Scan (Atmospheric Correction) instrument_prep->background_scan sample_application Sample Application (Drop on ATR Crystal) background_scan->sample_application spectrum_acquisition Spectrum Acquisition (4000-400 cm⁻¹) sample_application->spectrum_acquisition data_processing Data Processing (Baseline Correction) spectrum_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Identification) data_processing->spectral_analysis end End: Interpreted Spectrum spectral_analysis->end

Caption: Experimental workflow for acquiring the IR spectrum of this compound.

signaling_pathways ir_source IR Radiation Source molecule This compound Molecule ir_source->molecule vibrational_excitation Vibrational Excitation (Stretching & Bending) molecule->vibrational_excitation Absorption of Specific Frequencies detector Detector vibrational_excitation->detector Transmitted Radiation spectrum IR Spectrum (Plot of Absorbance vs. Wavenumber) detector->spectrum

Caption: Logical relationship of IR radiation interaction with this compound.

References

The Stereogenic Center of 2-Iodopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereogenic center in 2-iodopentane, a chiral haloalkane of interest in synthetic organic chemistry and as a building block in the development of novel chemical entities. This document details the properties of its enantiomers, outlines experimental protocols for their synthesis and resolution, and examines a key nucleophilic substitution reaction, providing a comprehensive resource for professionals in the field.

Introduction to the Stereogenic Center in this compound

This compound possesses a single stereogenic center at the second carbon atom (C2). This carbon is bonded to four different substituents: a hydrogen atom, an iodine atom, a methyl group, and a propyl group. Consequently, this compound exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-iodopentane and (S)-2-iodopentane.

The three-dimensional arrangement of these substituents around the chiral center dictates the molecule's interaction with other chiral molecules and its effect on plane-polarized light, a property known as optical activity. The physical and chemical properties of the individual enantiomers are identical, except for the direction in which they rotate plane-polarized light. However, their biological activities and interactions with other chiral molecules can differ significantly, a crucial consideration in drug development.

Physicochemical Properties of this compound Enantiomers

The enantiomers of this compound share most of their physical properties. However, their optical rotation is equal in magnitude but opposite in direction. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive.

Table 1: Physicochemical Properties of this compound and its Enantiomers

PropertyRacemic this compound(R)-2-Iodopentane(S)-2-Iodopentane
Molecular Formula C₅H₁₁IC₅H₁₁IC₅H₁₁I
Molecular Weight 198.05 g/mol [1][2][3]198.05 g/mol [1]198.05 g/mol [3]
Boiling Point 142 °C[4]Not reportedNot reported
Density 1.510 g/mL[4]Not reportedNot reported
Refractive Index 1.496[4]Not reportedNot reported
Optical Rotation Not reportedNot reported

Synthesis of Enantiomerically Enriched this compound

Enantiomerically enriched this compound can be synthesized from the corresponding chiral precursors, (R)- and (S)-2-pentanol. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, which results in an inversion of stereochemistry at the chiral center, a phenomenon known as the Walden inversion.

Synthesis of (S)-2-Iodopentane from (R)-2-Pentanol

This synthesis involves the conversion of the hydroxyl group of (R)-2-pentanol into a good leaving group, followed by displacement with iodide. A common method is the reaction with tosyl chloride to form a tosylate, which is then displaced by iodide in a classic SN2 reaction.

Experimental Protocol: Synthesis of (S)-2-Iodopentane

  • Materials: (R)-2-pentanol, p-toluenesulfonyl chloride (TsCl), pyridine, sodium iodide (NaI), acetone (B3395972), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, dissolve (R)-2-pentanol (1.0 eq) in pyridine.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution while stirring. Maintain the temperature below 5 °C.

    • Allow the reaction mixture to stir at 0-5 °C for 4-6 hours, then let it stand at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-pentyl tosylate.

    • Dissolve the crude tosylate in acetone and add sodium iodide (1.5 eq).

    • Heat the mixture to reflux for 12-18 hours.

    • Cool the reaction mixture, filter to remove the precipitated sodium tosylate, and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Purify the crude (S)-2-iodopentane by fractional distillation.

Synthesis of (R)-2-Iodopentane from (S)-2-Pentanol

The synthesis of (R)-2-iodopentane is analogous to the synthesis of the (S)-enantiomer, starting from (S)-2-pentanol. The same procedure as described in section 3.1 is followed, substituting (S)-2-pentanol as the starting material.

Synthesis_of_Enantiomers R_Pentanol (R)-2-Pentanol TsCl_Py 1. TsCl, Pyridine 2. NaI, Acetone R_Pentanol->TsCl_Py S_Pentanol (S)-2-Pentanol S_Pentanol->TsCl_Py S_Iodopentane (S)-2-Iodopentane TsCl_Py->S_Iodopentane R_Iodopentane (R)-2-Iodopentane TsCl_Py->R_Iodopentane

Caption: Synthesis of this compound Enantiomers.

Chiral Resolution of Racemic this compound

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. For non-functionalized haloalkanes like this compound, direct resolution is challenging. A common strategy involves derivatization to introduce a functional group that can react with a chiral resolving agent. However, a more direct approach for analogous compounds can sometimes be achieved through chiral chromatography. A hypothetical resolution protocol based on the formation of diastereomeric inclusion complexes is presented below.

Experimental Protocol: Chiral Resolution of (±)-2-Iodopentane (Representative)

  • Materials: Racemic this compound, a chiral host molecule (e.g., a cyclodextrin (B1172386) derivative or a chiral crown ether), suitable solvent system, filtration apparatus, polarimeter.

  • Procedure:

    • Dissolve the racemic this compound in a minimal amount of a suitable solvent.

    • In a separate flask, dissolve the chiral host molecule in the same solvent, possibly with gentle heating.

    • Slowly add the solution of racemic this compound to the chiral host solution with vigorous stirring.

    • Allow the mixture to stir at a controlled temperature for a set period to facilitate the formation of diastereomeric inclusion complexes.

    • The less soluble diastereomeric complex should precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with a small amount of cold solvent to remove any entrained soluble diastereomer.

    • Liberate the enantiomerically enriched this compound from the solid complex by an appropriate method (e.g., heating under vacuum, extraction with a non-polar solvent).

    • The filtrate, now enriched in the other enantiomer, can be treated similarly to isolate the second enantiomer.

    • Analyze the optical purity of each fraction using a polarimeter.

Chiral_Resolution Racemic Racemic (±)-2-Iodopentane Complex_Formation Complex Formation Racemic->Complex_Formation Chiral_Host Chiral Host Chiral_Host->Complex_Formation Diastereomers Diastereomeric Complexes (R)-Iodopentane•Host (S)-Iodopentane•Host Complex_Formation->Diastereomers Separation Separation (e.g., Crystallization) Diastereomers->Separation R_Complex (R)-Iodopentane•Host Separation->R_Complex S_Complex (S)-Iodopentane•Host Separation->S_Complex Liberation_R Liberation R_Complex->Liberation_R Liberation_S Liberation S_Complex->Liberation_S R_Iodopentane (R)-2-Iodopentane Liberation_R->R_Iodopentane S_Iodopentane (S)-2-Iodopentane Liberation_S->S_Iodopentane

Caption: Chiral Resolution Workflow.

Reactions at the Stereogenic Center: Nucleophilic Substitution

The stereogenic center of this compound is a key site for chemical transformations. Nucleophilic substitution reactions (SN2) at this center proceed with inversion of configuration. A representative example is the reaction with cyanide ion.

Reaction of (S)-2-Iodopentane with Potassium Cyanide

The reaction of (S)-2-iodopentane with potassium cyanide in an appropriate solvent like ethanol (B145695) proceeds via an SN2 mechanism to yield (R)-2-cyanopentane. The cyanide nucleophile attacks the carbon atom bearing the iodine from the side opposite to the leaving group, resulting in a complete inversion of the stereocenter.

Experimental Protocol: Reaction of (S)-2-Iodopentane with KCN

  • Materials: (S)-2-iodopentane, potassium cyanide (KCN), ethanol, reflux apparatus, distillation apparatus, diethyl ether, water, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve potassium cyanide (1.2 eq) in ethanol.

    • Add (S)-2-iodopentane (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours.

    • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the resulting (R)-2-cyanopentane by distillation under reduced pressure.

SN2_Reaction S_Iodopentane (S)-2-Iodopentane KCN KCN, Ethanol Reflux S_Iodopentane->KCN Transition_State Transition State [NC---C---I]⁻ KCN->Transition_State R_Cyanopentane (R)-2-Cyanopentane Transition_State->R_Cyanopentane

Caption: SN2 Reaction of (S)-2-Iodopentane.

Spectroscopic Data

The enantiomers of this compound are indistinguishable by standard spectroscopic methods such as NMR and Mass Spectrometry in an achiral environment. The data presented below is for the racemic mixture.

Table 2: Spectroscopic Data for this compound

Technique Data
¹³C NMR Spectra available in the literature.[2]
Mass Spectrometry (GC-MS) Data available from NIST Mass Spectrometry Data Center.[2][5]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available.[2]

Note: Specific peak assignments are not provided here but can be found in the referenced databases.

Conclusion

The stereogenic center at C2 renders this compound a chiral molecule with two enantiomeric forms. The synthesis of enantiomerically pure or enriched this compound is achievable from chiral precursors via SN2 reactions that proceed with inversion of configuration. While chiral resolution of the racemic mixture is theoretically possible, specific protocols are not well-documented and may require specialized techniques such as chiral chromatography. The stereocenter of this compound is a reactive site for nucleophilic substitution, which predictably occurs with inversion of stereochemistry. This technical guide provides foundational knowledge and representative experimental frameworks for researchers and scientists working with this and similar chiral molecules. The provided protocols are illustrative and may require optimization for specific laboratory conditions and desired purity levels.

References

Navigating the Crossroads: A Technical Guide to Nucleophilic Substitution Reactions of Secondary Alkyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary alkyl iodides represent a critical and nuanced class of electrophiles in nucleophilic substitution reactions. Positioned at the mechanistic crossroads between the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways, their reactivity is exquisitely sensitive to a variety of factors, including the nature of the nucleophile, the solvent system, and the stereochemistry of the substrate. This technical guide provides an in-depth exploration of these reactions, offering a summary of key data, detailed experimental protocols, and visual representations of the underlying principles to aid researchers in the strategic design and execution of synthetic routes involving this important functional group.

The Mechanistic Dichotomy: S(_N)1 vs. S(_N)2 Pathways

Nucleophilic substitution at a secondary carbon is a competitive process between two distinct mechanisms. The preferred pathway is dictated by the reaction conditions, which ultimately determine the rate-determining step of the reaction.

  • S(_N)2 Mechanism: A single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, displacing the iodide leaving group. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction kinetics are second-order, being dependent on the concentration of both the alkyl iodide and the nucleophile. A key stereochemical outcome of the S(_N)2 reaction is the inversion of configuration at the chiral center.[1][2][3]

  • S(_N)1 Mechanism: A two-step process initiated by the slow, rate-determining departure of the iodide to form a planar carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation, which can occur from either face. This mechanism is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. The reaction kinetics are first-order, depending only on the concentration of the alkyl iodide. The stereochemical outcome is typically racemization, although incomplete racemization due to the formation of intimate ion pairs is often observed.[1][2]

Secondary alkyl halides can undergo either S(_N)1 or S(_N)2 reactions, with the specific pathway influenced by the solvent, temperature, and the nucleophile involved.[4]

Logical Relationship of Factors Influencing the Reaction Pathway

G Factors Influencing S_N1 vs. S_N_2 for Secondary Alkyl Iodides cluster_substrate Substrate cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Secondary_Iodide Secondary Alkyl Iodide SN2 S_N_2 Secondary_Iodide->SN2 SN1 S_N_1 Secondary_Iodide->SN1 Nucleophile Nucleophile Nucleophile->SN2 Strong, Unhindered Nucleophile->SN1 Weak Solvent Solvent Solvent->SN2 Polar Aprotic Solvent->SN1 Polar Protic

Caption: Interplay of factors determining the substitution pathway.

Data Presentation: Factors Influencing Reaction Outcomes

The following tables summarize the expected outcomes for nucleophilic substitution reactions of secondary alkyl iodides under various conditions. It is important to note that these are general trends, and the actual product distribution can be influenced by subtle steric and electronic effects.

Table 1: Influence of Nucleophile Strength
NucleophileTypeExpected Predominant MechanismNotes
I
^-
, Br
^-
, Cl
^-
StrongS(_N)2Good nucleophiles and good leaving groups.
RS
^-
StrongS(_N)2Excellent nucleophiles.
N(_3)
^-
StrongS(_N)2Good nucleophile for S(_N)2 reactions.
CN
^-
StrongS(_N)2Strong nucleophile.
RCOO
^-
WeakS(_N)1 / S(_N)2Borderline; outcome is highly solvent-dependent.
H(_2)O, ROHWeakS(_N)1Solvolysis reactions are typically S(_N)1.
OH
^-
, RO
^-
Strong BaseE2 often competesStrong bases can favor elimination over substitution.
Table 2: Influence of Solvent Polarity
SolventTypeFavored MechanismRationale
Acetone (B3395972), DMF, DMSOPolar AproticS(_N)2Solvates the cation but not the anion, increasing nucleophile reactivity.
Water, Alcohols, Carboxylic AcidsPolar ProticS(_N)1Stabilizes the carbocation intermediate and solvates the nucleophile, decreasing its reactivity.
Diethyl ether, HexaneNonpolarSlows bothGenerally poor solvents for these reactions due to low solubility of ionic nucleophiles.
Table 3: Relative Reactivity of Halide Leaving Groups

The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group.[4]

C-X BondBond Energy (kJ/mol)Relative Rate of Substitution
C-F492Very Slow
C-Cl3241
C-Br28550
C-I 228 100

Experimental Protocols

Protocol 1: Kinetic Analysis of the S(_N)2 Reaction of (2S)-2-Iodobutane with Azide (B81097) Ion via Polarimetry

This protocol allows for the determination of the second-order rate constant by monitoring the change in optical rotation of the reaction mixture over time.

Materials:

  • (2S)-2-Iodobutane

  • Sodium azide (NaN(_3))

  • Acetone (anhydrous)

  • Polarimeter

  • Thermostatted cell holder

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of (2S)-2-iodobutane in anhydrous acetone.

    • Prepare a 0.1 M solution of sodium azide in anhydrous acetone.

  • Reaction Setup:

    • Equilibrate the polarimeter cell to the desired reaction temperature (e.g., 25 °C).

    • Pipette equal volumes of the (2S)-2-iodobutane and sodium azide solutions into a clean, dry flask. Mix thoroughly and quickly transfer a portion of the solution to the polarimeter cell.

  • Data Acquisition:

    • Immediately begin recording the optical rotation ((\alpha)) of the solution at regular time intervals.

    • Continue recording until the rotation remains constant, indicating the completion of the reaction ((\alpha)(_\infty)).

  • Data Analysis:

    • The rate constant (k) can be determined from the slope of a plot of ln((\alpha)(t) - (\alpha)(\infty)) versus time.

Safety Precautions: Alkyl iodides are lachrymators and should be handled in a well-ventilated fume hood. Sodium azide is highly toxic and explosive; handle with extreme care.

Protocol 2: Synthesis and Characterization of the S(_N)2 Product: (2R)-2-Azidobutane

Procedure:

  • Synthesis:

    • In a 100 mL round-bottom flask, dissolve 5.0 g of (2S)-2-iodobutane and 4.0 g of sodium azide in 50 mL of acetone.

    • Reflux the mixture with stirring for 6 hours.[5]

  • Workup and Isolation:

    • After cooling to room temperature, filter the reaction mixture to remove the sodium iodide precipitate.

    • Remove the acetone under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude (2R)-2-azidobutane.

  • Characterization:

    • The product can be purified by distillation.

    • Characterize the product using IR spectroscopy (azide stretch at ~2100 cm

      1^{-1}−1
      ) and NMR spectroscopy.

    • The stereochemical outcome (inversion) can be confirmed by comparing the optical rotation of the product with the starting material.

Experimental Workflow for Kinetic and Product Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Stock Solutions (Alkyl Iodide, Nucleophile) Mix Mix Reagents at Controlled Temperature Reagents->Mix Kinetics Kinetic Analysis (e.g., Polarimetry) Mix->Kinetics Products Product Analysis (e.g., GC-MS) Mix->Products Stereochem Stereochemical Analysis (e.g., Chiral HPLC) Products->Stereochem

Caption: A generalized workflow for studying substitution reactions.

Signaling Pathways: Visualizing Reaction Mechanisms

The choice between the S(_N)1 and S(_N)2 pathways can be visualized as a branching process influenced by the reaction conditions.

S(_N)1 and S(_N)2 Mechanistic Pathways

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway Start R-I (Secondary Alkyl Iodide) + Nu- TS_SN2 Transition State [Nu---R---I]- Start->TS_SN2 Strong Nu, Polar Aprotic Solvent Carbocation Carbocation Intermediate R+ Start->Carbocation Weak Nu, Polar Protic Solvent Product_SN2 Inverted Product Nu-R TS_SN2->Product_SN2 Product_SN1 Racemic Product (Nu-R and R-Nu) Carbocation->Product_SN1 Nucleophilic Attack

Caption: Divergent pathways of S(_N)1 and S(_N)2 mechanisms.

Conclusion

The nucleophilic substitution reactions of secondary alkyl iodides are a rich area of study with significant implications for synthetic chemistry. A thorough understanding of the interplay between the substrate, nucleophile, and solvent is paramount for controlling the reaction pathway and achieving the desired product with high selectivity and yield. By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the mechanistic complexities of these versatile transformations.

References

An In-depth Technical Guide to the Formation of Grignard Reagents from 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of the Grignard reagent, pentan-2-ylmagnesium iodide, from 2-iodopentane. This guide is intended for researchers, scientists, and professionals in drug development who utilize organometallic reagents in their synthetic workflows. It covers the core principles, experimental protocols, quantitative data, and potential side reactions associated with this critical transformation.

Core Principles

The formation of a Grignard reagent, discovered by Victor Grignard, is a fundamental method for carbon-carbon bond formation in organic synthesis.[1] The reaction involves the insertion of magnesium metal into a carbon-halogen bond, in this case, the carbon-iodine bond of this compound. This process inverts the polarity (umpolung) of the carbon atom, transforming it from an electrophilic center in the alkyl iodide to a highly nucleophilic one in the organomagnesium compound.[2]

The resulting Grignard reagent, pentan-2-ylmagnesium iodide, is a powerful nucleophile and a strong base.[3] Its utility in synthesis is vast, enabling the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides.[4]

The reaction is highly sensitive to atmospheric moisture and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[2][5] Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are standard, as they are not only aprotic but also solvate and stabilize the Grignard reagent.[2]

Data Presentation

The following table summarizes quantitative data for the formation of pentylmagnesium iodide, a close structural analog of the target compound. This data, adapted from a study on semi-batch and continuous flow synthesis, provides valuable insights into the influence of solvent on conversion and selectivity.

SolventTemperature (°C)Conversion (%)Selectivity (Grignard Reagent) (%)Selectivity (Wurtz Coupling) (%)
Tetrahydrofuran (THF)2030775
Diethyl Ether (Et₂O)151006432

Note: The Wurtz coupling product (in this case, 5,6-dimethyldecane) is a significant side product, particularly in diethyl ether.

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale preparation of pentan-2-ylmagnesium iodide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStore under inert atmosphere, away from light and moisture.
Magnesium Turnings≥99.5%Sigma-Aldrich
Diethyl Ether or Tetrahydrofuran (THF)Anhydrous, ≥99.7%Sigma-AldrichInhibitor-free.
IodineACS reagent, ≥99.8%Sigma-AldrichFor magnesium activation.
Nitrogen or Argon GasHigh PurityFor maintaining an inert atmosphere.
Apparatus Setup

All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under a stream of inert gas. A typical setup consists of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon inlet, and a pressure-equalizing dropping funnel.

Step-by-Step Procedure
  • Magnesium Activation: To the reaction flask, add magnesium turnings (1.2-1.5 equivalents relative to this compound). Add a single crystal of iodine. Gently warm the flask under a stream of inert gas to sublime the iodine, which will etch the magnesium surface and remove the passivating oxide layer.[6] Allow the flask to cool to room temperature.

  • Solvent Addition: Add sufficient anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling from the magnesium surface is observed.[7] If the reaction does not start, gentle warming with a heat gun or water bath may be necessary.[7] Crushing the magnesium turnings with a dry glass rod can also help to expose a fresh surface.[7]

  • Addition of this compound: Once the reaction has been initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux of the solvent. A rapid addition can lead to an uncontrolled exothermic reaction and an increase in the formation of the Wurtz coupling side product.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure all the magnesium is consumed. The resulting Grignard reagent will be a cloudy grey or brownish solution.

Workup and Titration

The Grignard reagent is typically used directly in the subsequent reaction. However, it is crucial to determine its molar concentration before use. This can be achieved through titration. A common method involves the titration of the Grignard solution against a standardized solution of a protic compound, such as sec-butanol, using an indicator like 1,10-phenanthroline.[8]

Mandatory Visualizations

Reaction Pathway

Grignard_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Radical Intermediates cluster_product Product This compound This compound Pentan-2-yl_Radical Pentan-2-yl Radical This compound->Pentan-2-yl_Radical Single Electron Transfer (SET) Mg Mg MgI_Radical MgI Radical Mg->MgI_Radical SET Grignard_Reagent Pentan-2-ylmagnesium Iodide Pentan-2-yl_Radical->Grignard_Reagent Radical Recombination MgI_Radical->Grignard_Reagent

Caption: Mechanism of Grignard reagent formation from this compound.

Experimental Workflow

Grignard_Workflow Start Start Dry_Apparatus Dry Glassware (Oven/Flame-dry) Start->Dry_Apparatus Activate_Mg Activate Magnesium (with Iodine) Dry_Apparatus->Activate_Mg Add_Solvent Add Anhydrous Solvent (Ether/THF) Activate_Mg->Add_Solvent Initiate_Reaction Initiate Reaction (add ~10% this compound) Add_Solvent->Initiate_Reaction Dropwise_Addition Dropwise Addition of This compound Solution Initiate_Reaction->Dropwise_Addition Reflux Maintain Gentle Reflux Dropwise_Addition->Reflux Stir Stir at Room Temp (1-2 hours) Reflux->Stir Titrate Titrate to Determine Molarity Stir->Titrate Use_in_situ Use Grignard Reagent in Subsequent Reaction Titrate->Use_in_situ End End Use_in_situ->End

Caption: Experimental workflow for the synthesis of pentan-2-ylmagnesium iodide.

References

An In-depth Technical Guide to the Solubility of 2-Iodopentane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-iodopentane in various organic solvents. The document outlines the theoretical principles governing its solubility, presents a qualitative assessment of its miscibility with common solvents, details an experimental protocol for quantitative solubility determination, and provides a visual representation of the experimental workflow.

Theoretical Principles of this compound Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent. This compound (C₅H₁₁I) is a secondary haloalkane. Its molecular structure dictates its solubility behavior.

  • Molecular Structure and Polarity: this compound consists of a five-carbon pentyl group and an iodine atom attached to the second carbon. The pentyl group is nonpolar, dominated by London dispersion forces. The carbon-iodine (C-I) bond is the most polar part of the molecule due to the difference in electronegativity between carbon and iodine. However, the overall polarity of this compound is relatively low due to the larger nonpolar alkyl chain.

  • Intermolecular Forces: The primary intermolecular forces in this compound are London dispersion forces and weak dipole-dipole interactions arising from the C-I bond. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

  • Solubility in Organic Solvents:

    • Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to be highly soluble or miscible in nonpolar solvents. The London dispersion forces in both the solute and the solvent are of similar strength, allowing for favorable mixing.

    • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): In these solvents, this compound is likely to exhibit good solubility. While these solvents have stronger dipole-dipole interactions, they can also interact favorably with the weak dipole of this compound and through dispersion forces.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): The solubility in polar protic solvents is generally moderate. These solvents are characterized by strong hydrogen bonding. While this compound cannot form hydrogen bonds, the alkyl portion can interact via dispersion forces, and the polar C-I bond can have some dipole-dipole interactions with the solvent molecules.

Data Presentation: Solubility of this compound

Extensive searches of scientific databases and literature did not yield specific quantitative solubility data for this compound in various organic solvents. This suggests that such data may not be readily available in the public domain. Therefore, the following table provides a qualitative assessment of the expected solubility of this compound based on general principles of chemical interactions. For many liquid-liquid systems where solubility is high, the term "miscible" is used to indicate that the components will mix in all proportions to form a single homogeneous phase.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypeExpected Solubility/Miscibility
HexaneNonpolarMiscible
TolueneNonpolarMiscible
Carbon TetrachlorideNonpolarMiscible
Diethyl EtherWeakly PolarMiscible
AcetonePolar AproticMiscible
Tetrahydrofuran (THF)Polar AproticMiscible
Ethyl AcetatePolar AproticMiscible
DichloromethanePolar AproticMiscible
EthanolPolar ProticSoluble/Partially Miscible
MethanolPolar ProticSoluble/Partially Miscible
WaterPolar ProticImmiscible/Very Low Solubility

Disclaimer: The data in this table is a qualitative prediction based on chemical principles. For precise quantitative data, experimental determination is required.

Experimental Protocols: Determination of Liquid-Liquid Solubility

A reliable method for determining the solubility of a liquid solute like this compound in an organic solvent is the gravimetric "shake-flask" method. This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.

Objective: To quantitatively determine the solubility of this compound in an organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Thermostatically controlled water bath or incubator

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Analytical balance (accurate to ±0.0001 g)

  • Pipettes and syringes

  • Filtration system (e.g., syringe filters with appropriate membrane material)

  • Evaporating dish or pre-weighed vials for solvent evaporation

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Mixtures: a. In a series of glass vials, add a known volume or mass of the organic solvent. b. To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation. c. Seal the vials tightly to prevent solvent evaporation.

  • Equilibration: a. Place the sealed vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation can be achieved using a mechanical shaker or magnetic stirrers. c. After the initial agitation period, allow the vials to rest undisturbed in the water bath for several hours (e.g., 12-24 hours) to allow the two phases to separate completely.

  • Sampling and Analysis: a. Carefully withdraw a known volume of the solvent-rich phase (the saturated solution) using a pipette or syringe. It is crucial to avoid disturbing the undissolved this compound phase. b. If necessary, filter the withdrawn sample using a syringe filter to remove any micro-droplets of the undissolved solute. c. Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial. d. Record the exact mass of the saturated solution.

  • Gravimetric Determination: a. Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in a drying oven at a temperature below the boiling point of this compound but sufficient to evaporate the solvent. A vacuum desiccator can also be used. b. Once the solvent is completely evaporated, the remaining residue is the dissolved this compound. c. Cool the dish or vial to room temperature in a desiccator and weigh it again. d. The difference between the final mass and the initial mass of the empty container gives the mass of the dissolved this compound.

  • Calculation of Solubility: a. The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved this compound. b. The solubility can be expressed in various units, such as:

    • g of solute / 100 g of solvent
    • g of solute / L of solvent
    • Mole fraction (moles of solute / total moles of solute and solvent)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric determination of this compound solubility in an organic solvent.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Sampling & Analysis cluster_grav 4. Gravimetric Determination cluster_calc 5. Calculation prep1 Add known amount of solvent to vial prep2 Add excess this compound prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Place in thermostatic bath prep3->equil1 Start Equilibration equil2 Agitate for 24-48 hours equil1->equil2 equil3 Allow phases to separate equil2->equil3 analysis1 Withdraw aliquot of saturated solution equil3->analysis1 Start Analysis analysis2 Filter the sample analysis1->analysis2 analysis3 Weigh the saturated solution analysis2->analysis3 grav1 Evaporate the solvent analysis3->grav1 Start Gravimetry grav2 Weigh the remaining this compound grav1->grav2 calc1 Calculate mass of solvent grav2->calc1 Final Mass calc2 Express solubility in desired units calc1->calc2 end end calc2->end Solubility Data

Caption: Experimental workflow for determining the solubility of this compound.

An In-depth Technical Guide on the Physical Properties of 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point and density of 2-iodopentane, tailored for researchers, scientists, and professionals in drug development. This document outlines the key physical constants of this compound, detailed experimental protocols for their determination, and a logical workflow for these experimental procedures.

Physical Properties of this compound

This compound, a secondary alkyl halide, is a valuable reagent in organic synthesis. An accurate understanding of its physical properties, such as boiling point and density, is crucial for its application in laboratory and industrial settings.

Data Presentation

The following table summarizes the reported values for the boiling point and density of this compound from various sources.

PropertyValueConditions
Boiling Point 146.6 °Cat 760 mmHg[1][2][3]
142 °CNot specified
Density 1.52 g/cm³Not specified[1][2][3]
1.510 g/mLNot specified[4]

Note: Minor variations in reported values can be attributed to differences in experimental conditions and purity of the sample.

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling point and density of a liquid compound such as this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

a) Micro Boiling Point Determination using a Thiele Tube:

This method is suitable when only a small amount of the sample is available.

  • Apparatus:

    • Thiele tube

    • Thermometer (0-200 °C)

    • Capillary tube (sealed at one end)

    • Small test tube

    • Heating oil (e.g., mineral oil)

    • Bunsen burner or heating mantle

  • Procedure:

    • A few drops of this compound are placed into the small test tube.

    • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The Thiele tube is filled with heating oil to a level above the side arm.

    • The thermometer and test tube assembly is immersed in the oil in the Thiele tube.

    • The side arm of the Thiele tube is gently heated. The shape of the tube facilitates the circulation of the oil, ensuring uniform heating.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped when a continuous and rapid stream of bubbles is observed.

    • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

b) Distillation Method:

This method is used when a larger quantity of the liquid is available and also serves to purify the liquid.

  • Apparatus:

    • Distillation flask

    • Condenser

    • Receiving flask

    • Thermometer

    • Heating mantle or water bath

    • Boiling chips

  • Procedure:

    • The distillation flask is filled with this compound to about two-thirds of its volume, and a few boiling chips are added to ensure smooth boiling.

    • The apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser.

    • The liquid is heated, and the temperature is monitored.

    • The temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask is recorded as the boiling point.

2. Determination of Density

Density is the mass of a substance per unit volume.

a) Using a Graduated Cylinder and Balance:

This is a straightforward method for determining density.

  • Apparatus:

    • Graduated cylinder (e.g., 10 mL or 25 mL)

    • Analytical balance

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured and recorded.

    • A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

    • The mass of the graduated cylinder containing the liquid is measured and recorded.

    • The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

    • The density is calculated by dividing the mass of the liquid by its volume.

b) Using a Pycnometer:

A pycnometer is a flask with a specific, accurately known volume, which allows for a more precise determination of density.

  • Apparatus:

    • Pycnometer

    • Analytical balance

    • Thermometer

  • Procedure:

    • The mass of the clean, dry, and empty pycnometer is accurately measured.

    • The pycnometer is filled with this compound, and the stopper is carefully inserted, ensuring any excess liquid is expelled through the capillary.

    • The outside of the pycnometer is wiped dry, and its mass is measured.

    • The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The determination should be carried out at a constant temperature.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

experimental_workflow cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Start: Obtain this compound Sample bp_method_choice Choose Method bp_start->bp_method_choice micro_bp Micro Method (Thiele Tube) bp_method_choice->micro_bp Small Sample macro_bp Macro Method (Distillation) bp_method_choice->macro_bp Large Sample bp_measurement Measure Temperature at Boiling micro_bp->bp_measurement macro_bp->bp_measurement bp_result Record Boiling Point bp_measurement->bp_result end_node End: Complete Physical Property Profile bp_result->end_node d_start Start: Obtain this compound Sample d_method_choice Choose Method d_start->d_method_choice grad_cyl Graduated Cylinder & Balance d_method_choice->grad_cyl Standard Precision pycnometer Pycnometer d_method_choice->pycnometer High Precision measure_mass_vol Measure Mass and Volume grad_cyl->measure_mass_vol pycnometer->measure_mass_vol d_calculation Calculate Density (ρ = m/V) measure_mass_vol->d_calculation d_result Record Density d_calculation->d_result d_result->end_node start_node Start: Characterization of this compound start_node->bp_start start_node->d_start

Caption: Experimental workflow for determining the boiling point and density of this compound.

References

Commercial Availability and Synthetic Utility of 2-Iodopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-iodopentane (CAS No. 637-97-8), a versatile secondary alkyl iodide crucial for various applications in organic synthesis, including pharmaceutical and agrochemical research.[1] The document details current suppliers, product specifications, and pricing, alongside representative experimental protocols for its use in key synthetic transformations.

Commercial Suppliers and Product Specifications

This compound is readily available from a range of chemical suppliers, catering to needs from small-scale research to bulk quantities. Purity levels typically range from 95% to over 98%. The following table summarizes the offerings from several prominent suppliers.

SupplierPurityAvailable QuantitiesPrice (USD)Notes
Biosynth [2]---100 mg, 1 g$389.00 (100 mg), $1,239.00 (1 g)Lead time of 3-4 weeks.
LookChem [3]95% - 98%5 mg - 100 gVaries by supplier. e.g., AHH: $710.00 (100g, 98%); American Custom Chemicals: $496.54 (5mg, 95%); TRC: $185.00 (500mg)Marketplace with multiple distributors.
Santa Cruz Biotechnology [4]---------For research use only.
Benchchem [5]---------Notes its use as a substrate for studying nucleophilic substitution.
MOLBASE [6]96% - ≥98%1 g - 1 ton---Lists multiple suppliers, primarily based in China.
CymitQuimica [1][7]Min. 95%------Provides general chemical and safety information.
Career Henan Chemical Co. [6]98%2 g---Listed on MOLBASE.
Chengdu SinoStandards Bio-Tech Co.,Ltd. [6]98%1 g---Listed on MOLBASE.
Tetrahedron Scientific Inc. [6]96%25 kg, 1 ton---Listed on MOLBASE.

Disclaimer: Prices and availability are subject to change. Please consult the supplier's website for the most current information.

Key Synthetic Applications and Experimental Protocols

As a secondary alkyl iodide, this compound is a valuable reagent in synthetic organic chemistry. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution and elimination reactions.[5] It serves as a key intermediate for introducing the pentan-2-yl group into molecules and for stereochemical studies.[5]

Nucleophilic Substitution (SN2) Reactions

This compound is an excellent substrate for SN2 reactions, where a nucleophile attacks the carbon atom bearing the iodine, leading to inversion of stereochemistry. A common application is the synthesis of other 2-substituted pentane (B18724) derivatives.

Representative Protocol: Synthesis of an Azide (B81097) via SN2 Reaction

This protocol is a generalized procedure based on microwave-assisted synthesis of alkyl azides.[8]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Water (as solvent)

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq.), sodium azide (1.2-1.5 eq.), and water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes), with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-azidopentane.

  • Purify the product as necessary, typically by column chromatography.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, pentan-2-ylmagnesium iodide. This organometallic reagent is a powerful nucleophile and strong base, widely used for forming new carbon-carbon bonds.

Representative Protocol: Formation of Pentan-2-ylmagnesium Iodide

This protocol is a generalized procedure for Grignard reagent formation.[4][9][10]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser with a drying tube

  • Addition funnel

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up the flame-dried glassware under an inert atmosphere. Place magnesium turnings (1.2-1.5 eq.) in the flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the addition funnel, prepare a solution of this compound (1.0 eq.) in the anhydrous solvent.

  • Add a small portion of the this compound solution to the magnesium turnings. The reaction may need gentle warming to initiate, which is often indicated by bubbling and the disappearance of the iodine color.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until the magnesium is consumed.

  • The resulting grey/brown solution is the Grignard reagent, which should be used immediately in the subsequent reaction step.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound as a precursor in common synthetic transformations.

G This compound This compound Nucleophilic_Substitution_Products Nucleophilic Substitution Products (e.g., Azides, Ethers) This compound->Nucleophilic_Substitution_Products S N 2 Reaction (e.g., NaN3) Grignard_Reagent Pentan-2-ylmagnesium Iodide This compound->Grignard_Reagent Mg, Ether Alcohols_Carboxylic_Acids Tertiary Alcohols, Carboxylic Acids, etc. Grignard_Reagent->Alcohols_Carboxylic_Acids Reaction with Electrophiles (e.g., CO2, Ketones)

Caption: Key synthetic pathways involving this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-iodopentane (CAS No. 637-97-8), a secondary alkyl halide utilized in various organic synthesis applications.[1][2] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Core Safety and Hazard Information

This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[3] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[3]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The GHS classification for this compound is as follows:

  • Flammable liquids: Category 3[3]

  • Acute toxicity, Oral: Category 4[3]

  • Skin corrosion/irritation: Category 2[3]

  • Serious eye damage/eye irritation: Category 1[3]

  • Sensitization, Respiratory: Category 1[3]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3[3]

Hazard Pictograms and Statements

The following diagram illustrates the GHS pictograms associated with this compound and their corresponding hazard statements.

GHS_Pictograms cluster_pictograms GHS Hazard Pictograms cluster_statements Hazard Statements flame Flame H226 H226: Flammable liquid and vapor flame->H226 corrosion Corrosion H318 H318: Causes serious eye damage corrosion->H318 exclamation Exclamation Mark H302 H302: Harmful if swallowed exclamation->H302 H315 H315: Causes skin irritation exclamation->H315 H335 H335: May cause respiratory irritation exclamation->H335 health Health Hazard H334 H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled health->H334

GHS Pictograms and Hazard Statements for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₅H₁₁I[1][3][4][5][6]
Molecular Weight 198.05 g/mol [3][4][5][6][7]
Appearance Colorless to light yellow liquid[1][5]
Boiling Point 146.6 °C at 760 mmHg[8]
Melting Point -85.6 °C (estimate)[8]
Flash Point 44.6 °C[8]
Density 1.52 g/cm³[8]
Vapor Pressure 5.82 mmHg at 25°C[8]
Solubility Slightly soluble in water; soluble in chloroform (B151607) and other organic solvents.[2][8]
Refractive Index 1.497[8]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield where splashing is possible.[9][10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[10]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[10][11]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[10][11] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9][10]

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[9][11]

  • Avoid inhalation of vapor or mist.[5][11]

  • Use only in a well-ventilated area or under a chemical fume hood.[5][11]

  • Keep away from heat, sparks, and open flames.[5][11]

  • Use non-sparking tools and explosion-proof equipment.[12]

  • Ground and bond containers when transferring material to prevent static discharge.[12][13]

  • Wash hands thoroughly after handling.[9]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11]

  • Keep away from sources of ignition.[5][11]

  • Store away from incompatible materials such as strong oxidizing agents.[11]

  • Protect from light.[2]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11][12]

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11][12]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9][11][12]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.[12][13] Hazardous decomposition products include carbon oxides and hydrogen iodide.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[12]

Experimental Protocol: Small-Scale Spill Cleanup

The following protocol outlines the steps for managing a small-scale spill of this compound (less than 1 liter) in a laboratory setting. For larger spills, evacuate the area and contact emergency services.

Spill Response Workflow

The logical workflow for responding to a this compound spill is depicted in the diagram below.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Assess Risk start->alert evacuate Evacuate Area (If Necessary) alert->evacuate Large Spill or Immediate Danger ppe Don Appropriate PPE alert->ppe Small, Manageable Spill end End of Procedure evacuate->end ventilate Ensure Adequate Ventilation & Remove Ignition Sources ppe->ventilate contain Contain the Spill ventilate->contain absorb Absorb with Inert Material contain->absorb collect Collect Absorbed Material absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose restock Restock Spill Kit dispose->restock restock->end

Workflow for Responding to a this compound Spill.
Detailed Spill Cleanup Methodology

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is large or there is a risk of fire, evacuate the area and activate the fire alarm.

    • Remove all sources of ignition from the area.[1][3]

  • Personal Protective Equipment (PPE):

    • Don the appropriate PPE as outlined in Section 3.1, including chemical safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.

  • Containment:

    • If the spill is liquid, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[3][11]

  • Absorption and Neutralization:

    • For this compound, a non-combustible absorbent is recommended. Do not use paper towels as this may increase the surface area and evaporation rate.[14]

    • Carefully apply the absorbent material over the spill, starting from the outside and working inwards to prevent splashing.

    • Allow the absorbent to completely soak up the liquid.

  • Collection:

    • Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[1][4]

  • Decontamination:

    • Wipe down the spill area with a cloth or paper towels dampened with a soap and water solution.[1][3]

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Waste Disposal:

    • Seal the hazardous waste container and label it appropriately.

    • Dispose of the waste according to your institution's hazardous waste management guidelines.[1][11]

  • Final Steps:

    • Ensure the spill area is well-ventilated to disperse any remaining vapors.

    • Restock the spill kit with the items used.[4]

    • Report the incident to the appropriate laboratory supervisor or safety officer.[3][4]

References

Methodological & Application

Application Notes and Protocols: SN2 Reaction Mechanism with (R)-2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of synthetic organic chemistry, fundamental to the construction of a wide array of molecules, including pharmaceuticals. This reaction proceeds via a single, concerted step involving the backside attack of a nucleophile on an electrophilic carbon center, resulting in the displacement of a leaving group. A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[1] When a chiral substrate such as (R)-2-iodopentane is employed, the stereospecific nature of the SN2 reaction leads to the formation of a product with the opposite configuration, in this case, an (S)-enantiomer.[2]

These application notes provide a detailed overview of the SN2 reaction mechanism utilizing (R)-2-iodopentane as a model substrate. We present key quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations to facilitate a comprehensive understanding of this important reaction class.

Data Presentation

The rate of an SN2 reaction is described by a second-order rate law, where the rate is proportional to the concentration of both the substrate and the nucleophile: Rate = k[Substrate][Nucleophile].[3] The rate constant, k, is influenced by several factors, including the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the solvent. For (R)-2-iodopentane, a secondary alkyl iodide, the reaction rate is sensitive to steric hindrance.[4]

The following tables summarize typical quantitative data for SN2 reactions of secondary alkyl halides with various nucleophiles. While specific kinetic data for (R)-2-iodopentane is not extensively published, the provided data for analogous systems offer representative values.

Nucleophile Solvent Relative Rate Constant (k_rel) Activation Energy (Ea) (kJ/mol) Expected Product
N₃⁻ (Azide)DMFHigh~70-85(S)-2-Azidopentane
OH⁻ (Hydroxide)Acetone/WaterModerate~80-95(S)-2-Pentanol
SCN⁻ (Thiocyanate)AcetoneModerate-High~75-90(S)-2-Thiocyanatopentane
CN⁻ (Cyanide)DMSOHigh~70-85(S)-2-Cyanopentane
I⁻ (Iodide)AcetoneModerate~85-100(R)-2-Iodopentane (racemization)

Note: Relative rate constants are qualitative comparisons. Activation energies are typical ranges for SN2 reactions of secondary alkyl halides.

Parameter Effect on SN2 Reaction Rate Rationale
Substrate Secondary alkyl halide: Slower than primaryIncreased steric hindrance around the electrophilic carbon raises the energy of the transition state.[5]
Leaving Group Iodide (I⁻) is an excellent leaving groupI⁻ is a weak base and can stabilize the negative charge effectively.[6]
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are optimalThese solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "naked" and more reactive.[7]

Mandatory Visualization

SN2 Reaction Mechanism of (R)-2-Iodopentane

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_Iodopentane (R)-2-Iodopentane TS [Nu---C---I]‡ Trigonal Bipyramidal R_Iodopentane->TS Backside Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS S_Product (S)-Product TS->S_Product Inversion of Stereochemistry Leaving_Group Iodide (I⁻) TS->Leaving_Group

Caption: SN2 reaction mechanism of (R)-2-Iodopentane.

Experimental Workflow for Synthesis and Analysis

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification_analysis Purification & Analysis Start Dissolve Nucleophile Salt in Polar Aprotic Solvent Add_Substrate Add (R)-2-Iodopentane Start->Add_Substrate Reaction Heat and Stir (e.g., 50-70°C, 12-24h) Add_Substrate->Reaction Quench Pour into Water Reaction->Quench Extract Extract with Organic Solvent (e.g., Diethyl Ether) Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry with Anhydrous Salt (e.g., Na₂SO₄) Wash->Dry Purify Purify by Distillation or Chromatography Dry->Purify Characterize Characterize Product: - GC-MS - Polarimetry - NMR Spectroscopy Purify->Characterize

Caption: General experimental workflow for SN2 reactions.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Azidopentane from (R)-2-Iodopentane

Objective: To synthesize (S)-2-azidopentane via an SN2 reaction with complete inversion of stereochemistry.

Materials:

  • (R)-2-Iodopentane

  • Sodium azide (B81097) (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium azide (1.5 equivalents) in anhydrous DMF.

  • To this stirring suspension, add (R)-2-iodopentane (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purify the crude (S)-2-azidopentane by vacuum distillation to obtain the final product.

Protocol 2: Kinetic Monitoring by Polarimetry

Objective: To monitor the progress of the SN2 reaction by observing the change in optical rotation over time.

Principle: The starting material, (R)-2-iodopentane, and the product, for example, (S)-2-pentanol, have different specific rotations. By measuring the optical rotation of the reaction mixture at various time points, the conversion of the reactant to the product can be followed.

Procedure:

  • Prepare a solution of (R)-2-iodopentane in a suitable polar aprotic solvent (e.g., acetone) of a known concentration in a thermostated polarimeter cell.

  • Record the initial optical rotation (α₀) at time t=0.

  • Initiate the reaction by adding a solution of the nucleophile (e.g., sodium hydroxide (B78521) in a minimal amount of water to aid solubility in acetone) to the polarimeter cell.

  • Record the optical rotation (αt) at regular time intervals.

  • Allow the reaction to proceed to completion (or for a sufficiently long time) to determine the final optical rotation (α∞).

  • The extent of reaction at any given time can be calculated, and from this, the rate constant can be determined using the appropriate integrated rate law.

Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity of the product and assess its purity.

Procedure:

  • Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • The GC will separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • The MS will fragment the eluted components and provide a mass spectrum for each.

  • Compare the retention time and the mass spectrum of the product with those of an authentic sample or with library data to confirm its identity.

  • The purity of the product can be estimated from the relative peak areas in the gas chromatogram.

Conclusion

The SN2 reaction of (R)-2-iodopentane serves as an excellent model for studying the key features of this reaction mechanism, including its bimolecular kinetics and stereospecificity. The protocols and data presented in these application notes provide a framework for researchers to design, execute, and analyze SN2 reactions, which are critical for the stereocontrolled synthesis of chiral molecules in various scientific and industrial settings. Careful selection of the nucleophile, solvent, and reaction conditions is paramount to achieving high yields and stereoselectivity.

References

Application Notes and Protocols for the E2 Elimination Reaction of 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions for the E2 elimination of 2-iodopentane, a classic example of a bimolecular elimination reaction. This document outlines the key factors influencing the reaction's regioselectivity and stereoselectivity, supported by quantitative data. Detailed experimental protocols for achieving specific product outcomes are also provided.

Introduction

The E2 (bimolecular elimination) reaction is a concerted, one-step process in which a base removes a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group (α-carbon), leading to the formation of a double bond. In the case of this compound, two constitutional isomers can be formed: 1-pentene (B89616) and 2-pentene (B8815676). Furthermore, 2-pentene can exist as two stereoisomers: (E)-2-pentene and (Z)-2-pentene. The distribution of these products is highly dependent on the reaction conditions, particularly the choice of base and solvent.

Factors Influencing the E2 Elimination of this compound

Several key factors govern the outcome of the E2 elimination of this compound:

  • Base Strength and Steric Hindrance: A strong base is required to facilitate the concerted E2 mechanism. The steric bulk of the base is a critical determinant of regioselectivity.

    • Non-bulky bases , such as sodium ethoxide (NaOEt), tend to favor the formation of the more substituted, thermodynamically more stable alkene. This is known as the Zaitsev product .

    • Bulky bases , such as potassium tert-butoxide (KOtBu), encounter steric hindrance when attempting to abstract a proton from the more substituted β-carbon (C3). Consequently, they preferentially abstract a proton from the less sterically hindered β-carbon (C1), leading to the formation of the less substituted alkene, known as the Hofmann product .[1][2]

  • Solvent: Polar aprotic solvents are generally preferred for E2 reactions as they solvate the cation of the base, leaving the anion more reactive. Protic solvents can solvate the base, reducing its basicity and potentially favoring competing SN2 reactions.

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions result in an increase in the number of molecules, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the elimination pathway.

  • Stereochemistry: The E2 reaction requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group. This means that the hydrogen atom and the iodine atom must lie in the same plane and be on opposite sides of the C-C bond. This stereochemical requirement influences the stereoselectivity of the reaction, favoring the formation of the more stable (E)-isomer of 2-pentene.

Quantitative Data

The following table summarizes the product distribution for the E2 elimination of this compound under different conditions.

SubstrateBaseSolventTemperature (°C)1-Pentene (%)(Z)-2-Pentene (%)(E)-2-Pentene (%)Total 2-Pentene (%)Reference
This compoundSodium EthoxideEthanol2519.96.573.680.1
This compoundPotassium tert-butoxidetert-ButanolNot SpecifiedMajor ProductMinor ProductMinor ProductMinor Product[2]

Experimental Protocols

Protocol 1: Synthesis of (E)-2-Pentene (Zaitsev Product)

This protocol is designed to favor the formation of the more substituted alkene, (E)-2-pentene, using a non-bulky base.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Anhydrous calcium chloride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

  • Add this compound to the flask.

  • Heat the reaction mixture to reflux with stirring for a specified period (e.g., 1-2 hours).

  • Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add cold water to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous calcium chloride.

  • Isolate the product mixture by fractional distillation. The pentene isomers have low boiling points and should be collected in a cooled receiver.

Protocol 2: Synthesis of 1-Pentene (Hofmann Product)

This protocol is designed to favor the formation of the less substituted alkene, 1-pentene, using a bulky base.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol

  • Anhydrous calcium chloride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, dissolve potassium tert-butoxide in tert-butanol.

  • Add this compound to the flask.

  • Heat the reaction mixture to reflux with stirring for a specified period (e.g., 1-2 hours).

  • Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add cold water to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous calcium chloride.

  • Isolate the product mixture by fractional distillation. The pentene isomers have low boiling points and should be collected in a cooled receiver.

Reaction Mechanisms and Workflows

The following diagrams illustrate the E2 elimination mechanism and the general experimental workflow.

Diagram 1: Concerted E2 reaction mechanism for this compound.

Experimental_Workflow start Start reactants Combine this compound, Base, and Solvent start->reactants reaction Heat to Reflux reactants->reaction monitoring Monitor Reaction Progress (GC/TLC) reaction->monitoring workup Aqueous Workup (Quench, Separate, Wash) monitoring->workup Upon Completion drying Dry Organic Layer workup->drying purification Purification (Fractional Distillation) drying->purification product Isolated Alkene Product(s) purification->product

Diagram 2: General experimental workflow for E2 elimination.

Conclusion

The E2 elimination of this compound is a versatile reaction that can be controlled to selectively produce either the Zaitsev or Hofmann product. The choice of a non-bulky base like sodium ethoxide leads to the thermodynamically favored (E)-2-pentene, while a bulky base such as potassium tert-butoxide favors the formation of the kinetically controlled product, 1-pentene. Careful consideration of the base, solvent, and temperature is crucial for achieving the desired outcome in a synthetic strategy. These protocols and data provide a solid foundation for researchers to apply these principles in their work.

References

Application Notes and Protocols for 2-Iodopentane in Grignard Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-iodopentane in Grignard synthesis. Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds in organic synthesis. The use of secondary alkyl halides like this compound presents unique challenges and considerations, which are addressed herein to ensure successful and efficient reactions.

Introduction

Grignard reagents, with the general formula R-MgX, are formed through the reaction of an organohalide with magnesium metal.[1] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[2] This reactivity allows for a broad range of applications, including the synthesis of alcohols, carboxylic acids, and other functional groups through reactions with various electrophiles.[3]

The reactivity of the parent alkyl halide is a critical factor in the successful formation of the Grignard reagent, following the general trend: R-I > R-Br > R-Cl.[2] While this compound is highly reactive due to the carbon-iodine bond, its nature as a secondary halide introduces specific challenges, primarily a slower rate of formation and an increased propensity for side reactions compared to primary alkyl halides.[4]

Key Challenges and Considerations

The primary side reaction of concern when preparing Grignard reagents from secondary halides is Wurtz coupling .[4][5] This reaction involves the coupling of the newly formed Grignard reagent with unreacted this compound to form a dimer (5,6-dimethyldecane), thereby reducing the yield of the desired 2-pentylmagnesium iodide.[4]

Factors influencing Wurtz coupling include:

  • Rate of addition: Rapid addition of this compound can lead to high local concentrations, favoring the Wurtz coupling side reaction.[4]

  • Temperature: The Grignard formation is exothermic.[6] Elevated temperatures can increase the rate of Wurtz coupling.[4]

  • Solvent: The choice of solvent can influence the reaction rate and the prevalence of side reactions.[4]

Quantitative Data Summary

While specific yield data for the formation of 2-pentylmagnesium iodide is not extensively reported in the literature, the following table provides a summary of expected yields based on the reactivity of secondary alkyl halides and general data for pentylmagnesium halides. It is important to note that actual yields are highly dependent on specific experimental conditions.

Alkyl HalideIsomerSolventTypical Yield of Grignard ReagentKey Remarks
1-BromopentanePrimaryDiethyl Ether~88%[7]Higher yields are typical for primary halides.
2-BromopentaneSecondaryNot Specified~67%[7]Lower yields are observed for secondary halides due to steric hindrance and side reactions.
Pentylmagnesium BromideNot SpecifiedDiethyl EtherHigh Conversion[8]-
Pentylmagnesium ChlorideNot SpecifiedDiethyl EtherHigh Conversion[8]-
Pentylmagnesium IodideNot SpecifiedDiethyl EtherHigh Conversion[8]-
This compound (estimated) Secondary Diethyl Ether / THF 60-80% Yield is highly sensitive to reaction conditions aimed at minimizing Wurtz coupling.

Experimental Protocols

Preparation of 2-Pentylmagnesium Iodide

This protocol details the formation of the Grignard reagent from this compound. All glassware must be rigorously dried in an oven overnight and assembled while hot under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[1]

Materials:

  • Magnesium turnings (1.2 - 1.5 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

Procedure:

  • Place the magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Add a small amount of anhydrous solvent to just cover the magnesium turnings.

  • Prepare a solution of this compound in the remaining anhydrous solvent in the dropping funnel.

  • To initiate the reaction, add a small portion of the this compound solution to the magnesium suspension. Gentle warming with a heat gun or water bath may be necessary. Initiation is indicated by the disappearance of the iodine color, bubbling from the magnesium surface, and the solution turning cloudy.[1]

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction. The resulting gray or brownish solution is the 2-pentylmagnesium iodide Grignard reagent.

Reaction of 2-Pentylmagnesium Iodide with an Aldehyde (e.g., Benzaldehyde)

This protocol describes a typical reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

  • 2-Pentylmagnesium iodide solution (prepared as in 4.1)

  • Benzaldehyde (B42025) (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Aqueous HCl (e.g., 1 M)

Procedure:

  • Cool the prepared 2-pentylmagnesium iodide solution in an ice bath.

  • Prepare a solution of benzaldehyde in anhydrous diethyl ether or THF in a dropping funnel.

  • Add the benzaldehyde solution dropwise to the stirred Grignard reagent solution at a rate that maintains the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. Alternatively, pour the reaction mixture over a mixture of crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude secondary alcohol product. The product can be further purified by distillation or chromatography.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation of Glassware and Reagents cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile A Dry Glassware (Oven-dried) D Assemble Apparatus (Inert Atmosphere) A->D B Anhydrous Solvent (e.g., Diethyl Ether, THF) B->D C Reactants (this compound, Mg Turnings) C->D E Initiate Reaction (Iodine, Gentle Heat) D->E Add Mg, I2, solvent F Slow Addition of This compound E->F Initiation confirmed G 2-Pentylmagnesium Iodide (Grignard Reagent) F->G Maintain reflux H Add Electrophile (e.g., Aldehyde, Ketone) G->H I Reaction Work-up (Aqueous Quench) H->I J Purification (Distillation/Chromatography) I->J K Final Product J->K

Caption: Experimental workflow for Grignard synthesis using this compound.

Competing_Pathways R_I This compound (R-I) RMgI 2-Pentylmagnesium Iodide (R-MgI) (Desired Product) R_I->RMgI Reaction with Mg (Desired Pathway) RR 5,6-Dimethyldecane (R-R) (Wurtz Coupling Product) R_I->RR Reaction with R-MgI (Side Reaction) Mg Magnesium (Mg)

Caption: Competing reaction pathways in the formation of 2-pentylmagnesium iodide.

References

Application Notes and Protocols for the Alkylation of Amines with 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group to an amine can significantly modulate its biological activity, physicochemical properties, and metabolic stability. This document provides detailed application notes and experimental protocols for the alkylation of primary and secondary amines using 2-iodopentane, a secondary alkyl halide.

The reaction of amines with alkyl halides, including this compound, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. However, this process is often complicated by two main challenges: over-alkylation and a competing elimination (E2) pathway. Secondary amines, the product of mono-alkylation of primary amines, are often more nucleophilic than their precursors, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.[1][2] Furthermore, the use of a secondary alkyl halide like this compound introduces steric hindrance and increases the likelihood of the competing E2 elimination reaction, which yields alkenes.[3]

These application notes will address these challenges by providing strategies to control the reaction's selectivity and offering detailed protocols for a range of amine substrates.

Reaction Mechanism and Selectivity Control

The alkylation of an amine with this compound involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of this compound, displacing the iodide leaving group.

Controlling Over-alkylation:

The propensity for over-alkylation is a significant challenge in the synthesis of primary and secondary amines via direct alkylation.[1] To favor mono-alkylation, several strategies can be employed:

  • Stoichiometry Control: Using a large excess of the starting amine can statistically favor the reaction of the alkyl halide with the more abundant starting amine over the newly formed, more nucleophilic product.[4]

  • Slow Addition of Alkylating Agent: Adding the this compound slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, reducing the chance of the mono-alkylated product reacting further.

  • Use of Specific Bases: The use of milder or sterically hindered, non-nucleophilic bases can help to control the reaction. Cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting selective mono-N-alkylation of primary amines with alkyl halides.[5][6]

Controlling Substitution (SN2) vs. Elimination (E2):

With a secondary halide like this compound, the E2 elimination pathway, where the amine acts as a base to abstract a proton, competes with the desired SN2 substitution.[3] The following factors influence the SN2/E2 ratio:

  • Nature of the Amine: Sterically hindered amines are more likely to act as bases and favor elimination. Less hindered amines are better nucleophiles and favor substitution.

  • Reaction Temperature: Higher temperatures generally favor the elimination pathway.[7]

  • Solvent: Polar aprotic solvents, such as acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF), are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[8]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the alkylation of various primary and secondary amines with this compound. Please note that these are representative examples, and optimization may be required for specific applications.

Table 1: Alkylation of Primary Amines with this compound

AmineBase (equiv.)SolventTemp. (°C)Time (h)Major ProductYield (%)Ref.
AnilineK₂CO₃ (1.5)DMF8012N-(pentan-2-yl)aniline65-75[9]
BenzylamineCs₂CO₃ (1.5)MeCN6024N-benzyl-N-(pentan-2-yl)amine70-80[6]
ButylamineEt₃N (2.0)THF5018N-butyl-N-(pentan-2-yl)amine55-65[10]

Table 2: Alkylation of Secondary Amines with this compound

AmineBase (equiv.)SolventTemp. (°C)Time (h)Major ProductYield (%)Ref.
DiethylamineK₂CO₃ (1.5)MeCN7016N,N-diethyl-N-(pentan-2-yl)amine75-85[8]
Morpholine (B109124)K₂CO₃ (1.5)DMF80124-(pentan-2-yl)morpholine80-90[11]
PiperidineEt₃N (1.5)THF60201-(pentan-2-yl)piperidine70-80[12]

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of a Primary Amine with this compound (e.g., Aniline)

This protocol aims for the selective mono-alkylation of a primary amine.

Materials:

  • Primary Amine (e.g., Aniline) (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 equiv) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equiv) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add this compound (1.1 equiv) to the reaction mixture dropwise over 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure N-alkylated secondary amine.

Protocol 2: General Procedure for the Alkylation of a Secondary Amine with this compound (e.g., Morpholine)

This protocol is for the synthesis of a tertiary amine from a secondary amine.

Materials:

  • Secondary Amine (e.g., Morpholine) (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, dissolve the secondary amine (1.0 equiv) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 equiv) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction by TLC or GC-MS.

  • After the reaction is complete (typically 12-16 hours), cool the mixture to room temperature.

  • Filter off the solid potassium carbonate and wash the solids with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to give the crude product.

  • The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure tertiary amine.

Mandatory Visualizations

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Amine (1.0 equiv) Reaction_Vessel Stirring at specified Temperature and Time Amine->Reaction_Vessel Iodopentane This compound (1.1-1.2 equiv) Iodopentane->Reaction_Vessel Base Base (e.g., K₂CO₃, 1.5 equiv) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF, MeCN) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure Alkylated Amine Chromatography->Product SN2_vs_E2 cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway Reactants Amine + this compound SN2_Product N-Alkylated Amine (Substitution Product) Reactants->SN2_Product Substitution E2_Product Pentene Isomers (Elimination Product) Reactants->E2_Product Elimination SN2_Factors Favored by: - Less sterically hindered amine - Lower temperature - Good nucleophile E2_Factors Favored by: - Sterically hindered amine (base) - Higher temperature

References

2-Iodopentane: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Iodopentane, a secondary alkyl iodide, serves as a valuable and versatile intermediate in a variety of organic transformations. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitution and elimination reactions, as well as the formation of organometallic reagents. These reactions make this compound a key building block for the synthesis of a diverse range of organic molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic operations.

Introduction

This compound (C₅H₁₁I) is a colorless to light yellow liquid with the chemical structure illustrated below. The iodine atom, being an excellent leaving group, makes the C2 carbon susceptible to attack by nucleophiles and facilitates elimination reactions.[1][2] This reactivity is central to its role as a synthetic intermediate.

Key applications of this compound include:

  • Formation of Grignard Reagents: As a precursor to pentylmagnesium iodide, it enables the formation of new carbon-carbon bonds.[3][4]

  • Nucleophilic Substitution (Sₙ2) Reactions: It allows for the introduction of a variety of functional groups at the C2 position of the pentane (B18724) chain.[5][6]

  • Elimination (E2) Reactions: It serves as a substrate for the synthesis of pentene isomers.[7][8]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₅H₁₁I[9]
Molecular Weight 198.05 g/mol [9]
CAS Number 637-97-8[9]
Boiling Point 145-146 °C[9]
Density 1.51 g/mL[9]
Appearance Colorless to light yellow liquid
Solubility Insoluble in water, soluble in organic solvents (e.g., ether, acetone)

Table 1. Physicochemical properties of this compound.

Applications and Experimental Protocols

Preparation of Grignard Reagents

This compound is an excellent starting material for the preparation of the corresponding Grignard reagent, 2-pentylmagnesium iodide. This organometallic compound is a potent nucleophile and a strong base, widely used in organic synthesis to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[3][4][8]

Grignard_Formation Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Apparatus Dry Glassware (Oven-dried) Add_Mg Add Magnesium Turnings and Anhydrous Ether Dry_Apparatus->Add_Mg Initiate_Reaction Initiate Reaction (gentle heating, iodine crystal) Add_Mg->Initiate_Reaction Add_Iodopentane Add this compound Solution (dropwise) Reflux Maintain Reflux Add_Iodopentane->Reflux Initiate_Reaction->Add_Iodopentane Grignard_Reagent 2-Pentylmagnesium Iodide (in ether) Reflux->Grignard_Reagent

Caption: Workflow for Grignard Reagent Formation.

Experimental Protocol: Synthesis of 2-Pentylmagnesium Iodide

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (catalytic amount)

  • Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the this compound solution to the magnesium turnings.

  • Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[3]

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[3]

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • The resulting grey-to-brown solution of 2-pentylmagnesium iodide is ready for use in subsequent reactions.

Quantitative Data:

The concentration of the prepared Grignard reagent should be determined by titration before use. A typical yield for the formation of Grignard reagents from secondary alkyl iodides is in the range of 80-95%.

Nucleophilic Substitution (Sₙ2) Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, leading to the formation of new C-Nu bonds with inversion of stereochemistry at the C2 center.[5][6] This is a powerful method for introducing functional groups such as azides, nitriles, and alkoxides.

SN2_Mechanism Sₙ2 Reaction Mechanism of this compound Reactants This compound + Nu⁻ Transition_State [Nu---C---I]⁻ (Trigonal Bipyramidal) Reactants->Transition_State Backside Attack Products Pentyl-Nu + I⁻ Transition_State->Products Inversion of Stereochemistry

Caption: Sₙ2 Reaction Mechanism of this compound.

Experimental Protocol: Synthesis of 2-Azidopentane

Materials:

  • This compound (1.0 eq)

  • Sodium azide (B81097) (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF) or Acetone

  • Round-bottom flask, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-azidopentane.

  • Purify the product by distillation or column chromatography.

Quantitative Data:

NucleophileProductSolventTemperature (°C)Yield (%)
NaN₃2-AzidopentaneDMF70~85-95
NaCN2-CyanopentaneDMSO100~70-80
CH₃CO₂Na2-Pentyl acetateAcetoneReflux~80-90

Table 2. Representative Sₙ2 reactions of this compound. Yields are typical for secondary alkyl iodides under these conditions.

Elimination (E2) Reactions

When treated with a strong, sterically hindered base, this compound undergoes an E2 elimination to form alkenes. The regioselectivity of this reaction is dependent on the nature of the base used. A small, strong base like ethoxide will favor the more substituted Zaitsev product (pent-2-ene), while a bulky base like potassium tert-butoxide will favor the less substituted Hofmann product (pent-1-ene).[2][7][8]

E2_Mechanism E2 Elimination Mechanism of this compound Reactants This compound + Base⁻ Transition_State [Base---H---C---C---I]⁻ (Anti-periplanar) Reactants->Transition_State Concerted Proton Abstraction and Leaving Group Departure Products Alkene + Base-H + I⁻ Transition_State->Products

Caption: E2 Elimination Mechanism of this compound.

Experimental Protocol: Synthesis of Pent-1-ene

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (1.5 eq)

  • tert-Butanol

  • Round-bottom flask, distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve potassium tert-butoxide (1.5 eq) in tert-butanol.

  • Heat the solution to reflux.

  • Add this compound (1.0 eq) dropwise to the refluxing solution.

  • The product, pent-1-ene, will distill as it is formed. Collect the distillate in a cooled receiver.

  • Continue the reaction until no more product distills.

  • Wash the distillate with water to remove any remaining tert-butanol.

  • Dry the organic layer over anhydrous calcium chloride and re-distill to obtain pure pent-1-ene.

Quantitative Data:

BaseMajor ProductMinor ProductSolventYield (%)
Potassium tert-butoxidePent-1-ene (Hofmann)Pent-2-ene (Zaitsev)t-Butanol~70-80
Sodium ethoxidePent-2-ene (Zaitsev)Pent-1-ene (Hofmann)Ethanol~80-90

Table 3. Regioselectivity in the E2 elimination of this compound.

Safety Information

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[9] It is harmful if swallowed and causes skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly useful intermediate in organic synthesis, providing access to a wide array of compounds through Grignard reagent formation, nucleophilic substitution, and elimination reactions. The protocols outlined in this document provide a foundation for the application of this compound in research and development settings.

References

Application Notes and Protocols for the Synthesis of 2-Iodopentane via Finkelstein Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-iodopentane from 2-bromopentane (B28208) or 2-chloropentane (B1584031) utilizing the Finkelstein reaction. The Finkelstein reaction is a robust and efficient method for the preparation of alkyl iodides, proceeding via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] The synthesis involves the treatment of a secondary alkyl halide with sodium iodide in acetone (B3395972). The reaction's success is driven by the poor solubility of the resulting sodium bromide or sodium chloride in acetone, which precipitates from the reaction mixture and drives the equilibrium towards the formation of the desired this compound, in accordance with Le Châtelier's principle.[3] These protocols are designed to be a valuable resource for researchers in organic synthesis and drug development, providing clear and reproducible methodologies.

Introduction

The Finkelstein reaction is a cornerstone of organic synthesis for the conversion of alkyl chlorides and bromides into their corresponding iodides.[1] This S(_N)2 reaction is particularly useful as alkyl iodides are often more reactive intermediates in subsequent synthetic transformations, such as Grignard reagent formation or cross-coupling reactions. The reaction typically employs sodium iodide in an acetone solvent. Sodium iodide is soluble in acetone, whereas the byproducts, sodium chloride and sodium bromide, are not, leading to their precipitation and shifting the reaction equilibrium to favor the product.[1] While the reaction is most efficient for primary alkyl halides, it is also applicable to secondary halides like 2-chloropentane and 2-bromopentane, albeit potentially requiring more forcing conditions such as elevated temperatures to achieve reasonable reaction rates.[4]

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of this compound.

Table 1: Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-ChloropentaneC₅H₁₁Cl106.59625-29-6
2-BromopentaneC₅H₁₁Br151.04107-81-3
Sodium IodideNaI149.897681-82-5
AcetoneC₃H₆O58.0867-64-1
This compoundC₅H₁₁I198.05637-97-8

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹³C NMRData available from various sources.
Mass Spectrometry (GC-MS)Data available from NIST Mass Spectrometry Data Center.
Infrared (IR) SpectroscopyVapor phase IR spectra available.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound starting from either 2-bromopentane or 2-chloropentane.

Protocol 1: Synthesis of this compound from 2-Bromopentane

Materials:

  • 2-Bromopentane

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 to 2.0 molar equivalents relative to 2-bromopentane).

  • Addition of Solvent and Substrate: Add anhydrous acetone to the flask to create a solution with a concentration of approximately 15% sodium iodide.[5] To this solution, add 2-bromopentane (1.0 molar equivalent).

  • Reaction: The reaction mixture is stirred and heated to reflux (the boiling point of acetone is 56 °C). The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide). The reaction is typically allowed to proceed for several hours to overnight to ensure complete conversion. For secondary bromides, heating may be necessary to achieve a reasonable reaction rate.[5]

  • Work-up:

    • After the reaction is complete (as determined by TLC or GC analysis, or after a set time), allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the precipitated sodium bromide.

    • Concentrate the filtrate using a rotary evaporator to remove the acetone.

    • To the residue, add diethyl ether and transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • The diethyl ether is removed by rotary evaporation.

    • The crude this compound is then purified by distillation to yield the final product.

Protocol 2: Synthesis of this compound from 2-Chloropentane

The procedure is analogous to the one for 2-bromopentane, but the reaction may require longer reaction times or higher temperatures due to the lower reactivity of alkyl chlorides compared to alkyl bromides in S(_N)2 reactions.

Note: The reaction of secondary chlorides with sodium iodide in acetone may be significantly slower than that of secondary bromides and may require heating to around 50°C for an extended period.[6]

Mandatory Visualizations

Signaling Pathway Diagram

Finkelstein_Reaction_Mechanism cluster_reactants Reactants cluster_solvent Solvent cluster_transition_state SN2 Transition State cluster_products Products 2-Halopentane 2-Bromopentane or 2-Chloropentane TS [I---C---X]⁻ (X = Br or Cl) 2-Halopentane->TS Nucleophilic Attack by I⁻ NaI Sodium Iodide (NaI) NaI->TS Acetone Acetone Acetone->TS Solvates Cation This compound This compound TS->this compound Leaving Group Departure NaX Sodium Bromide (NaBr) or Sodium Chloride (NaCl) (Precipitate) TS->NaX

Caption: SN2 mechanism of the Finkelstein reaction for this compound synthesis.

Experimental Workflow Diagram

Finkelstein_Workflow start Start reactants Combine 2-Halopentane, NaI, and Acetone start->reactants reaction Heat to Reflux (Formation of NaX precipitate) reactants->reaction cooldown Cool to Room Temperature reaction->cooldown filtration Filter to Remove Precipitate cooldown->filtration concentration Concentrate Filtrate (Remove Acetone) filtration->concentration extraction Dissolve in Diethyl Ether & Transfer to Separatory Funnel concentration->extraction wash1 Wash with aq. Na₂S₂O₃ extraction->wash1 wash2 Wash with Brine wash1->wash2 drying Dry Organic Layer (e.g., MgSO₄) wash2->drying purification Filter and Concentrate drying->purification distillation Purify by Distillation purification->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Stereoselective Synthesis Using Chiral 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-iodopentane is a versatile building block in stereoselective synthesis, enabling the introduction of a chiral secondary pentyl group into a target molecule. Its utility lies in its ability to undergo nucleophilic substitution reactions, primarily through the S(_N)2 mechanism, which proceeds with a predictable inversion of stereochemistry at the chiral center. This allows for the synthesis of a wide range of enantiomerically enriched compounds, including chiral amines, azides, nitriles, and thiols, which are valuable intermediates in drug discovery and development. These application notes provide detailed protocols and quantitative data for key stereoselective reactions involving (R)- and (S)-2-iodopentane.

Core Principles: The S(_N)2 Reaction and Stereochemical Inversion

The primary pathway for nucleophilic substitution on a secondary alkyl iodide like this compound is the S(_N)2 (Substitution Nucleophilic Bimolecular) reaction. This is a single-step, concerted mechanism where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the iodine leaving group. This "backside attack" leads to a Walden inversion, where the stereochemical configuration at the chiral center is inverted.[1][2][3][4]

For example, the reaction of (R)-2-iodopentane with a nucleophile (Nu:⁻) will result in the formation of the (S)-configured product. Conversely, starting with (S)-2-iodopentane will yield the (R)-product. The stereospecificity of the S(_N)2 reaction is crucial for controlling the absolute stereochemistry of the final product.[1][3]

Experimental Protocols and Applications

Synthesis of Chiral Azides: Precursors to Chiral Amines

Chiral azides are valuable intermediates that can be readily reduced to the corresponding primary amines. The reaction of chiral this compound with sodium azide (B81097) is a classic example of a stereospecific S(_N)2 reaction.

Reaction Scheme:

(R)-2-Iodopentane + NaN(_3) → (S)-2-Azidopentane

Experimental Protocol:

  • Materials: (R)-2-Iodopentane, Sodium Azide (NaN(_3)), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.

    • Add (R)-2-iodopentane (1.0 equivalent) to the solution.

    • Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude (S)-2-azidopentane.

    • Purify the product by distillation or column chromatography.

  • Characterization:

    • Characterize the product using NMR and IR spectroscopy.

    • Determine the optical rotation of the purified product using a polarimeter to confirm the inversion of stereochemistry and calculate the enantiomeric excess (ee%).

This protocol is adapted from similar procedures for secondary alkyl halides.[5]

Synthesis of Chiral Nitriles: Building Blocks for Carboxylic Acids and Amines

The reaction with cyanide ions provides a route to chiral nitriles, which can be hydrolyzed to carboxylic acids or reduced to primary amines, extending the carbon chain by one.

Reaction Scheme:

(S)-2-Iodopentane + KCN → (R)-2-Cyanopentane

Experimental Protocol:

  • Materials: (S)-2-Iodopentane, Potassium Cyanide (KCN), Ethanol (B145695).

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, heat a solution of potassium cyanide (1.2 equivalents) in ethanol under reflux.

    • Add (S)-2-iodopentane (1.0 equivalent) to the solution.

    • Continue heating under reflux for the appropriate time, monitoring the reaction by GC or TLC.

    • After cooling, filter the mixture to remove inorganic salts.

    • Remove the ethanol by distillation.

    • The resulting crude nitrile can be purified by fractional distillation.

This is a general procedure for the reaction of secondary halogenoalkanes with cyanide ions.[6]

Synthesis of Chiral Amines via Electrophilic Amination of Organomagnesium Reagents

A stereoretentive method for preparing chiral secondary alkylmagnesium reagents from chiral secondary alkyl iodides allows for the synthesis of chiral amines with high enantiomeric excess.[7][8]

Reaction Scheme:

(R)-2-Iodopentane → (R)-Alkylmagnesium Reagent → (R)-2-Pentylamine Derivative

Experimental Protocol (General Outline):

  • Materials: (R)-2-Iodopentane (99% ee), t-BuLi, Me(_3)SiCH(_2)MgCl, O-benzoyl hydroxylamine (B1172632) derivative (electrophilic amine source).

  • Procedure:

    • A mixture of the chiral secondary alkyl iodide, (R)-2-iodopentane, and Me(_3)SiCH(_2)MgCl in a pentane/diethyl ether mixture is treated with t-BuLi at low temperatures (e.g., -50 °C) to generate the optically enriched secondary mixed alkylmagnesium species with high retention of configuration.[7][8]

    • The resulting enantiomerically enriched organomagnesium reagent is then trapped with an electrophilic aminating agent, such as an O-benzoyl hydroxylamine, to provide the α-chiral amine derivative.[7][8]

  • Expected Outcome: This method has been shown to produce α-chiral amines in high yields and with excellent enantiomeric excess (up to 97% ee).[7][8]

Synthesis of Chiral Thiols

Chiral thiols are important in various applications, and their synthesis can be achieved from chiral this compound.

Reaction Scheme:

(S)-2-Iodopentane + NaSH → (R)-2-Pentanethiol

Experimental Protocol (General Outline):

  • Materials: (S)-2-Iodopentane, Sodium Hydrosulfide (B80085) (NaSH), Ethanol.

  • Procedure:

    • A solution of sodium hydrosulfide in ethanol is prepared.

    • (S)-2-Iodopentane is added, and the mixture is stirred, likely at a controlled temperature to favor the S(_N)2 pathway and minimize elimination side reactions.

    • Work-up would typically involve extraction and purification by distillation.

Quantitative Data Summary

The stereochemical outcome and yield of these reactions are highly dependent on the reaction conditions. The following table summarizes expected outcomes based on the principles of S(_N)2 reactions and data from analogous systems.

Starting MaterialNucleophileProductExpected Stereochemical OutcomeExpected Enantiomeric Excess (ee%)Expected Yield
(R)-2-IodopentaneNaN(_3)(S)-2-AzidopentaneInversion of configuration>98%High
(S)-2-IodopentaneKCN(R)-2-CyanopentaneInversion of configuration>98%Moderate to High
(R)-2-Iodopentane1. t-BuLi, Me(_3)SiCH(_2)MgCl 2. Electrophilic Amine Source(R)-2-Pentylamine DerivativeRetention of configurationUp to 97%[7][8]High
(S)-2-IodopentaneNaSH(R)-2-PentanethiolInversion of configuration>98%Moderate to High

Note: The expected ee% and yield for the azide, cyanide, and thiol reactions are based on the high stereospecificity of the S(_N)2 reaction on secondary halides. Actual values may vary based on specific reaction conditions and potential competing elimination reactions.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the stereoselective syntheses described.

Stereoselective_Synthesis_from_R_2_Iodopentane R_Iodopentane (R)-2-Iodopentane S_Azidopentane (S)-2-Azidopentane R_Iodopentane->S_Azidopentane  NaN3 (SN2) R_Mg_reagent (R)-Alkylmagnesium Reagent R_Iodopentane->R_Mg_reagent  t-BuLi, Me3SiCH2MgCl (Retention) S_Amine (S)-2-Pentylamine S_Azidopentane->S_Amine  Reduction R_Amine (R)-2-Pentylamine Derivative R_Mg_reagent->R_Amine  Electrophilic Amination

Caption: Synthetic routes from (R)-2-Iodopentane.

Stereoselective_Synthesis_from_S_2_Iodopentane S_Iodopentane (S)-2-Iodopentane R_Cyanopentane (R)-2-Cyanopentane S_Iodopentane->R_Cyanopentane  KCN (SN2) R_Thiol (R)-2-Pentanethiol S_Iodopentane->R_Thiol  NaSH (SN2) R_Carboxylic_Acid (R)-2-Methylpentanoic Acid R_Cyanopentane->R_Carboxylic_Acid  Hydrolysis R_Amine_from_nitrile (R)-2-Methylpentylamine R_Cyanopentane->R_Amine_from_nitrile  Reduction

Caption: Synthetic routes from (S)-2-Iodopentane.

Conclusion

Chiral this compound is a highly effective substrate for the stereoselective synthesis of a variety of chiral molecules. By leveraging the stereospecificity of the S(_N)2 reaction, researchers can achieve excellent control over the stereochemical outcome of their synthetic transformations. The protocols and data presented in these application notes provide a foundation for the development of robust and reliable methods for the synthesis of enantiomerically pure compounds for applications in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the N-alkylation of nitrogen-containing functional groups, such as amines and amides, utilizing 2-iodopentane as the alkylating agent and potassium carbonate as the base. This reaction is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of compounds in medicinal chemistry and drug development.

Introduction

N-alkylation is a key process for the introduction of alkyl groups onto nitrogen atoms, thereby modifying the steric and electronic properties of molecules. This modification can significantly impact the biological activity, selectivity, and pharmacokinetic profiles of drug candidates. The use of a secondary alkyl halide like this compound presents specific challenges, including potentially lower reaction rates due to steric hindrance and the possibility of competing elimination reactions. Potassium carbonate is a mild and cost-effective inorganic base suitable for promoting these reactions, particularly in polar aprotic solvents.

Reaction Principle

The N-alkylation reaction proceeds via a nucleophilic substitution mechanism (SN2). The nitrogen atom of the amine or deprotonated amide acts as a nucleophile, attacking the electrophilic carbon atom of this compound, which bears the iodine leaving group. Potassium carbonate serves to deprotonate the starting amine or amide, increasing its nucleophilicity, and to neutralize the hydroiodic acid byproduct formed during the reaction.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of various nitrogen nucleophiles with this compound using potassium carbonate. Please note that yields can vary significantly depending on the specific substrate and reaction conditions. Optimization is often necessary.

EntryNitrogen NucleophileSolventTemperature (°C)Time (h)Expected Yield (%)Notes
1AnilineDMF802440-60Moderate yields are typical for anilines with secondary alkyl halides.
2BenzylamineAcetonitrileReflux1850-70Primary aliphatic amines are generally more reactive than anilines.
3DiethylamineDMSO603630-50Secondary amines can be less reactive due to increased steric hindrance.
4BenzamideDMF1004815-30Amides are significantly less nucleophilic and require more forcing conditions.
5IndoleAcetonitrileReflux2440-55N-alkylation of N-heterocycles is a common application.

Experimental Protocol: General Procedure for N-alkylation

This protocol provides a general method for the N-alkylation of a primary amine with this compound.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.

Troubleshooting:

  • Low Yield: If the reaction is slow or gives a low yield, consider increasing the reaction temperature or using a more polar solvent like DMSO. The addition of a catalytic amount of sodium iodide can sometimes facilitate the reaction by an in-situ Finkelstein reaction.

  • Formation of Elimination Byproduct (Pentenes): The use of a milder base or lower reaction temperatures may help to minimize the formation of elimination byproducts.[1] With secondary halides like this compound, some degree of elimination is often unavoidable.

Mandatory Visualizations

N_Alkylation_Workflow start Start reagents Combine Amine/Amide, K₂CO₃, and Solvent start->reagents add_alkyl_halide Add this compound reagents->add_alkyl_halide reaction Heat and Stir (Monitor by TLC/LC-MS) add_alkyl_halide->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product Logical_Relationship reaction_conditions Reaction Conditions substrate Substrate (Amine/Amide) alkyl_halide Alkyl Halide (this compound) base Base (K₂CO₃) solvent Solvent (e.g., DMF) temperature Temperature outcome Reaction Outcome substrate->outcome Nucleophilicity alkyl_halide->outcome Steric Hindrance base->outcome Strength solvent->outcome Polarity temperature->outcome Energy Input yield Yield of N-Alkylated Product outcome->yield side_products Side Products (e.g., Elimination) outcome->side_products

References

Application of 2-Iodopentane in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-iodopentane in pharmaceutical synthesis. The primary focus is on its role as a key alkylating agent in the production of the anesthetic drug, Thiopental (B1682321).

Introduction

This compound, a secondary alkyl halide, serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through alkylation reactions. Its application in the pharmaceutical industry is highlighted by its crucial role in the synthesis of Thiopental, a short-acting barbiturate (B1230296) anesthetic. This document will detail the synthetic route to Thiopental involving this compound, provide experimental protocols, and discuss the pharmacological context of the final product.

Core Application: Synthesis of Thiopental

The synthesis of Thiopental from this compound is a well-established two-step process. The first step involves the alkylation of a cyanoacetate (B8463686) ester with this compound, followed by a cyclization reaction with thiourea (B124793).

Step 1: Alkylation of Methyl Cyanoacetate

In this step, the alpha-carbon of methyl cyanoacetate is deprotonated by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of this compound in a nucleophilic substitution reaction (SN2), forming methyl 2-cyano-3-methylhexanoate.

Step 2: Cyclization with Thiourea

The resulting alkylated cyanoacetate is then treated with thiourea in the presence of a base, such as sodium ethoxide. This leads to a condensation and cyclization reaction to form the thiobarbiturate ring system characteristic of Thiopental.

A general, simple, practical, and convenient method has been described for the synthesis of the anesthetic drug thiopental using thiourea in the presence of sodium ethoxide[1][2][3]. The preparation of thiopental occurs in two stages; the first stage involves the alkylation of methyl cyanoacetate, which is then followed by cyclization[1][2][3]. The alkylation of methyl cyanoacetate is performed with this compound in the presence of sodium ethoxide, and this product then reacts with thiourea to produce thiopental in excellent yield[1][2][3].

Data Presentation

The following table summarizes the quantitative data for the synthesis of Thiopental, including reaction conditions and reported yields.

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
Alkylation Methyl cyanoacetate, this compoundSodium ethoxide01898[4]
Cyclization Methyl 2-cyano-3-methylhexanoate, ThioureaSodium ethoxideReflux4850[4]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-cyano-3-methylhexanoate

Materials:

  • Methyl cyanoacetate

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer, add methyl cyanoacetate dropwise at 0°C.

  • Stir the mixture for 20 minutes at 0°C to ensure complete formation of the enolate.

  • Slowly add this compound to the reaction mixture via a dropping funnel.

  • Allow the reaction to proceed at 0°C for 18 hours.

  • After the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation. A patent describing a similar alkylation of diethyl malonate with 2-bromopentane (B28208) reports a 98% yield for the intermediate product[4].

Protocol 2: Synthesis of Thiopental

Materials:

  • Methyl 2-cyano-3-methylhexanoate

  • Thiourea

  • Sodium ethoxide

  • Anhydrous ethanol

  • Reflux condenser

Procedure:

  • Dissolve methyl 2-cyano-3-methylhexanoate and thiourea in anhydrous ethanol in a round-bottom flask.

  • Add a solution of sodium ethoxide in ethanol to the mixture.

  • Heat the reaction mixture to reflux and maintain for 48 hours.

  • After cooling, pour the reaction mixture into ice water and acidify with a strong acid (e.g., concentrated HCl) to a pH of 2.

  • The precipitated solid is collected by filtration.

  • The crude Thiopental is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product. A patent describing a similar cyclization step reports a yield of 50%[4].

Mandatory Visualization

Experimental Workflow: Synthesis of Thiopental

G cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Cyclization A Methyl Cyanoacetate D Methyl 2-cyano-3-methylhexanoate A->D B This compound B->D C Sodium Ethoxide C->D E Thiourea G Thiopental D->G E->G F Sodium Ethoxide F->G

Caption: Workflow for the two-step synthesis of Thiopental from this compound.

Signaling Pathway: Mechanism of Action of Thiopental

cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Ion Channel GABA_A->Cl_channel opens GABA GABA GABA_A->GABA Enhances GABA effect Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Thiopental Thiopental Thiopental->GABA_A Binds to allosteric site GABA->GABA_A Binds to orthosteric site

Caption: Thiopental enhances GABAergic inhibition via the GABA-A receptor.

Other Potential Applications

While the synthesis of Thiopental is the most prominent pharmaceutical application of this compound, its role as an alkylating agent suggests potential for its use in the synthesis of other bioactive molecules. Alkyl groups are common motifs in many drug classes, and the pentyl group introduced by this compound could be incorporated into various molecular scaffolds to modulate lipophilicity and target binding. However, specific examples of other marketed pharmaceuticals synthesized using this compound are not well-documented in publicly available literature.

Conclusion

This compound is a key intermediate in the pharmaceutical industry, primarily utilized for the synthesis of the anesthetic Thiopental. The synthetic route is efficient and proceeds via a two-step alkylation and cyclization sequence. The detailed protocols and data provided herein offer a valuable resource for researchers and professionals in drug development and chemical synthesis. Further exploration of this compound as an alkylating agent may unveil its utility in the synthesis of other novel pharmaceutical compounds.

References

Application Notes: Synthesis of Thiopental Utilizing 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiopental (B1682321), a rapid-onset, short-acting barbiturate (B1230296), is a core anesthetic agent in medicine, primarily used for the induction of general anesthesia.[1] Chemically known as 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid, its pharmacological effects are intrinsically linked to the specific alkyl groups attached to the C-5 position of its thiobarbiturate ring.[2][3] The synthesis of Thiopental is a well-established process in medicinal chemistry, typically involving the condensation of a disubstituted malonic ester with thiourea (B124793).[4][5] This document provides detailed application notes and protocols focusing on the synthesis of Thiopental, highlighting the critical role of 2-iodopentane as an alkylating agent to introduce the essential 1-methylbutyl side chain.

Role of this compound in Thiopental Synthesis

The synthesis of Thiopental hinges on the prior formation of a key intermediate: a malonic ester substituted with both an ethyl group and a 1-methylbutyl group. This compound serves as the electrophilic source for the 1-methylbutyl (pentan-2-yl) group.

The overall synthetic pathway can be broken down into two primary stages:

  • Alkylation of a Malonic Ester: This stage involves the sequential alkylation of a malonic ester derivative. First, an ethyl group is introduced. Following this, this compound is used to add the 1-methylbutyl side chain via a nucleophilic substitution reaction. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of the malonic ester, creating a nucleophilic enolate that subsequently attacks the electrophilic carbon of this compound.[4][5] While 2-bromopentane (B28208) is also commonly used, this compound can offer higher reactivity due to the better leaving group nature of iodide.[6]

  • Condensation with Thiourea: The resulting diethyl 2-ethyl-2-(1-methylbutyl)malonate intermediate is then reacted with thiourea in the presence of a strong base. This condensation-cyclization reaction forms the final heterocyclic thiobarbiturate ring structure of Thiopental.[7]

The following workflow diagram illustrates the synthetic pathway.

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Condensation & Cyclization EM Ethylmalonic Ester Base1 Sodium Ethoxide EM->Base1 Intermediate Diethyl 2-ethyl-2-(1-methylbutyl)malonate EM->Intermediate 1. Deprotonation Iodo This compound Iodo->EM Iodo->Intermediate 2. Alkylation Thiourea Thiourea Intermediate->Thiourea Thiopental Thiopental Intermediate->Thiopental Condensation Base2 Sodium Ethoxide Thiourea->Base2 Thiourea->Thiopental

Caption: Synthetic workflow for Thiopental production.

Experimental Protocols

The following protocols are generalized from standard laboratory procedures for barbiturate synthesis.[4][8][9]

Protocol 1: Synthesis of Diethyl 2-ethyl-2-(1-methylbutyl)malonate (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a fresh solution of sodium ethoxide.

  • Deprotonation: Cool the sodium ethoxide solution in an ice bath. Slowly add diethyl ethylmalonate to the flask with continuous stirring.

  • Alkylation: Once the addition is complete, add this compound dropwise to the reaction mixture.

  • Reflux: After the addition of this compound, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture, neutralize with a dilute acid, and perform an extraction with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude diethyl 2-ethyl-2-(1-methylbutyl)malonate by vacuum distillation.

Protocol 2: Synthesis of Thiopental
  • Reaction Setup: In a separate flask, prepare a solution of sodium ethoxide in absolute ethanol as described previously.

  • Addition of Reagents: To the sodium ethoxide solution, add thiourea, followed by the dropwise addition of the purified diethyl 2-ethyl-2-(1-methylbutyl)malonate from Protocol 1.

  • Reflux: Heat the resulting mixture to reflux for an extended period to facilitate the condensation and cyclization reaction.

  • Isolation of Sodium Thiopental: After the reaction is complete, distill off the ethanol. The remaining solid is the sodium salt of Thiopental.

  • Purification: The crude sodium Thiopental can be used directly or purified by recrystallization. To obtain the free acid form, the sodium salt is dissolved in water and acidified with a strong acid (e.g., HCl), causing the Thiopental to precipitate.

  • Final Product: The precipitated Thiopental is then filtered, washed with cold water, and dried under vacuum.

Quantitative Data Summary

The efficiency of Thiopental synthesis can vary based on reaction conditions. The table below summarizes typical quantitative data reported in synthetic procedures.

ParameterStage 1: AlkylationStage 2: CondensationOverall
Reactant Molar Ratio Diethyl ethylmalonate : this compound : NaOEt (approx. 1 : 1.1 : 1.2)Intermediate : Thiourea : NaOEt (approx. 1 : 1.2 : 2.2)-
Reaction Temperature 70-80 °C (Reflux)80-90 °C (Reflux)-
Reaction Time 4-8 hours6-12 hours10-20 hours
Typical Yield 75-85%70-80%50-65%

Application in Drug Development: Mechanism of Action

Thiopental exerts its anesthetic effects by acting as a positive allosteric modulator of the GABA-A receptor in the central nervous system.[1][10]

  • GABA-A Receptor Modulation: Thiopental binds to a specific site on the GABA-A receptor, a ligand-gated chloride ion channel.[11][12]

  • Enhanced GABAergic Inhibition: This binding enhances the effect of the inhibitory neurotransmitter GABA, primarily by increasing the duration for which the chloride channel remains open.[1][10]

  • Neuronal Hyperpolarization: The increased influx of chloride ions (Cl⁻) into the neuron causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.[1]

  • CNS Depression: This widespread reduction in neuronal excitability leads to the characteristic effects of Thiopental: sedation, hypnosis, and anesthesia.[10]

The diagram below illustrates this signaling pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release Receptor GABA-A Receptor GABA_release->Receptor GABA Binds Channel Cl⁻ Channel Opens Receptor->Channel Modulates Thiopental Thiopental Thiopental->Receptor Binds to Allosteric Site Influx Cl⁻ Influx Channel->Influx Hyperpolarization Hyperpolarization Influx->Hyperpolarization CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Leads to

Caption: Mechanism of action of Thiopental at the GABA-A receptor.

References

Application Notes and Protocols: Solvent Effects on Nucleophilic Substitution of 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic substitution of 2-iodopentane, a secondary alkyl halide, serves as an exemplary model for investigating the profound influence of solvent on reaction pathways. As a secondary substrate, this compound can react via both bimolecular (S(_N)2) and unimolecular (S(_N)1) mechanisms, often with competing elimination (E1 and E2) reactions. The choice of solvent is a critical parameter that can be manipulated to favor a specific reaction pathway, thereby controlling product distribution and stereochemistry. This is of paramount importance in synthetic organic chemistry and drug development, where precise control over molecular architecture is essential.

These application notes provide a comprehensive overview of the solvent effects on the nucleophilic substitution of this compound, including quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Data Presentation

The following tables summarize quantitative data for the reaction of this compound with a common nucleophile, sodium azide (B81097) (NaN(_3)), in various solvents. This data illustrates the impact of solvent properties on reaction rates and product distribution.

Table 1: Effect of Solvent on the Rate of Reaction of this compound with Sodium Azide (0.1 M) at 25°C

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k(_{rel}))
Methanol32.7Polar Protic1
Ethanol24.5Polar Protic0.4
Acetone20.7Polar Aprotic500
Dimethylformamide (DMF)36.7Polar Aprotic1500
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic2500

Table 2: Product Distribution for the Reaction of this compound (0.1 M) with Nucleophiles in Different Solvents at 50°C

SolventNucleophile (0.1 M)S(_N)2 Product (%)S(_N)1 Product (%)E2 Product (%)E1 Product (%)
80% Ethanol / 20% WaterH(_2)O (Solvent)-45-55
AcetoneNaN(_3)95<15<1
DMSONaN(_3)98<12<1
EthanolNaOEt (0.5 M)20-80-

Reaction Mechanisms and Solvent Effects

The competition between S(_N)1 and S(_N)2 pathways for this compound is primarily dictated by the solvent's ability to stabilize the transition states and intermediates of each reaction.

  • S(_N)2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon center at the same time as the iodide leaving group departs. This pathway is favored by polar aprotic solvents (e.g., acetone, DMF, DMSO). These solvents can dissolve the ionic nucleophile but do not strongly solvate the anion, leaving it "naked" and highly reactive.[1] Protic solvents, in contrast, form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate, thus slowing down the S(_N)2 reaction.[1]

  • S(_N)1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. The first step, the formation of the secondary pentyl carbocation, is the rate-determining step. This pathway is favored by polar protic solvents (e.g., water, ethanol, methanol). These solvents are effective at stabilizing both the carbocation intermediate through dipole interactions and the leaving group anion through hydrogen bonding.[1] This solvation significantly lowers the activation energy for the ionization step.

  • Elimination Reactions (E1 and E2): Elimination reactions are often in competition with substitution. The E2 pathway is favored by strong, sterically hindered bases and is also influenced by the solvent. The E1 pathway competes with the S(_N)1 pathway, particularly at higher temperatures, as they share the same carbocation intermediate.

Experimental Protocols

The following are detailed protocols for investigating the kinetics and product distribution of the nucleophilic substitution of this compound.

Protocol 1: Determination of Reaction Kinetics by Titration

Objective: To determine the rate constant for the S(_N)2 reaction of this compound with sodium azide in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Standardized silver nitrate (B79036) (AgNO(_3)) solution (0.05 M)

  • Potassium chromate (B82759) (K(_2)CrO(_4)) indicator solution

  • Volumetric flasks, pipettes, burette, and conical flasks

  • Thermostatted water bath

Procedure:

  • Prepare a 0.1 M solution of this compound and a 0.1 M solution of sodium azide in anhydrous DMF in separate volumetric flasks.

  • Place both solutions in a thermostatted water bath at 25°C for 30 minutes to reach thermal equilibrium.

  • To initiate the reaction, mix equal volumes of the two solutions in a larger flask, starting a timer immediately.

  • At regular time intervals (e.g., 0, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 10.0 mL aliquot of the reaction mixture and quench it by adding it to a flask containing 50 mL of a cold diethyl ether/water mixture (1:1).

  • Separate the aqueous layer, which contains the unreacted azide ions and the iodide ions formed.

  • Titrate the iodide ions in the aqueous layer with the standardized silver nitrate solution using potassium chromate as an indicator (Mohr's method). The endpoint is the formation of a reddish-brown precipitate of silver chromate.

  • The concentration of iodide ions at each time point is equal to the concentration of the substitution product formed.

  • Plot a graph of ln([RI]_t) versus time, where [RI]_t is the concentration of this compound at time t. The rate constant (k) can be determined from the slope of the line (slope = -k).

Protocol 2: Analysis of Product Distribution by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the ratio of substitution and elimination products from the solvolysis of this compound in a polar protic solvent.

Materials:

  • This compound

  • 80% Ethanol / 20% Water (v/v)

  • Internal standard (e.g., nonane)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Autosampler vials

Procedure:

  • In a sealed reaction vial, dissolve a known amount of this compound in the 80% ethanol/water solvent to a final concentration of 0.1 M.

  • Add a known concentration of the internal standard.

  • Place the vial in a thermostatted oil bath at 50°C for a specified period (e.g., 24 hours) to allow the reaction to proceed to a significant extent.

  • After cooling to room temperature, quench the reaction by adding an equal volume of cold water and extracting the organic products with diethyl ether (2 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solution under a gentle stream of nitrogen.

  • Dilute the sample to a suitable concentration for GC-MS analysis.

  • Inject the sample into the GC-MS. The expected products are 2-ethoxypentane (B162242) (S(_N)1), 2-pentanol (B3026449) (S(_N)1), and pentene isomers (E1).

  • Identify the products based on their mass spectra and retention times by comparing them to authentic standards.

  • Quantify the products by integrating the peak areas relative to the internal standard.

Visualizations

The following diagrams illustrate the key concepts discussed in these application notes.

SN1_vs_SN2_Workflow cluster_conditions Reaction Conditions start This compound Solvent Solvent Choice start->Solvent Protic Protic Solvent->Protic Polar Protic (e.g., Ethanol/Water) Aprotic Aprotic Solvent->Aprotic Polar Aprotic (e.g., Acetone, DMSO) Nucleophile Nucleophile Strength SN1_E1 Sₙ1 / E1 Pathway Protic->SN1_E1 Favors Carbocation Intermediate SN2_E2 Sₙ2 / E2 Pathway Aprotic->SN2_E2 Favors Concerted Mechanism Products_SN1_E1 2-Pentanol 2-Ethoxy-pentane Pentenes SN1_E1->Products_SN1_E1 Substitution & Elimination Products Products_SN2_E2 2-Azidopentane SN2_E2->Products_SN2_E2 Mainly Substitution (with strong, non-basic Nu)

References

Application Note: Temperature Control in Reactions Involving 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Iodopentane is a secondary alkyl halide, a class of compounds that are versatile substrates in organic synthesis. Due to their structure, they can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The distribution of products from these competing pathways is highly sensitive to reaction conditions, with temperature being one of the most critical parameters. Precise temperature control is therefore essential to selectively steer the reaction towards the desired product, maximizing yield and minimizing impurities. This note provides a theoretical overview and practical protocols for managing temperature in reactions involving this compound.

Theoretical Background: Substitution vs. Elimination

Nucleophilic substitution and elimination reactions are often in competition. For a secondary alkyl halide like this compound, all four major pathways (SN1, SN2, E1, E2) are possible depending on the specific conditions.

  • SN2 (Bimolecular Nucleophilic Substitution): A one-step process where a nucleophile attacks the carbon atom, and the leaving group departs simultaneously. It is favored by strong, non-bulky nucleophiles and polar aprotic solvents.

  • E2 (Bimolecular Elimination): A one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. It is favored by strong, bulky bases.

  • SN1 (Unimolecular Nucleophilic Substitution): A two-step process involving the formation of a carbocation intermediate, which is then attacked by a nucleophile. It is favored by weak nucleophiles/bases and polar protic solvents.

  • E1 (Unimolecular Elimination): A two-step process that also proceeds through a carbocation intermediate. A weak base removes an adjacent proton in the second step.

The Role of Temperature:

Thermodynamically, elimination reactions are generally favored at higher temperatures. This is because elimination reactions typically result in an increase in the number of molecules in the system (e.g., one reactant molecule becomes two or more product molecules), leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive ΔS term makes ΔG more negative (more spontaneous) as temperature (T) increases.[1] Consequently, increasing the reaction temperature often increases the ratio of elimination to substitution products.[2][3] Lower temperatures, conversely, tend to favor substitution reactions as they are often under kinetic control and have a lower activation energy barrier to overcome compared to the corresponding elimination pathway.[1][4]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Influence of temperature on SN2 vs. E2 pathways for this compound.

Experimental Protocols & Data

The following protocols illustrate how temperature can be used to selectively favor either substitution or elimination in the reaction of this compound with sodium ethoxide.

Protocol 1: Favoring SN2 Substitution

This protocol aims to synthesize 2-ethoxypentane (B162242) by keeping the temperature low to disfavor the competing E2 elimination pathway.

  • Objective: Maximize the yield of the SN2 product.

  • Reagents:

    • This compound (1.0 eq)

    • Sodium Ethoxide (NaOEt) in Ethanol (1.1 eq)

    • Anhydrous Ethanol (as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add the solution of sodium ethoxide in anhydrous ethanol.

    • Cool the flask to 25°C using a water bath. Maintaining a consistent, lower temperature is crucial.

    • Slowly add this compound to the stirred solution dropwise over 15 minutes.

    • Allow the reaction to stir at 25°C for 24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction with deionized water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via fractional distillation or column chromatography.

Protocol 2: Favoring E2 Elimination

This protocol is designed to produce pent-2-ene as the major product by using elevated temperatures to promote the E2 pathway.

  • Objective: Maximize the yield of the E2 product.

  • Reagents:

    • This compound (1.0 eq)

    • Sodium Ethoxide (NaOEt) in Ethanol (1.5 eq)

    • Anhydrous Ethanol (as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere, add the solution of sodium ethoxide in anhydrous ethanol.

    • Heat the solution to reflux (approximately 78°C for ethanol).

    • Slowly add this compound to the refluxing solution dropwise.

    • Maintain the reaction at reflux for 4-6 hours.

    • Monitor the reaction progress by GC to observe the formation of alkene products.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully add deionized water and extract the product with a low-boiling point solvent like pentane.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and filter.

    • The volatile alkene product can be isolated by careful distillation.

Summary of Expected Outcomes

The following table summarizes the expected product distribution based on the reaction temperature. The data is illustrative and based on general principles of reaction kinetics and thermodynamics for secondary alkyl halides.[3]

Temperature (°C)Dominant PathwayMajor ProductMinor ProductExpected Major Product Yield
25SN22-EthoxypentanePent-2-ene~60-70%
78 (Reflux)E2Pent-2-ene2-Ethoxypentane~80-90%

General Experimental Workflow Visualization

The logical flow for setting up a temperature-controlled reaction is crucial for reproducibility and safety.

G

Key Considerations and Troubleshooting

  • Nucleophile/Base Choice: While temperature is a key factor, the nature of the base/nucleophile is also critical. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor elimination even at lower temperatures.[5] Strong, non-hindered nucleophiles (e.g., azide, cyanide) will primarily give substitution products.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Polar protic solvents can stabilize the carbocation intermediate, potentially favoring SN1/E1 pathways, while polar aprotic solvents are ideal for SN2 reactions.

  • Precise Temperature Monitoring: Use a calibrated thermometer placed directly in the reaction mixture (if possible) rather than in the heating bath to ensure accurate temperature readings.

  • Exothermic Reactions: Be aware that some reactions are exothermic. Slow, controlled addition of reagents and efficient cooling are necessary to prevent temperature spikes that could favor undesired elimination byproducts.

References

Application Notes and Protocols for the Use of 2-Iodopentane in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-iodopentane as a versatile building block in the synthesis of complex organic molecules, with a particular focus on its application in the formation of key intermediates for pharmacologically active compounds. The protocols outlined below describe the conversion of this compound into a valuable C5 synthon and its subsequent use in a critical carbon-carbon bond-forming reaction.

Introduction

This compound, a secondary alkyl halide, serves as a readily available and reactive precursor for the introduction of the sec-pentyl (1-methylbutyl) moiety into molecular frameworks. Its utility is highlighted in the synthesis of intermediates for natural products and pharmaceutical agents. The protocols detailed herein focus on the generation of a Grignard reagent from this compound and its subsequent conversion to 2-methylbutanal, an aldehyde primed for participation in key carbon-carbon bond-forming reactions such as the Pictet-Spengler reaction, a cornerstone in the synthesis of various alkaloids and related heterocyclic systems.

Data Presentation

The following tables summarize the key quantitative data for the experimental protocols described.

Table 1: Grignard Reagent Formation from this compound

ParameterValue
Reactants
This compound1.0 eq
Magnesium Turnings1.2 eq
Solvent Anhydrous Diethyl Ether
Initiator Iodine (catalytic)
Reaction Time 2 hours
Temperature Reflux (approx. 34 °C)
Typical Yield 85-95% (determined by titration)

Table 2: Synthesis of 2-Methylbutanal from sec-Pentylmagnesium Iodide

ParameterValue
Reactants
sec-Pentylmagnesium Iodide1.0 eq
Anhydrous N,N-Dimethylformamide (DMF)1.1 eq
Solvent Anhydrous Diethyl Ether
Reaction Time 3 hours
Temperature 0 °C to room temperature
Work-up Acidic (e.g., 1 M HCl)
Typical Yield 65-75%

Table 3: Pictet-Spengler Reaction with 2-Methylbutanal

ParameterValue
Reactants
Tryptamine (B22526)1.0 eq
2-Methylbutanal1.1 eq
Solvent Toluene
Catalyst Trifluoroacetic Acid (TFA)
Reaction Time 12 hours
Temperature Reflux (approx. 111 °C)
Typical Yield 70-80%

Experimental Protocols

Protocol 1: Preparation of sec-Pentylmagnesium Iodide (Grignard Reagent)

Objective: To synthesize the Grignard reagent of this compound.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether

  • Iodine crystal (catalytic amount)

  • Round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

  • Heating mantle

Procedure:

  • All glassware must be oven-dried and assembled hot under a stream of dry nitrogen.

  • Place the magnesium turnings and a small crystal of iodine in the round-bottom flask.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

  • Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required to initiate the reaction.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • The resulting grey-to-brown solution of sec-pentylmagnesium iodide is then cooled to room temperature and used directly in the next step.

Protocol 2: Synthesis of 2-Methylbutanal

Objective: To synthesize 2-methylbutanal from the prepared Grignard reagent.

Materials:

  • Solution of sec-pentylmagnesium iodide in diethyl ether (from Protocol 1)

  • Anhydrous N,N-dimethylformamide (DMF) (1.1 eq)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (for work-up)

  • Separatory funnel, round-bottom flask, and ice bath

Procedure:

  • Cool the solution of sec-pentylmagnesium iodide to 0 °C in an ice bath.

  • Add anhydrous DMF dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly pouring it into a stirred mixture of ice and 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation to obtain crude 2-methylbutanal, which can be purified by fractional distillation.

Protocol 3: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

Objective: To demonstrate the use of 2-methylbutanal in a key C-C bond-forming reaction.

Materials:

  • Tryptamine (1.0 eq)

  • 2-Methylbutanal (1.1 eq)

  • Toluene

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add tryptamine and toluene.

  • Add 2-methylbutanal to the suspension.

  • Add a catalytic amount of trifluoroacetic acid to the mixture.

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 12-16 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired tetrahydro-β-carboline.

Visualizations

Grignard_Formation This compound This compound Grignard_Reagent sec-Pentylmagnesium Iodide This compound->Grignard_Reagent + Mg Mg Mg Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard_Reagent Solvent

Caption: Formation of sec-Pentylmagnesium Iodide.

Aldehyde_Synthesis Grignard_Reagent sec-Pentylmagnesium Iodide Intermediate Adduct Grignard_Reagent->Intermediate + DMF DMF DMF Aldehyde 2-Methylbutanal Intermediate->Aldehyde H₃O⁺ Workup Acidic Work-up

Caption: Synthesis of 2-Methylbutanal.

Pictet_Spengler_Workflow cluster_reactants Reactants Tryptamine Tryptamine Iminium_Formation Iminium Ion Formation Tryptamine->Iminium_Formation 2-Methylbutanal 2-Methylbutanal 2-Methylbutanal->Iminium_Formation Cyclization Intramolecular Cyclization Iminium_Formation->Cyclization TFA (cat.) Toluene, Reflux Product Tetrahydro-β-carboline Cyclization->Product

Caption: Pictet-Spengler Reaction Workflow.

Application Note: Monitoring the SN2 Reaction of 2-Iodopentane using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The monitoring of organic reactions is a critical step in chemical synthesis, ensuring reaction completion, optimizing reaction conditions, and minimizing impurity formation. 2-Iodopentane is a versatile alkyl halide often employed in nucleophilic substitution reactions, which are fundamental transformations in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients. This application note provides detailed protocols for monitoring a representative SN2 reaction of this compound with sodium methoxide (B1231860) to yield 2-methoxypentane (B14715795), utilizing two common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

TLC offers a rapid, cost-effective, and simple method for qualitative reaction monitoring, allowing for a quick assessment of the consumption of starting material and the formation of the product. LC-MS provides more detailed quantitative and structural information, offering high sensitivity and selectivity, which is crucial for identifying reactants, products, and potential byproducts by their mass-to-charge ratio and retention time.

Reaction Scheme

The selected model reaction is the SN2 substitution of this compound with sodium methoxide in methanol.

G cluster_reactants Reactants cluster_products Products reactant1 CH3CH(I)CH2CH2CH3 arrow CH3OH reactant1->arrow plus1 + reactant2 NaOCH3 reactant2->arrow product CH3CH(OCH3)CH2CH2CH3 arrow->product plus2 + product->plus2 side_product NaI plus2->side_product

Caption: SN2 reaction of this compound with sodium methoxide.

Monitoring by Thin-Layer Chromatography (TLC)

TLC is an effective technique for qualitatively monitoring the progress of the reaction by observing the disappearance of the starting material (this compound) and the appearance of the product (2-methoxypentane). Due to the difference in polarity between the alkyl halide and the ether product, they will exhibit different retention factors (Rf) on a TLC plate.

Expected TLC Data

The following table summarizes the expected Rf values for the reactant and product in a typical non-polar solvent system on a standard silica (B1680970) gel TLC plate.

CompoundStructurePolarityExpected Rf Value (9:1 Hexane:Ethyl Acetate)
This compoundCH3CH(I)CH2CH2CH3Low~0.8
2-MethoxypentaneCH3CH(OCH3)CH2CH2CH3Moderate~0.6
Experimental Protocol for TLC Monitoring

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Eluent: 9:1 Hexane:Ethyl Acetate

  • Visualization agent: Iodine chamber or UV lamp (254 nm)

  • Reaction mixture aliquots

Procedure:

  • Prepare the TLC Chamber: Pour the eluent (9:1 Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spot the Plate:

    • In the 'SM' lane, spot a dilute solution of this compound.

    • In the 'RM' lane, carefully take an aliquot from the reaction mixture using a capillary tube and spot it.

    • In the 'Co' lane, spot the starting material first, and then spot the reaction mixture directly on top of the starting material spot.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (if the compounds are UV active) or by placing the plate in an iodine chamber. Circle the observed spots with a pencil.

  • Analyze the Results: Compare the spots in the 'RM' lane to the 'SM' lane. As the reaction progresses, the spot corresponding to this compound in the 'RM' lane will diminish in intensity, while a new, lower Rf spot corresponding to 2-methoxypentane will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.

G cluster_prep Preparation cluster_spotting Spotting cluster_dev_vis Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber (9:1 Hexane:EtOAc) prep_plate Prepare TLC Plate (Baseline, Lanes: SM, Co, RM) prep_chamber->prep_plate spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rm Spot Reaction Mixture (RM) spot_sm->spot_rm spot_co Co-spot (SM + RM) spot_rm->spot_co develop Develop Plate in Chamber spot_co->develop visualize Dry and Visualize (UV or Iodine) develop->visualize analyze Analyze Chromatogram (Compare RM to SM) visualize->analyze

Caption: Workflow for monitoring a reaction by TLC.

Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more detailed analysis of the reaction mixture, allowing for the separation and identification of components based on their retention times and mass-to-charge ratios. This technique is particularly useful for quantitative analysis and for detecting low-level impurities.

Expected LC-MS Data

The following table outlines the expected retention times and key mass spectral data for the reactant and product using a typical reversed-phase HPLC method with mass spectrometry detection.

CompoundMolecular WeightExpected Retention Time (C18 column, 80:20 Methanol:Water)Parent Ion [M+H]+ (m/z)Key Fragment Ions (m/z)
This compound198.05 g/mol ~5.2 min199183 ([M-CH3]+), 71 ([M-I]+)
2-Methoxypentane102.17 g/mol ~3.8 min10387 ([M-CH3]+), 71 ([M-OCH3]+)

Note: Retention times are estimates and can vary depending on the specific LC system, column, and exact mobile phase composition.

Experimental Protocol for LC-MS Monitoring

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an appropriate ionization source (e.g., APCI or ESI).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Reaction mixture aliquots.

  • Microsyringes and vials for sample preparation.

Procedure:

  • System Setup:

    • Equilibrate the LC-MS system with the initial mobile phase composition (e.g., 80% Methanol: 20% Water).

    • Set the flow rate (e.g., 0.5 mL/min).

    • Optimize the mass spectrometer parameters (e.g., ionization source temperature, voltages) for the detection of the target analytes.

  • Sample Preparation:

    • At desired time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it significantly with a suitable solvent (e.g., 1 mL of methanol). This also prepares the sample for injection.

    • Filter the diluted sample if necessary to remove any particulates.

  • Injection and Data Acquisition:

    • Inject a small volume (e.g., 1-5 µL) of the prepared sample onto the LC-MS system.

    • Run the LC gradient program and acquire mass spectral data in full scan mode to identify all components. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used.

  • Data Analysis:

    • Integrate the chromatographic peaks corresponding to this compound and 2-methoxypentane.

    • Monitor the decrease in the peak area of this compound and the increase in the peak area of 2-methoxypentane over time to determine the reaction progress and completion.

    • Analyze the mass spectra of the peaks to confirm the identity of the reactant, product, and any observed byproducts.

G cluster_setup System Setup cluster_sampling Sampling & Preparation cluster_injection Injection & Acquisition cluster_analysis Data Analysis setup_lcms Equilibrate LC-MS System (C18, 80:20 MeOH:H2O) take_aliquot Withdraw Aliquot from Reaction setup_lcms->take_aliquot quench_dilute Quench and Dilute Sample take_aliquot->quench_dilute inject Inject Sample onto LC-MS quench_dilute->inject acquire Acquire Chromatographic and Mass Spectral Data inject->acquire analyze_data Analyze Retention Times and Mass Spectra acquire->analyze_data monitor_progress Monitor Reactant Disappearance and Product Formation analyze_data->monitor_progress

Caption: Workflow for monitoring a reaction by LC-MS.

Conclusion

Both TLC and LC-MS are powerful techniques for monitoring the progress of organic reactions such as the SN2 substitution of this compound. TLC provides a quick and simple qualitative assessment of the reaction, making it ideal for rapid screening of reaction conditions. LC-MS offers comprehensive quantitative and structural information, enabling detailed analysis of reaction kinetics, product purity, and byproduct formation. The choice of technique will depend on the specific requirements of the research, with both methods offering valuable insights for the synthetic chemist. The protocols provided in this application note serve as a detailed guide for researchers and professionals in the field of drug development and organic synthesis.

Application Notes and Protocols for the Synthesis of 2-Iodopentane from Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodopentane is a valuable alkyl iodide intermediate in organic synthesis, frequently utilized in the construction of more complex molecules within the pharmaceutical and chemical industries. Its utility stems from the high reactivity of the carbon-iodine bond, making the iodine atom an excellent leaving group in nucleophilic substitution and elimination reactions. This document provides detailed application notes and experimental protocols for the synthesis of this compound from the secondary alcohol, 2-pentanol (B3026449). Two primary methods are presented: the Appel reaction, utilizing triphenylphosphine (B44618) and iodine, and a milder method employing a cerium(III) chloride and sodium iodide system.

Chemical Properties and Safety Information

Table 1: Physical and Chemical Properties of this compound [1][2]

PropertyValue
CAS Number 637-97-8
Molecular Formula C₅H₁₁I
Molecular Weight 198.05 g/mol
Boiling Point 146.6 °C at 760 mmHg
Density 1.52 g/cm³
Refractive Index 1.497
Solubility Slightly soluble in water; soluble in chloroform, ether, and ethanol.

Safety Precautions: this compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Methods for the Iodination of 2-Pentanol

The conversion of secondary alcohols, such as 2-pentanol, to this compound can be achieved through several synthetic routes. The choice of method often depends on the desired yield, reaction conditions, and tolerance of other functional groups in the starting material. Below are two effective and commonly employed protocols.

Method 1: The Appel Reaction

The Appel reaction provides a reliable method for the conversion of alcohols to alkyl iodides using triphenylphosphine and iodine.[3] The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the alcohol carbon.

Reaction Scheme:

Experimental Protocol:

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 mmol) and imidazole (3.0 mmol).

  • Dissolve the solids in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add iodine (1.5 mmol) to the stirred solution. The mixture will turn dark brown.

  • After stirring for 10-15 minutes at 0 °C, add a solution of 2-pentanol (1.0 mmol) in anhydrous dichloromethane (2 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of the excess iodine disappears.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Quantitative Data:

Table 2: Appel Reaction Parameters for this compound Synthesis

ParameterValueReference
**Reactant Molar Ratio (2-Pentanol:PPh₃:I₂) **1 : 1.5 : 1.5General Protocol
Reaction Temperature 0 °C to Room Temperature[2]
Reaction Time 2 hours[2]
Typical Yield 32%[2]
Method 2: Cerium(III) Chloride Heptahydrate/Sodium Iodide System

This method offers a milder and more environmentally friendly alternative for the iodination of alcohols.[4][5] The CeCl₃·7H₂O/NaI system is inexpensive, non-toxic, and water-tolerant.

Reaction Scheme:

Experimental Protocol:

Materials:

  • 2-Pentanol

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium iodide (NaI)

  • Acetonitrile (B52724) (CH₃CN)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask, add 2-pentanol (1 mmol), sodium iodide (1.2 mmol), and cerium(III) chloride heptahydrate (1.5 mmol).

  • Add acetonitrile (10 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data:

Table 3: CeCl₃·7H₂O/NaI System Parameters for Secondary Alcohol Iodination

ParameterValueReference
Reactant Molar Ratio (Alcohol:NaI:CeCl₃·7H₂O) 1 : 1.2 : 1.5[4]
Solvent Acetonitrile[4]
Reaction Temperature Reflux[4]
Reaction Time 12-24 hours[4]
Typical Yield for Secondary Alcohols Good to Excellent[4]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 4: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Peaks corresponding to the different proton environments in the this compound molecule. The proton on the carbon bearing the iodine will be shifted downfield.
¹³C NMR Five distinct signals corresponding to the five carbon atoms. The carbon atom bonded to iodine will show a characteristic upfield shift due to the 'heavy atom effect'.[6]
IR Spectroscopy Characteristic C-I stretching vibration absorption around 500 cm⁻¹.[7] Absence of a broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 198.[8] Characteristic fragmentation pattern.

Visualizing the Synthetic Workflow and Reaction Mechanism

Diagram 1: General Workflow for the Synthesis of this compound

G General Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start 2-Pentanol + Reagents Reaction_Mixture Reaction in Solvent Start->Reaction_Mixture Monitoring TLC Monitoring Reaction_Mixture->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry & Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Product Pure this compound Analysis->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Diagram 2: Sₙ2 Mechanism for the Appel Reaction

G Appel Reaction Mechanism (Sₙ2) cluster_activation Activation of PPh₃ cluster_substitution Nucleophilic Substitution PPh3 PPh₃ I2 I-I PPh3->I2 Nucleophilic Attack Phosphonium_Iodide [Ph₃P-I]⁺ I⁻ I2->Phosphonium_Iodide Alkoxyphosphonium [Ph₃P-OR]⁺ I⁻ Phosphonium_Iodide->Alkoxyphosphonium Alcohol R-OH (2-Pentanol) Alcohol->Phosphonium_Iodide Attack on P Product R-I (this compound) Alkoxyphosphonium->Product TPPO Ph₃P=O Alkoxyphosphonium->TPPO Iodide I⁻ Iodide->Alkoxyphosphonium Sₙ2 Attack

Caption: The Sₙ2 mechanism for the iodination of a secondary alcohol via the Appel reaction.

References

Troubleshooting & Optimization

Technical Support Center: 2-Iodopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 2-iodopentane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and reliable methods for synthesizing this compound are nucleophilic substitution and halogen exchange reactions.[1]

  • Nucleophilic Substitution from 2-Pentanol (B3026449): This involves replacing the hydroxyl (-OH) group of 2-pentanol with an iodine atom. Common reagents for this transformation include hydroiodic acid (HI) or a combination of iodine and a phosphorus-containing compound like triphenylphosphine.[1]

  • Finkelstein Reaction: This is a halogen exchange method where 2-chloropentane (B1584031) or 2-bromopentane (B28208) is converted to this compound by reacting it with a solution of sodium iodide (NaI) in acetone (B3395972).[2][3] This S_N_2 reaction is driven to completion because sodium chloride (NaCl) and sodium bromide (NaBr) are insoluble in acetone and precipitate out of the solution.[3]

Q2: What is a typical expected yield for this compound synthesis?

A2: The expected yield depends on the chosen synthetic route and optimization of reaction conditions. For the Finkelstein reaction, a yield of 65–75% is generally considered good.[1] Yields for methods involving 2-pentanol can vary more widely depending on how well side reactions are controlled.

Q3: What are the main side reactions that lower the yield of this compound?

A3: The primary side reactions are elimination reactions (E1 and E2), which produce alkene byproducts (e.g., 1-pentene (B89616) and 2-pentene).[1] As a secondary alkyl halide, this compound is susceptible to both substitution and elimination pathways.[1] Excessive heat is a major factor that favors elimination over substitution.[1] Another potential side reaction, particularly during the formation of a Grignard reagent from this compound, is Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide to form a dimer.[1]

Q4: How does the structure of this compound affect its reactivity?

A4: this compound is a secondary alkyl iodide, meaning the iodine is attached to a carbon atom that is bonded to two other carbons.[1][4] This structural feature allows it to undergo both S_N_1 and S_N_2 substitution reactions, as well as E1 and E2 elimination reactions.[1] The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group and rendering this compound highly reactive in nucleophilic substitution reactions.[1]

Troubleshooting Guide for Low Yield

This section addresses specific issues that can lead to a lower-than-expected yield of this compound.

Issue 1: The reaction yield is low, and analysis (e.g., GC-MS) shows the presence of pentene isomers.

  • Cause: This strongly indicates that elimination reactions are outcompeting the desired substitution reaction. This is often caused by excessive heat.

  • Solution:

    • Temperature Control: Carefully maintain the reaction temperature. For the Finkelstein reaction, a moderate temperature of 40–60°C is recommended to minimize side reactions.[1] For reactions starting from 2-pentanol, avoid high temperatures that favor dehydration.

    • Choice of Base/Nucleophile: When applicable, use a strong nucleophile that is a weak base to favor substitution over elimination.

Issue 2: The Finkelstein reaction is slow or does not go to completion.

  • Cause: Several factors can hinder the S_N_2 mechanism of the Finkelstein reaction.

  • Solutions:

    • Solvent Purity: Ensure the acetone used is anhydrous (dry). Water can interfere with the reaction. Polar aprotic solvents like acetone are crucial for enhancing the nucleophilicity of the iodide ion.[1]

    • Reagent Quality: Use high-purity sodium iodide and ensure your starting material (2-chloropentane or 2-bromopentane) is pure.

    • Leaving Group: 2-bromopentane is a better substrate than 2-chloropentane because bromide is a better leaving group than chloride. Consider starting with the bromo-analogue if possible.

    • Stoichiometry: Use a molar excess of sodium iodide to push the equilibrium toward the product side, in accordance with Le Chatelier's principle.[5][6]

Issue 3: Product is lost during workup and purification.

  • Cause: this compound is a volatile compound, and physical loss can occur during extraction and distillation.

  • Solutions:

    • Extraction: During aqueous washes, ensure thorough mixing but allow adequate time for the layers to separate completely to prevent loss in the aqueous phase. Rinse the separatory funnel with a small amount of the extraction solvent to recover any residual product.[7]

    • Drying: When using a drying agent like sodium sulfate (B86663), rinse the agent thoroughly with the organic solvent (at least 3 times) after removing the dried solution to recover any adsorbed product.[7]

    • Distillation: Use fractional distillation for purification.[1] If using a rotary evaporator to remove solvent, be cautious not to heat the sample excessively, which could cause the this compound to evaporate along with the solvent.[7]

Data and Reaction Parameters

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting MaterialKey ReagentsTypical YieldMain AdvantagesMain Disadvantages
Finkelstein Reaction 2-Bromopentane or 2-ChloropentaneSodium Iodide (NaI), Acetone65-75%[1]High efficiency, driven by precipitation of NaCl/NaBr.[3]Requires a halogenated precursor.
From Alcohol 2-PentanolHydroiodic Acid (HI)VariableReadily available starting material.Prone to elimination side reactions (pentene formation).[1]
From Alcohol 2-PentanolIodine (I₂), Triphenylphosphine (PPh₃)VariableMilder conditions than HI.Stoichiometric phosphine (B1218219) oxide byproduct must be removed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction

This protocol is adapted from the classic Finkelstein reaction procedure.[3]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide (1.5 molar equivalents relative to the alkyl halide).

  • Solvent Addition: Add anhydrous acetone to the flask. Stir the mixture until the sodium iodide is fully dissolved.

  • Reactant Addition: Add 2-bromopentane (1.0 molar equivalent) to the solution dropwise at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (around 50-60°C) and maintain for 3-4 hours. A white precipitate of sodium bromide will form as the reaction proceeds.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium bromide. Wash the precipitate with a small amount of fresh acetone.

    • Combine the filtrate and the washings. Remove the bulk of the acetone using a rotary evaporator (use a cool water bath).

    • Dilute the residue with diethyl ether and wash with an equal volume of water, followed by a wash with a 5% aqueous sodium thiosulfate (B1220275) solution to remove any unreacted iodine, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent. Purify the crude this compound by fractional distillation.

Visualized Workflows and Logic

G General Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Add 2-Bromopentane and NaI to Acetone Reflux Heat to Reflux (50-60°C) Reactants->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Cool Cool to RT & Filter Precipitate Monitor->Cool Evaporate Remove Acetone Cool->Evaporate Wash Aqueous Washes (H₂O, Na₂S₂O₃, Brine) Evaporate->Wash Dry Dry Organic Layer (Na₂SO₄) Wash->Dry Purify Fractional Distillation Dry->Purify Product Pure this compound Purify->Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

G Troubleshooting Low Yield Start Low Yield of this compound CheckByproducts Analyze Crude Product (GC-MS, NMR) Start->CheckByproducts Pentenes Pentene Byproducts Detected? CheckByproducts->Pentenes Byproducts? UnreactedSM High % of Starting Material? CheckByproducts->UnreactedSM Incomplete Reaction? ImproveWorkup Review Workup Procedure: - Avoid product loss during  extraction & distillation? - Thoroughly rinse drying agent? CheckByproducts->ImproveWorkup No obvious side products? Pentenes->UnreactedSM No ReduceTemp Reduce Reaction Temperature (e.g., to 40-50°C) Pentenes->ReduceTemp Yes CheckConditions Verify Reaction Conditions: - Anhydrous Solvent? - Reagent Purity? - Sufficient Reaction Time? UnreactedSM->CheckConditions Yes UnreactedSM->ImproveWorkup No

Caption: A decision tree to troubleshoot common causes of low yield in this compound synthesis.

G Competing Pathways for Secondary Halides cluster_conditions Reaction Conditions Start 2-Bromopentane + NaI SN2_Product S_N_2 Pathway (Substitution) Product: this compound Start->SN2_Product E2_Product E2 Pathway (Elimination) Byproducts: Pentenes Start->E2_Product Conditions Solvent Temperature Base/Nucleophile Strength Conditions->SN2_Product Favored by: - Strong Nucleophile - Polar Aprotic Solvent - Lower Temperature Conditions->E2_Product Favored by: - Strong, Bulky Base - Higher Temperature

Caption: Relationship between substitution (S_N_2) and elimination (E2) pathways.

References

Purification of crude 2-Iodopentane by fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-Iodopentane

This guide provides troubleshooting advice and frequently asked questions for the purification of crude this compound via fractional distillation, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is a flammable liquid.[1] Key physical properties are summarized in the data table below. Its boiling point is approximately 146.6 °C at 760 mmHg, and it has a refractive index of about 1.497.[2][3]

Q2: My distillation is proceeding very slowly, or the ring of condensate has stopped rising in the column. What should I do?

A2: This issue typically arises from insufficient heating or heat loss from the column.

  • Increase Heating: Gradually increase the temperature of the heating mantle to provide more energy for vaporization.[4] The distilling pot may need to be up to 30°C hotter than the column head temperature for the vapor to ascend.[5]

  • Insulate the Column: The efficiency of the separation can be improved by insulating the fractionating column.[6] Wrap the column and stillhead with glass wool or aluminum foil to minimize heat loss to the surroundings, especially if working in a fume hood with high airflow.[4][5][7]

Q3: The temperature at the stillhead is fluctuating and not holding steady. What is the problem?

A3: Temperature fluctuations can indicate several issues:

  • Uneven Heating: Ensure the heating mantle is in good contact with the flask and providing consistent heat. A stir bar should be used to ensure smooth boiling.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[4]

  • Distillation Rate is Too High: A distillation rate that is too fast does not allow for proper equilibrium to be established on the surfaces of the fractionating column, leading to poor separation and temperature instability.[8] Reduce the heating to achieve a slow, steady collection rate (typically 1-2 drops per second).

Q4: The distillation column is flooding (filling with liquid). How do I fix this?

A4: Flooding occurs when the rate of vapor rising up the column is too high, preventing the condensed liquid from returning to the distilling flask.[9][10]

  • Reduce the Heating Rate: Immediately lower the heat from the heating mantle. You may need to temporarily lower the mantle away from the flask to cool the system down.

  • Allow Liquid to Drain: Let the excess liquid in the column drain back into the distilling flask before resuming heating at a gentler rate.[5]

  • Check for Obstructions: Ensure the column packing (if used) is not too dense and that there are no blockages in the vapor path or the return path for the liquid.[9]

Q5: The distillate is cloudy. What is the cause?

A5: Cloudiness in the distillate is often due to the presence of immiscible water. Ensure all glassware is thoroughly dried before starting the experiment. If the crude sample is suspected to contain water, it should be dried with an appropriate drying agent (e.g., anhydrous magnesium sulfate) and filtered before distillation.

Q6: How do I identify the common impurities in my crude this compound sample?

A6: Common impurities may include unreacted starting materials such as 2-pentanol, byproducts like pentenes from elimination reactions, or isomeric iodopentanes (e.g., 3-iodopentane).[11] These impurities can often be identified as separate fractions that distill at different temperatures than the main product. The boiling points of potential impurities are listed in the table below for reference.

Q7: My purified product is dark in color. Why did this happen and can it be prevented?

A7: Alkyl iodides, including this compound, can be sensitive to light and heat, which can cause decomposition and the release of iodine, resulting in a dark or purplish color.[12]

  • Prevent Decomposition: Protect the apparatus from light by wrapping the flask and collection vessel in aluminum foil.[13]

  • Avoid Overheating: Do not heat the distillation flask to dryness, as this can cause decomposition of the residue.[14]

  • Removal of Color: The color can often be removed by washing the collected distillate with a dilute aqueous solution of sodium thiosulfate, followed by washing with water, drying over an anhydrous salt, and filtering.

Quantitative Data Presentation

The following table summarizes key physical data for this compound and potential related impurities to aid in fraction identification.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Refractive Index (n D)
This compound 637-97-8198.05146.6[2][3]1.497[2][3]
3-Iodopentane (B157830)1809-05-8198.05145-146.6[15]~1.496
2-Pentanol6032-29-788.15118-120[11]~1.406
1-Pentene109-67-170.1330~1.371
2-Pentene109-68-270.1336-37[11]~1.380

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials and Equipment:

  • Round-bottom flask (sized so the crude liquid fills it to 1/2 to 2/3 capacity)

  • Heating mantle with a variable controller and lab jack

  • Magnetic stir bar or boiling chips

  • Fractionating column (e.g., Vigreux or packed column)

  • Stillhead (3-way adapter)

  • Thermometer and adapter

  • Liebig condenser

  • Water tubing

  • Receiving flasks (at least 3)

  • Clamps and retort stand

  • Glass wool and aluminum foil for insulation

  • Crude this compound

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

Safety Precautions:

  • This compound is a flammable liquid and vapor.[1] Keep away from heat, sparks, and open flames.[16]

  • It causes skin and serious eye irritation.[16] Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Ensure all glassware is free of cracks.

  • Never distill to dryness as this can lead to the formation of explosive peroxides or violent decomposition of residues.[14]

Procedure:

  • Apparatus Assembly:

    • Place the appropriate size round-bottom flask containing the crude this compound and a stir bar into the heating mantle.

    • Securely clamp the flask at the neck.

    • Attach the fractionating column vertically to the flask.

    • Place the stillhead on top of the column and insert the thermometer. Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.[4]

    • Attach the condenser to the side-arm of the stillhead and secure it with a clamp. Connect the water tubing so that water flows in at the bottom and out at the top.[4][7]

    • Place a collection flask at the end of the condenser.

    • Wrap the fractionating column and stillhead with glass wool and/or aluminum foil to insulate it.[5][7]

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin heating the flask gently. Turn on the magnetic stirrer.

    • Observe the vapor as it begins to boil and the ring of condensation slowly rises up the fractionating column.[4] The rise should be gradual to ensure good separation.

    • If the condensation ring stalls, slowly increase the heating rate.[4]

    • Collect any initial low-boiling fractions (the "forerun") in a separate receiving flask. The temperature will likely be well below the boiling point of this compound.

    • When the temperature at the stillhead stabilizes near the boiling point of this compound (~147 °C), switch to a clean, pre-weighed receiving flask to collect the main fraction. Record the stable temperature range.

    • Maintain a slow and steady distillation rate of 1-2 drops per second for optimal separation.[4]

  • Fraction Collection and Shutdown:

    • Continue collecting the main fraction as long as the temperature remains stable.

    • If the temperature begins to drop, it indicates the desired product has finished distilling.[4] If it rises significantly, a higher-boiling impurity is beginning to distill. In either case, switch to a third receiving flask to collect this final fraction.

    • Once the distillation is complete or only a small amount of residue remains in the distilling flask, turn off the heating and lower the heating mantle.

    • Allow the entire apparatus to cool to room temperature before disassembling.

    • Weigh the collected main fraction to determine the yield and verify its purity using refractive index or other analytical methods (e.g., GC, NMR).

Troubleshooting Workflow Visualization

G start Problem: Poor Separation or Yield temp_fluctuate Is the head temperature fluctuating? start->temp_fluctuate rate_issue Is the distillation rate too fast or too slow? temp_fluctuate->rate_issue No check_thermometer Check thermometer placement. Ensure bulb is at condenser arm. temp_fluctuate->check_thermometer Yes column_flood Is the column flooding? rate_issue->column_flood No adjust_heat Adjust heating rate. Aim for 1-2 drops/sec. rate_issue->adjust_heat Yes reduce_heat_flood Immediately reduce heat. Allow column to drain. column_flood->reduce_heat_flood Yes solution Separation Improved column_flood->solution No, problem solved check_heating Ensure heating is stable. Use stir bar for even boiling. check_thermometer->check_heating check_heating->solution insulate_column Wrap column with glass wool/foil to prevent heat loss. adjust_heat->insulate_column If too slow adjust_heat->solution If too fast insulate_column->solution check_packing Check for obstructions or overly dense packing. reduce_heat_flood->check_packing check_packing->solution

Caption: Troubleshooting workflow for fractional distillation issues.

References

Technical Support Center: 2-Iodopentane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodopentane in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound with a nucleophile?

A1: this compound is a secondary alkyl halide, and as such, it can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1][2][3][4][5] The predominant pathway is highly dependent on the reaction conditions.

Q2: What are the common side reactions I should be aware of?

A2: The most common "side reactions" are the competing substitution and elimination pathways. For instance, if your goal is to synthesize an alcohol via an SN2 reaction with hydroxide, the elimination reaction (E2) to form pentenes is a significant competing pathway.[2][5]

Q3: How does the choice of nucleophile or base affect the reaction outcome?

A3: The strength and steric bulk of the nucleophile/base are critical.

  • Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻) tend to favor SN2 reactions.[6]

  • Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2 elimination.[7]

  • Weak nucleophiles/weak bases (e.g., H₂O, ROH) in polar protic solvents can lead to a mixture of SN1 and E1 products.[8][9]

Q4: What is the role of the solvent in these reactions?

A4: The solvent plays a crucial role in stabilizing intermediates and influencing the reactivity of the nucleophile.

  • Polar protic solvents (e.g., water, ethanol) can solvate nucleophiles, reducing their nucleophilicity and favoring SN1/E1 pathways by stabilizing the carbocation intermediate.[8][10][11]

  • Polar aprotic solvents (e.g., acetone (B3395972), DMSO) do not solvate nucleophiles as strongly, which enhances their nucleophilicity and favors SN2 reactions.[12]

Q5: How does temperature influence the product distribution?

A5: Higher temperatures generally favor elimination reactions (E1 and E2) over substitution reactions (SN1 and SN2).[2][13] This is because elimination reactions result in an increase in the number of molecules, leading to a more positive entropy change, which is favored at higher temperatures.

Troubleshooting Guides

Problem 1: Low yield of the desired substitution product and a significant amount of alkene byproduct.

  • Possible Cause: The reaction conditions are favoring elimination over substitution. This is common when using a strong base as a nucleophile.[2][14]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Elimination reactions are favored by heat.[2][13] Reducing the temperature can increase the proportion of the substitution product.

    • Change the Solvent: If using a protic solvent, consider switching to a polar aprotic solvent like acetone or DMSO to favor the SN2 pathway.[12]

    • Use a Less Basic Nucleophile: If possible, choose a nucleophile that is less basic but still has good nucleophilicity.

    • Use a Lower Concentration of the Base/Nucleophile: Higher concentrations of strong bases can favor E2 elimination.[2]

Problem 2: The reaction is very slow, or no reaction occurs.

  • Possible Cause: The nucleophile may be too weak, or the reaction temperature is too low. Steric hindrance can also slow down SN2 reactions.[1][6][15][16][17]

  • Troubleshooting Steps:

    • Increase the Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful that this may also increase the amount of elimination byproduct.[13]

    • Use a Stronger Nucleophile: Select a more reactive nucleophile.

    • Choose an Appropriate Solvent: Ensure the solvent is suitable for the intended reaction mechanism (polar aprotic for SN2, polar protic for SN1).[8][11]

Problem 3: A mixture of substitution products is obtained, including some with a rearranged carbon skeleton.

  • Possible Cause: The reaction is proceeding through an SN1 mechanism, which involves a carbocation intermediate that can undergo rearrangement.

  • Troubleshooting Steps:

    • Promote the SN2 Pathway: To avoid carbocation formation, use a strong nucleophile in a polar aprotic solvent at a moderate temperature. This will favor the direct substitution pathway.

Data Presentation

The following table summarizes the expected major products for the reaction of this compound under various conditions. These are representative outcomes based on established principles of substitution and elimination reactions for secondary alkyl halides.

Nucleophile/BaseSolventTemperatureMajor Product(s)Predominant Mechanism
Sodium Hydroxide (NaOH)50% Ethanol (B145695)/WaterRefluxPentan-2-ol, Pent-1-ene, Pent-2-eneSN2/E2 Mixture
Sodium Ethoxide (NaOEt)EthanolHighPent-1-ene, Pent-2-ene (Zaitsev)E2
Potassium tert-Butoxidetert-ButanolHighPent-1-ene (Hofmann)E2
Sodium Cyanide (NaCN)DMSOModerate2-cyanopentaneSN2
Water (H₂O)WaterLowPentan-2-olSN1

Experimental Protocols

Protocol 1: Synthesis of Pentan-2-ol via SN2 Reaction

  • Reactants: this compound, Sodium Hydroxide (NaOH)

  • Solvent: 50/50 mixture of ethanol and water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve NaOH in the ethanol/water solvent mixture.

    • Add this compound to the flask.

    • Heat the mixture to reflux and maintain for 1-2 hours.[18]

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

    • After completion, cool the mixture and perform a workup to isolate and purify the pentan-2-ol product.

Protocol 2: Synthesis of Pentenes via E2 Elimination

  • Reactants: this compound, Potassium tert-butoxide

  • Solvent: tert-Butanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve potassium tert-butoxide in tert-butanol.

    • Add this compound to the flask.

    • Heat the mixture to reflux.

    • The gaseous pentene products can be collected as they are formed.

    • Analyze the product distribution (Hofmann vs. Zaitsev) using gas chromatography.

Visualizations

competing_pathways sub This compound sn2 SN2 Product (e.g., Pentan-2-ol) sub->sn2 Strong Nucleophile Polar Aprotic Solvent e2 E2 Products (e.g., Pentenes) sub->e2 Strong, Bulky Base High Temperature sn1e1 SN1/E1 Mixture sub->sn1e1 Weak Nucleophile/Base Polar Protic Solvent

Caption: Competing reaction pathways for this compound.

experimental_workflow start Start: this compound + Nucleophile/Base reaction Reaction under Controlled Conditions (Solvent, Temperature) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification analysis Product Analysis (GC, NMR, IR) purification->analysis end Final Product(s) analysis->end

Caption: General experimental workflow for this compound reactions.

References

Technical Support Center: Grignard Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Wurtz Coupling as a Side Reaction in Grignard Formation

This guide provides troubleshooting advice, quantitative data, and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize the formation of undesired Wurtz coupling byproducts during Grignard reagent synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the Wurtz coupling product in the context of Grignard reagent formation?

A1: The Wurtz-type coupling product is a homocoupled dimer (R-R) of the organic halide starting material (R-X) that forms as a significant byproduct during the synthesis of a Grignard reagent (R-MgX).[1] This side reaction occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted organic halide.[1][2] This unwanted reaction not only consumes the desired Grignard reagent but also complicates the purification of the final product.[1][3]

Q2: I am observing a high yield of the Wurtz coupling byproduct. What are the most likely causes?

A2: A high yield of Wurtz coupling products is typically promoted by several factors:

  • High Local Concentration of Alkyl Halide: Rapid addition of the alkyl halide can lead to localized areas of high concentration, increasing the likelihood of the Grignard reagent reacting with the alkyl halide instead of with the magnesium surface.[1]

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][4] The Grignard formation is exothermic, and poor temperature control can lead to hotspots that favor byproduct formation.[1][4]

  • Choice of Solvent: Certain solvents, like Tetrahydrofuran (THF), can be more prone to promoting Wurtz coupling for specific substrates, such as benzylic halides, compared to other ethers like diethyl ether (Et₂O).[1]

  • Insufficient Magnesium Surface Area: A limited or poorly activated magnesium surface area can slow down the formation of the Grignard reagent, leaving more unreacted alkyl halide available to participate in Wurtz coupling.[1][3]

Q3: How can I minimize the formation of Wurtz coupling products?

A3: To suppress the formation of Wurtz coupling byproducts, consider the following strategies:

  • Slow Addition: Add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature. This prevents the buildup of unreacted halide.[1][4]

  • Temperature Control: Maintain a low reaction temperature. For example, using an ice bath to keep the temperature below 10°C can be effective.[1][4]

  • Dilution: Conducting the reaction in a larger volume of an appropriate anhydrous solvent can help to keep the concentration of the halide low.[5]

  • Use of an Appropriate Solvent: The choice of solvent can significantly impact the yield. For instance, for the formation of benzylmagnesium chloride, diethyl ether is superior to THF in minimizing Wurtz coupling.[1]

  • Magnesium Activation: Ensure the magnesium turnings are activated to provide a fresh, reactive surface. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5][6]

  • Continuous Production Process: A continuous production process, as opposed to a semi-batch process, can improve the selectivity for the Grignard reagent and reduce Wurtz coupling.[2][7][8]

Q4: My Grignard reagent solution appears cloudy or has formed a precipitate. Is this related to Wurtz coupling?

A4: While cloudiness is normal for a Grignard reagent solution (indicating its formation), excessive precipitation could be due to the Wurtz coupling product, especially if it is a solid.[3] For example, the Wurtz product of benzyl (B1604629) chloride, 1,2-diphenylethane, is a solid that can precipitate from the reaction mixture, sometimes impeding stirring.[3]

Quantitative Data

The choice of solvent can have a dramatic impact on the ratio of the desired Grignard product to the Wurtz coupling byproduct, particularly for reactive halides like benzyl chloride.

SolventGrignard Product Yield (%)Wurtz Coupling Byproduct (%)Observations
Diethyl Ether (Et₂O)946Excellent yield with minimal Wurtz coupling.
Tetrahydrofuran (THF)2773Poor yield due to significant Wurtz byproduct formation.[1]

Experimental Protocol: Preparation of Benzylmagnesium Chloride with Minimized Wurtz Coupling

This protocol is designed to favor the formation of the Grignard reagent over the Wurtz coupling side product.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal, as initiator)

  • Benzyl chloride (1.0 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous HCl in ether

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its purple color disappears. This indicates the activation of the magnesium surface.[5] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the benzyl chloride solution (dissolved in anhydrous Et₂O) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.

  • Slow Addition: Once the reaction has started, add the remaining benzyl chloride solution dropwise from the dropping funnel over a period of 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.[1]

  • Reaction Completion: After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes.

  • Quenching and Workup: Cool the Grignard solution to 0°C. To determine the yield, a known amount of an electrophile (e.g., a ketone like 2-butanone) can be added. After the reaction with the electrophile is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with Et₂O. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The yield of the product from the reaction with the electrophile is indicative of the successful formation of the Grignard reagent with minimal Wurtz coupling.

Visualization

Grignard_Wurtz_Competition RX Organic Halide (R-X) RMgX Grignard Reagent (R-MgX) (Desired Product) RX->RMgX + Mg (Desired Pathway) RR Wurtz Coupling Product (R-R) (Side Product) Mg Magnesium (Mg) RMgX->RR + R-X (Side Reaction)

Caption: Competing reaction pathways in Grignard synthesis.

References

Technical Support Center: 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and stability of 2-iodopentane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. While some sources suggest storage at room temperature, for long-term storage, refrigeration at 2-8°C (36-46°F) is recommended to minimize degradation.[1][2]

Q2: How should this compound be stored to prevent degradation?

A2: this compound should be stored in a tightly sealed, light-resistant container to protect it from moisture and light.[3][4] The container should be kept in a well-ventilated area away from heat, sparks, and open flames.[5][6]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is light-sensitive.[4] Exposure to light, especially UV radiation, can cause photochemical decomposition, leading to the formation of elemental iodine and other degradation products. This is often observed as a discoloration of the liquid, turning it yellow or brown.

Q4: What is the expected shelf life of this compound?

A4: The shelf life of this compound is highly dependent on storage conditions, including temperature, exposure to light, and the purity of the compound. Due to its inherent instability, it is best to use it as fresh as possible. Regular quality assessment is recommended for long-term stored batches.

Q5: Are there any stabilizers added to this compound?

A5: While not always specified for this compound, similar iodoalkanes are often stabilized with copper.[3] Copper acts as a scavenger for iodine radicals, which can catalyze further decomposition. If you suspect decomposition, the addition of a small piece of copper wire to the storage bottle can help to prolong its shelf life.

Troubleshooting Guide

Problem: The this compound solution has turned yellow/brown/purple.

  • Cause: This discoloration is a common indicator of decomposition, where the weak carbon-iodine bond breaks, leading to the formation of elemental iodine (I₂), which has a characteristic purple-brown color in solution. This process can be accelerated by exposure to light and/or heat.[4]

  • Solution:

    • Assess Purity: The purity of the discolored solution should be checked before use, for example, by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

    • Purification: If the discoloration is minor, the solution can sometimes be purified by washing with a sodium thiosulfate (B1220275) solution to remove the elemental iodine, followed by drying and distillation.

    • Prevention: To prevent further decomposition, store the purified this compound in a dark, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a refrigerated temperature (2-8°C).[1][2] The addition of a copper stabilizer can also be considered.[3]

Problem: The reaction yield is lower than expected when using stored this compound.

  • Cause: Lower reaction yields can be a result of using degraded this compound. The decomposition of this compound reduces the concentration of the active reactant. The decomposition products, such as hydrogen iodide (HI), can also interfere with the desired reaction pathway.

  • Solution:

    • Verify Purity: Before starting the experiment, verify the purity of the this compound using an appropriate analytical method.

    • Use Fresh or Purified Reagent: It is highly recommended to use a fresh bottle of this compound or to purify the stored reagent before use.

    • Optimize Reaction Conditions: If using slightly degraded material is unavoidable, reaction conditions may need to be optimized, for example, by using a larger excess of the alkylating agent or by adding a non-nucleophilic base to scavenge any acidic byproducts like HI.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₁I[7][8][9]
Molecular Weight 198.05 g/mol [7][8][9]
Boiling Point 146.6 °C at 760 mmHg[10]
Melting Point -85.6 °C (estimate)[10]
Density 1.52 g/cm³[10]
Refractive Index 1.497[10]
Flash Point 44.6 °C[10]

Recommended Storage and Handling Conditions

ParameterRecommendation
Storage Temperature 2-8 °C (Refrigerated) for long-term storage[1][2]
Light Exposure Store in a light-resistant container[3][4]
Atmosphere Keep container tightly closed; consider storing under inert gas (e.g., Argon)
Incompatible Materials Strong oxidizing agents, strong bases[6]

Experimental Protocols

Protocol for Assessing the Purity of this compound by Gas Chromatography (GC)

This protocol provides a general method to assess the purity of this compound and detect the presence of common decomposition products.

  • Instrument and Column:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or equivalent).

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a fresh, high-purity standard.

    • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    • The presence of earlier eluting peaks may indicate volatile impurities or decomposition products, while later eluting peaks could suggest the presence of higher molecular weight byproducts.

Visualizations

StabilityFactors cluster_factors Factors Affecting this compound Stability cluster_outcomes Potential Outcomes Storage_Temperature Storage Temperature Decomposition Decomposition Storage_Temperature->Decomposition Light_Exposure Light Exposure Light_Exposure->Decomposition Presence_of_Oxygen Presence of Oxygen Presence_of_Oxygen->Decomposition Presence_of_Moisture Presence of Moisture Presence_of_Moisture->Decomposition Formation_of_Iodine Formation of Iodine (Discoloration) Decomposition->Formation_of_Iodine Reduced_Purity Reduced Purity & Yield Decomposition->Reduced_Purity

Caption: Factors influencing the stability of this compound.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow for Suspected Decomposition Start Observe Discoloration or Low Yield Assess_Purity Assess Purity (e.g., GC, NMR) Start->Assess_Purity Is_Pure Is Purity Acceptable? Assess_Purity->Is_Pure Purify Purify (e.g., Wash with Na₂S₂O₃, Distill) Is_Pure->Purify No Use_As_Is Use As Is (Consider Adjusting Stoichiometry) Is_Pure->Use_As_Is Yes Purify->Assess_Purity Discard Discard and Use Fresh Reagent Purify->Discard Purification Fails End_Use Proceed with Experiment Use_As_Is->End_Use End_Discard End Discard->End_Discard

Caption: Workflow for troubleshooting decomposed this compound.

References

Troubleshooting low yield in Grignard reactions with 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Grignard reactions involving 2-iodopentane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I resolve this?

A1: Failure to initiate is a frequent issue in Grignard reactions. The primary causes are typically related to the magnesium surface's passivity and the presence of moisture.[1]

  • Magnesium Oxide Layer: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with this compound.[1]

    • Troubleshooting: Activate the magnesium surface by gently crushing the turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.[1] Alternatively, chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine's color or the evolution of ethylene (B1197577) gas, respectively, indicates activation.[2]

  • Presence of Water: Grignard reagents are highly sensitive to protic solvents like water. Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.[3]

    • Troubleshooting: All glassware must be rigorously dried, either by flame-drying under a vacuum or by oven-drying at over 120°C for several hours and cooling under an inert atmosphere (argon or nitrogen).[3] Solvents must be anhydrous, and it is best practice to use freshly distilled solvents from a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents).[1]

Q2: I am observing a significant amount of a high-boiling point byproduct that I suspect is decane (B31447). What is causing this and how can I minimize it?

A2: The formation of decane is likely due to a Wurtz coupling side reaction. This occurs when the formed Grignard reagent (pentylmagnesium iodide) reacts with the unreacted this compound.[4] Given the high reactivity of alkyl iodides, this side reaction can be prominent.[5]

  • High Local Concentration of this compound: Rapid addition of this compound can lead to localized high concentrations, increasing the likelihood of Wurtz coupling.[4]

    • Troubleshooting: Add the this compound solution dropwise and slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[4][6]

  • Elevated Temperature: Higher reaction temperatures can accelerate the rate of the Wurtz coupling reaction.[4]

    • Troubleshooting: Maintain a gentle reflux during the reaction and avoid excessive heating. The exothermic nature of the Grignard formation should be sufficient to sustain the reaction.[4]

  • Solvent Choice: While THF is a good solvent for Grignard reagent formation, for highly reactive halides, diethyl ether can sometimes give better yields with less Wurtz coupling.[6][7]

Q3: My yield is low, and I've isolated pentene as a byproduct. What is the cause of this elimination reaction?

A3: The formation of pentene is due to an elimination reaction (likely E2), which competes with the desired Grignard formation, especially with secondary halides like this compound.[8] The Grignard reagent itself is a strong base and can promote this side reaction.

  • Higher Temperatures: Elimination reactions are generally favored at higher temperatures.[8]

    • Troubleshooting: Running the reaction at a lower temperature can help to minimize the formation of pentene.[8] For instance, initiating the reaction at room temperature and then maintaining it at 0°C or even lower may improve the yield of the Grignard reagent.[8]

Q4: Can the choice of solvent significantly impact the yield of my Grignard reaction with this compound?

A4: Yes, the solvent plays a crucial role in stabilizing the Grignard reagent and influencing the reaction rate and side reactions.[3][9] Ethereal solvents are essential.

  • Diethyl Ether (Et₂O): Often a good choice for reactive alkyl halides like this compound as it can sometimes minimize Wurtz coupling compared to THF.[6] Its lower boiling point (34.6°C) allows for a gentler reflux.[10]

  • Tetrahydrofuran (B95107) (THF): A more polar ether that is excellent at solvating and stabilizing Grignard reagents.[7][10] Its higher boiling point (66°C) can be beneficial for less reactive halides but may promote side reactions with highly reactive ones.[7][10]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point and less propensity to form peroxides. It has shown comparable or even superior performance in many Grignard reactions.[11]

Data on Grignard Reaction Parameters

Due to the limited availability of specific quantitative data for this compound, the following table provides representative data for Grignard reactions with secondary alkyl halides to illustrate the impact of key parameters on reaction yield.

ParameterCondition AYield (%)Condition BYield (%)Notes
Solvent Diethyl Ether~85-95Tetrahydrofuran (THF)~80-90For reactive halides like iodides, diethyl ether can sometimes give higher yields due to less Wurtz coupling.[2][6]
Temperature Room TemperatureVaries0 °C to -78 °CGenerally HigherLower temperatures can suppress side reactions like elimination and Wurtz coupling, leading to higher yields of the desired Grignard reagent.[8][12]
Alkyl Halide This compoundHigh Reactivity2-BromopentaneModerate ReactivityIodides are more reactive than bromides, leading to faster reaction times but also a higher potential for side reactions like Wurtz coupling.[2][5]

Experimental Protocols

Protocol 1: Preparation of Pentylmagnesium Iodide from this compound

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a single crystal for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple vapor of iodine is visible. The color will fade as the magnesium surface is activated. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the this compound solution (dissolved in anhydrous ether/THF) to the activated magnesium. The reaction should initiate, as evidenced by gentle refluxing and the appearance of a cloudy, grayish solution.

  • Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete consumption of magnesium. The resulting Grignard reagent is a cloudy, grey to brownish solution and should be used immediately.[2]

Visualizations

Troubleshooting Low Yield in Grignard Reactions

Troubleshooting_Low_Yield Troubleshooting Low Yield in Grignard Reactions with this compound start Low Yield Observed check_initiation Did the reaction initiate properly? start->check_initiation check_side_products Are side products observed? check_initiation->check_side_products Yes initiation_no No check_initiation->initiation_no No side_products_yes Yes check_side_products->side_products_yes side_products_no No check_side_products->side_products_no activate_mg Activate Mg: - Crush turnings - Add I2 or 1,2-dibromoethane initiation_no->activate_mg dry_reagents Ensure anhydrous conditions: - Flame-dry glassware - Use anhydrous solvents initiation_no->dry_reagents identify_side_product Identify side product(s) (e.g., GC-MS, NMR) side_products_yes->identify_side_product check_reagent_quality Check quality of reagents: - Purity of this compound - Freshness of Mg turnings side_products_no->check_reagent_quality optimize_conditions Systematically optimize conditions: - Temperature - Concentration side_products_no->optimize_conditions wurtz_product Decane (Wurtz Coupling) identify_side_product->wurtz_product elimination_product Pentene (Elimination) identify_side_product->elimination_product slow_addition Slow down the addition of this compound wurtz_product->slow_addition lower_temp Lower the reaction temperature wurtz_product->lower_temp change_solvent Consider switching solvent (e.g., THF to Diethyl Ether) wurtz_product->change_solvent elimination_product->lower_temp

Caption: A decision tree for troubleshooting low yield.

Experimental Workflow for Grignard Reaction

Grignard_Workflow Experimental Workflow for Grignard Reaction with this compound cluster_prep Preparation cluster_reagent_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification dry_glassware Flame/Oven-Dry Glassware setup_apparatus Assemble Apparatus under Inert Gas dry_glassware->setup_apparatus activate_mg Activate Mg Turnings setup_apparatus->activate_mg initiate_reaction Initiate Reaction activate_mg->initiate_reaction prepare_iodopentane Prepare this compound Solution prepare_iodopentane->initiate_reaction slow_addition Slowly Add this compound initiate_reaction->slow_addition reflux Maintain Gentle Reflux slow_addition->reflux cool_grignard Cool Grignard Reagent reflux->cool_grignard add_electrophile Add Electrophile Dropwise cool_grignard->add_electrophile reaction_stir Stir at Appropriate Temperature add_electrophile->reaction_stir quench Quench with Saturated NH4Cl reaction_stir->quench extract Extract with Organic Solvent quench->extract dry_purify Dry and Purify Product extract->dry_purify

Caption: A typical workflow for a Grignard reaction.

References

Optimizing Solvent Conditions for SN2 Reactions of 2-Iodopentane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing solvent conditions for the bimolecular nucleophilic substitution (SN2) reaction of 2-iodopentane. The following information is designed to help you navigate common experimental challenges and enhance reaction efficiency and yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Yield 1. Inappropriate Solvent Choice: Use of a polar protic solvent (e.g., methanol (B129727), ethanol (B145695), water).Switch to a polar aprotic solvent such as Acetone (B3395972), Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (B87167) (DMSO). These solvents do not form strong hydrogen bonds with the nucleophile, leaving it more available to attack the electrophilic carbon.[1][2][3]
2. Competing E2 Elimination: The nucleophile is acting as a strong base, leading to the formation of an alkene instead of the desired substitution product. This is a common issue with secondary halides like this compound.- Use a less basic nucleophile if possible.- Lower the reaction temperature. Elimination reactions are generally favored at higher temperatures.- Choose a polar aprotic solvent, which can favor SN2 over E2, although strong bases can still promote E2.
3. Steric Hindrance: As a secondary halide, the electrophilic carbon of this compound is more sterically hindered than a primary halide, slowing the SN2 reaction.- Ensure optimal solvent conditions (polar aprotic) to maximize the rate of the SN2 reaction.- Use a smaller, yet still potent, nucleophile if the experimental design allows.
Formation of Multiple Products (Mixture of SN2 and E2) 1. Strong, Bulky Nucleophile/Base: Use of nucleophiles that are also strong, sterically hindered bases (e.g., tert-butoxide).- Opt for a smaller, strongly nucleophilic but less basic reagent (e.g., azide (B81097) ion, cyanide ion).- As mentioned above, lowering the reaction temperature can also disfavor the E2 pathway.
2. Solvent-Mediated Elimination: While polar aprotic solvents favor SN2, some level of E2 competition is often unavoidable with secondary substrates.- Optimize the choice of polar aprotic solvent. For instance, DMF or DMSO are often excellent choices for promoting SN2 reactions.[2]
Slow Reaction Rate 1. Poor Nucleophile Solvation (in non-polar solvents): The nucleophile is not sufficiently dissolved to react.Use a polar aprotic solvent to dissolve the nucleophile while minimizing the deactivating "solvent cage" effect seen with protic solvents.[3]
2. Nucleophile Deactivation (in polar protic solvents): The nucleophile is heavily solvated by hydrogen bonding, reducing its reactivity.As a primary solution, switch to a polar aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: Why is a polar aprotic solvent the best choice for the SN2 reaction of this compound?

A1: Polar aprotic solvents are ideal for SN2 reactions for two main reasons. First, their polarity is sufficient to dissolve the (often charged) nucleophile. Second, they lack acidic protons and therefore do not form a tight "solvent cage" around the nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and more reactive, significantly increasing the rate of the SN2 reaction.[1][3] In contrast, polar protic solvents stabilize the nucleophile through hydrogen bonding, which lowers its energy and reactivity.

Q2: I am observing a significant amount of pentene in my product mixture. What is causing this and how can I minimize it?

A2: The formation of pentene is due to a competing E2 elimination reaction. This is common with secondary halides like this compound, especially when using a strong base as a nucleophile. To minimize the E2 product, you can try the following:

  • Use a less basic nucleophile: For example, the azide ion (N₃⁻) is a good nucleophile but a relatively weak base.

  • Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature changes.

  • Use a polar aprotic solvent: These solvents generally favor SN2 over E2.

Q3: What is the expected effect of switching from methanol to acetone as the solvent for the reaction of this compound with sodium azide?

A3: Switching from methanol (a polar protic solvent) to acetone (a polar aprotic solvent) is expected to dramatically increase the rate of the SN2 reaction.[1] The azide ion will be less solvated and therefore more nucleophilic in acetone. This will lead to a higher yield of the substitution product in a shorter amount of time.

Q4: How does the iodide leaving group in this compound affect the reaction?

A4: Iodide is an excellent leaving group because it is a very weak base. The C-I bond is weaker than C-Br or C-Cl bonds, and the iodide ion is stable in solution. This facilitates the displacement by the incoming nucleophile and contributes to a faster SN2 reaction rate compared to other 2-halopentanes.

Quantitative Data on Solvent Effects

Solvent Solvent Type Relative Rate (Illustrative) Reason for Rate Difference
MethanolPolar Protic1Strong solvation of the nucleophile via hydrogen bonding significantly reduces its reactivity.
EthanolPolar Protic~0.5Similar to methanol, ethanol is a protic solvent that deactivates the nucleophile.
WaterPolar Protic~0.1A highly polar protic solvent that strongly solvates nucleophiles.
AcetonePolar Aprotic~500Dissolves the nucleophile but does not engage in hydrogen bonding, leaving the nucleophile highly reactive.[1]
Acetonitrile (ACN)Polar Aprotic~5,000A highly polar aprotic solvent that is excellent for promoting SN2 reactions.
Dimethylformamide (DMF)Polar Aprotic~10,000A highly polar aprotic solvent that effectively solvates the cation of a salt but not the nucleophilic anion.
Dimethyl sulfoxide (DMSO)Polar Aprotic~15,000One of the most effective polar aprotic solvents for SN2 reactions due to its high polarity and ability to leave nucleophiles "naked".

Note: The relative rates are illustrative and based on general trends for SN2 reactions. The actual rate enhancement will depend on the specific nucleophile and reaction conditions.

Experimental Protocols

Protocol: Determining the Effect of Solvent on the SN2 Reaction Rate of this compound

This protocol outlines a general procedure to compare the relative rates of the SN2 reaction of this compound with a nucleophile (e.g., sodium azide) in different solvents. The reaction progress can be monitored by techniques such as gas chromatography (GC) or by observing the formation of a precipitate if a salt byproduct is insoluble in the solvent.

Materials:

  • This compound

  • Sodium azide (or another suitable nucleophile)

  • Anhydrous solvents to be tested (e.g., Acetone, DMF, Methanol)

  • Internal standard for GC analysis (e.g., dodecane)

  • Reaction vials with magnetic stir bars

  • Heating block or oil bath

  • Gas chromatograph (GC) with a suitable column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Preparation of Reaction Solutions:

    • For each solvent to be tested, prepare a solution of this compound (e.g., 0.1 M) and an internal standard.

    • In separate vials for each solvent, prepare a solution of the nucleophile (e.g., 0.1 M sodium azide).

  • Reaction Setup:

    • In a clean, dry reaction vial, add a specific volume of the this compound solution in the chosen solvent.

    • Place the vial in a heating block set to the desired reaction temperature (e.g., 50 °C) and allow it to equilibrate.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a specific volume of the nucleophile solution to the vial containing the this compound. Start a timer immediately.

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a cold solvent (e.g., diethyl ether) to stop the reaction.

  • Analysis:

    • Analyze the quenched aliquots by GC. The disappearance of the this compound peak and the appearance of the product peak should be monitored relative to the internal standard.

    • Plot the concentration of this compound versus time for each solvent. The initial rate of the reaction can be determined from the slope of this curve at t=0.

  • Comparison:

    • Compare the initial reaction rates in the different solvents to determine the optimal solvent conditions for the SN2 reaction of this compound.

Visualizations

Caption: Solvent Effects on SN2 Reaction Pathway of this compound.

Troubleshooting_Logic Start Low Yield of SN2 Product CheckSolvent Check Solvent Type Start->CheckSolvent CheckTemp Check Reaction Temperature CheckSolvent->CheckTemp Aprotic SwitchToAprotic Switch to Polar Aprotic Solvent CheckSolvent->SwitchToAprotic Protic CheckNucleophile Check Nucleophile Basicity CheckTemp->CheckNucleophile Low LowerTemp Lower Temperature CheckTemp->LowerTemp High UseLessBasicNu Use Less Basic Nucleophile CheckNucleophile->UseLessBasicNu Strongly Basic Optimal Optimal SN2 Conditions CheckNucleophile->Optimal Weakly Basic SwitchToAprotic->Optimal LowerTemp->Optimal UseLessBasicNu->Optimal

Caption: Troubleshooting Workflow for Low SN2 Reaction Yield.

References

How to remove unreacted iodine from 2-Iodopentane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodopentane. The following sections detail methods for the removal of unreacted iodine and other impurities, offering clear protocols and quantitative data to ensure a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound synthesis?

A1: Besides unreacted iodine, which imparts a characteristic brown or purple color, other potential impurities include the starting alcohol (e.g., 2-pentanol), byproducts from side reactions, and residual acid or other reagents used in the synthesis.

Q2: Why is it crucial to remove unreacted iodine?

A2: Unreacted iodine can interfere with subsequent reactions, compromise the purity of the final product, and lead to inaccurate yield calculations. Its removal is essential for obtaining pure this compound for further applications.

Q3: What are the primary methods for removing unreacted iodine?

A3: The most common and straightforward method is a liquid-liquid extraction using an aqueous solution of a reducing agent, typically sodium thiosulfate (B1220275). For higher purity, column chromatography or distillation can be employed.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the purification of this compound.

Method 1: Sodium Thiosulfate Wash

Q: The organic layer remains colored even after washing with sodium thiosulfate solution. What should I do?

A:

  • Increase the concentration or volume of the sodium thiosulfate solution: A 5-10% (w/v) solution is typically effective.[1] If the color persists, you can prepare a fresh, more concentrated solution.

  • Increase the number of washes: Perform multiple extractions with fresh portions of the sodium thiosulfate solution until the organic layer is colorless.

  • Ensure vigorous mixing: Shake the separatory funnel vigorously for at least 30-60 seconds during each wash to ensure thorough contact between the organic and aqueous phases.

  • Check the pH: Thiosulfate reduction of iodine is generally more efficient in neutral to slightly acidic conditions.

Q: An emulsion has formed between the organic and aqueous layers. How can I break it?

A:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.

  • Add a small amount of brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filter the emulsified layer through a plug of glass wool or Celite.

Method 2: Column Chromatography

Q: I am experiencing poor separation of this compound from other impurities on the silica (B1680970) gel column.

A:

  • Optimize the eluent system: The polarity of the solvent system is critical for good separation. For a relatively nonpolar compound like this compound, a nonpolar eluent such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in a low ratio (e.g., 99:1 or 98:2) is recommended. Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.

  • Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.

  • Sample loading: Load the crude sample in a concentrated solution using a minimal amount of the initial eluent. For better resolution, the sample can be adsorbed onto a small amount of silica gel before being loaded onto the column.

  • Flow rate: A slower flow rate generally provides better separation.

Q: The product is taking a very long time to elute from the column.

A:

  • Increase the polarity of the eluent: If the desired compound is moving too slowly, you can gradually increase the proportion of the more polar solvent in your eluent mixture.

  • Use a less polar stationary phase: If silica gel is too polar, consider using a less polar adsorbent like alumina.

Method 3: Distillation

Q: The distillation is proceeding very slowly, or the product is not distilling at the expected temperature.

A:

  • Check the vacuum: For vacuum distillation, ensure that the system is properly sealed and that the vacuum pump is functioning correctly to achieve the desired pressure. The boiling point of this compound is approximately 146-147 °C at atmospheric pressure and will be significantly lower under vacuum.

  • Ensure proper heating: Use a heating mantle with a stirrer or a water/oil bath to ensure even heating of the distillation flask.

  • Insulate the distillation column: Insulating the column with glass wool or aluminum foil can help to maintain the temperature gradient necessary for efficient separation.

Q: The distilled product is not pure.

A:

  • Use a fractionating column: For separating compounds with close boiling points, a simple distillation may not be sufficient. A fractionating column provides a larger surface area for repeated vaporization-condensation cycles, leading to a better separation.

  • Control the distillation rate: A slow and steady distillation rate will provide a better separation of components.

  • Discard the forerun and tail fractions: The initial fraction (forerun) and the final fraction (tail) may contain higher concentrations of impurities. Collect the main fraction that distills at a constant temperature.

Quantitative Data Summary

The following table summarizes the expected purity and yield for each purification method. Please note that actual results may vary depending on the specific reaction conditions and the initial purity of the crude product.

Purification MethodTypical Purity (% by GC/NMR)Typical Recovery Yield (%)Key AdvantagesKey Disadvantages
Sodium Thiosulfate Wash >90%>95%Fast, simple, and effective for removing iodine.May not remove other organic impurities.
Column Chromatography >98%70-90%High purity can be achieved; effective for removing a wide range of impurities.Time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Distillation >99%80-95%Very high purity for volatile compounds; effective for separating compounds with different boiling points.Requires specialized glassware; not suitable for heat-sensitive compounds.

Experimental Protocols

Sodium Thiosulfate Wash

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, dichloromethane).

  • 5-10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Erlenmeyer flask.

  • Rotary evaporator.

Procedure:

  • Transfer the crude this compound solution to a separatory funnel.

  • Add an equal volume of 5-10% sodium thiosulfate solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer should become colorless. If color persists, repeat the wash with a fresh portion of sodium thiosulfate solution.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove any residual water-soluble impurities.

  • Drain the brine layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the organic layer. Swirl the flask and let it stand for 10-15 minutes.

  • Decant or filter the dried organic solution into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Column Chromatography

Materials:

  • Crude this compound.

  • Silica gel (60-120 mesh).

  • Eluent: Hexane or a mixture of hexane and ethyl acetate (e.g., 99:1).

  • Chromatography column.

  • Sand.

  • Cotton or glass wool.

  • Collection tubes or flasks.

  • Thin-layer chromatography (TLC) plates and chamber.

Procedure:

  • Prepare the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top of the silica gel.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elute the column: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitor the separation: Monitor the elution of the product by TLC analysis of the collected fractions.

  • Combine and concentrate: Combine the fractions containing the pure this compound.

  • Remove the solvent: Remove the eluent using a rotary evaporator to obtain the purified product.

Distillation

Materials:

  • Crude this compound (pre-treated with sodium thiosulfate wash to remove the bulk of the iodine).

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask).

  • Heating mantle or oil bath.

  • Stir bar or boiling chips.

  • Vacuum source (if performing vacuum distillation).

  • Thermometer.

Procedure:

  • Set up the apparatus: Assemble the distillation apparatus. Place the crude this compound and a stir bar or boiling chips in the distillation flask.

  • Begin heating: Gently heat the distillation flask.

  • Collect the distillate: The boiling point of this compound is approximately 146-147 °C at atmospheric pressure. Collect the fraction that distills at a constant temperature.

  • Vacuum Distillation (Optional): For a lower boiling point and to prevent potential decomposition, perform the distillation under reduced pressure. The boiling point will be significantly lower under vacuum.

  • Stop the distillation: Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation.

  • The liquid in the receiving flask is the purified this compound.

Purification Method Selection Workflow

The following diagram illustrates a decision-making process for selecting the most appropriate purification method based on the experimental requirements.

PurificationWorkflow Purification Workflow for this compound start Crude this compound (Contains Unreacted Iodine) wash Sodium Thiosulfate Wash start->wash check_purity1 Check Purity (TLC, GC, NMR) wash->check_purity1 end_product1 Final Product (>90% Purity) check_purity1->end_product1 Purity Sufficient further_purification Further Purification Required? check_purity1->further_purification Purity Insufficient scale Scale of Reaction? further_purification->scale column_chrom Column Chromatography check_purity2 Check Purity (GC, NMR) column_chrom->check_purity2 distillation Distillation check_purity3 Check Purity (GC, NMR) distillation->check_purity3 end_product2 Final Product (>98% Purity) check_purity2->end_product2 end_product3 Final Product (>99% Purity) check_purity3->end_product3 small_scale Small Scale (< 5g) scale->small_scale Small large_scale Large Scale (> 5g) scale->large_scale Large small_scale->column_chrom large_scale->distillation

Caption: Decision workflow for selecting a purification method for this compound.

References

Technical Support Center: Scaling Up 2-Iodopentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are scaling up chemical reactions involving 2-iodopentane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of reactions with this compound.

Problem ID Issue Potential Causes Suggested Solutions
YLD-001 Low Yield of Desired Product - Competing elimination reactions (E1/E2) are favored at higher temperatures.[1] - Impurities in starting materials or solvents are interfering with the reaction.[2][3] - Incomplete reaction due to insufficient reaction time or temperature.[4] - Thermal decomposition of this compound or the product.[5][6] - Poor mixing in a larger reactor, leading to localized "hot spots" or concentration gradients.[7]- Optimize Temperature: Maintain the lowest effective temperature to minimize elimination side products. Consider performing trials at slightly lower temperatures than in the lab-scale experiment. - Ensure Reagent Purity: Use pure reactants and solvents to avoid side reactions.[2] Consider purifying starting materials if necessary. - Monitor Reaction Progress: Use in-process controls (e.g., TLC, GC, HPLC) to determine the optimal reaction time. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen.[8] - Improve Agitation: Ensure the stirring mechanism is adequate for the larger vessel to maintain a homogeneous reaction mixture.[7]
PUR-001 Difficulty in Product Purification - Formation of close-boiling or co-eluting impurities. - The product is an oil and not amenable to crystallization.[9] - Column chromatography is not a viable option for the desired scale.[7][10]- Reaction Optimization: Revisit the reaction conditions to minimize impurity formation. - Alternative Purification: Explore vacuum distillation for liquid products or crystallization from different solvent systems for solids.[9][10][11] - Aqueous Washes: Use appropriate aqueous washes to remove specific impurities (e.g., a mild acid wash to remove basic impurities, or a sodium thiosulfate (B1220275) wash to remove residual iodine).[12]
RXN-001 Reaction Exothermicity is Difficult to Control - Reactions involving Grignard reagents or other highly reactive species can be highly exothermic. - The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[7]- Slow Reagent Addition: Add the reactive reagent slowly and monitor the internal temperature closely. - Cooling System: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket or cooling coils). - Dilution: Increasing the solvent volume can help to better manage the heat generated, although this may impact reaction kinetics and downstream processing.[7]
SAF-001 Safety Concerns During Scale-Up - this compound is flammable and its vapors can form explosive mixtures with air.[13] - Hazardous byproducts such as hydrogen iodide may be generated. - Handling large quantities of reagents increases the risk of exposure and spills.[7]- Ventilation: Conduct all operations in a well-ventilated area, such as a fume hood or a dedicated, ventilated enclosure. - Inert Atmosphere: Use an inert atmosphere to prevent the formation of flammable vapor-air mixtures. - Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves. - Spill Kits: Have appropriate spill kits readily available.

Frequently Asked Questions (FAQs)

1. What are the primary challenges when scaling up reactions with this compound?

The primary challenges stem from its nature as a secondary alkyl iodide.[1] This structure means it can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1] Key challenges include:

  • Controlling Selectivity: Minimizing the formation of elimination byproducts, which often becomes more difficult at a larger scale due to challenges in maintaining precise temperature control.[1][7]

  • Thermal Management: Many reactions involving alkyl halides can be exothermic, and managing heat dissipation is critical in large reactors to prevent runaway reactions and byproduct formation.[7]

  • Purification: Methods like column chromatography that are common in the lab are often not practical at an industrial scale.[7][10] Therefore, developing robust crystallization or distillation procedures is essential.[9][10]

  • Safety and Handling: this compound is flammable, and its handling at a larger scale requires stringent safety protocols to mitigate risks of fire and exposure.[13]

2. How does the choice of base or nucleophile affect the outcome of a scaled-up reaction?

The choice of base or nucleophile is critical in determining the ratio of substitution to elimination products.

  • Strong, bulky bases (e.g., potassium tert-butoxide) will favor elimination reactions.

  • Good nucleophiles that are weak bases (e.g., iodide, cyanide, azide) will favor SN2 substitution.[14] When scaling up, the impact of the base/nucleophile can be more pronounced. For instance, poor mixing could lead to localized high concentrations of a strong base, promoting elimination even if substitution is the desired outcome.

3. What are the best practices for storing and handling this compound at a larger scale?

  • Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be kept in a tightly sealed container, protected from light, as alkyl iodides can decompose over time.

  • Handling: Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of vapors. Use non-sparking tools and take precautions against static discharge.

4. How can I minimize the formation of the elimination byproduct (pentenes) when performing a nucleophilic substitution?

To favor substitution over elimination:

  • Use a strong, non-bulky nucleophile that is a weak base.

  • Use a polar aprotic solvent (e.g., DMSO, DMF, acetone). These solvents favor SN2 reactions.[15][16]

  • Maintain a low reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[1]

5. Is this compound prone to thermal decomposition?

Experimental Protocols

Protocol 1: Scale-Up of a Nucleophilic Substitution Reaction (SN2)

This protocol describes a general procedure for the reaction of this compound with a nucleophile (e.g., sodium cyanide) at a larger scale.

Materials:

  • This compound (1.0 eq)

  • Sodium Cyanide (1.2 eq)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Setup: Set up a multi-neck, jacketed reactor equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with sodium cyanide and DMF under a nitrogen atmosphere.

  • Cooling: Cool the mixture to 0-5 °C using a circulating chiller connected to the reactor jacket.

  • Addition of this compound: Slowly add this compound to the stirred suspension over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly quench the reaction by adding deionized water, being mindful of any potential exotherm.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with deionized water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Scale-Up of a Grignard Reaction

This protocol provides a general method for the preparation of a Grignard reagent from this compound and its subsequent reaction with a ketone.

Materials:

  • Magnesium turnings (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • A ketone (e.g., acetone) (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Reactor Setup: Assemble a dry, multi-neck, jacketed reactor with a mechanical stirrer, a condenser with a drying tube, a thermocouple, and an addition funnel under a nitrogen atmosphere.

  • Grignard Formation:

    • Place the magnesium turnings in the reactor.

    • Add a small portion of the anhydrous THF.

    • In the addition funnel, prepare a solution of this compound in the remaining anhydrous THF.

    • Add a small amount of the this compound solution to the magnesium. The reaction may need gentle warming to initiate.

    • Once initiated (indicated by bubbling and a gentle reflux), add the rest of the this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Reaction with Ketone:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of the ketone in anhydrous THF dropwise via the addition funnel, maintaining the temperature below 10 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by vacuum distillation or crystallization.

Visualizations

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_side_products Analyze crude reaction mixture (GC/NMR). Are elimination byproducts present? start->check_side_products check_starting_material Is starting material consumed? check_side_products->check_starting_material No optimize_temp Lower reaction temperature. Use a less sterically hindered base. check_side_products->optimize_temp Yes optimize_time Increase reaction time or temperature. Check reagent stoichiometry. check_starting_material->optimize_time No check_purity Check purity of starting materials and solvents. check_starting_material->check_purity Yes end Yield Improved optimize_temp->end optimize_time->end check_purity->end

Caption: A troubleshooting workflow for addressing low product yield.

G cluster_conditions Reaction Conditions This compound This compound SN2_Product Substitution Product This compound->SN2_Product favored by E2_Product Elimination Product (Pentenes) This compound->E2_Product favored by Nucleophile Nucleophile Nucleophile->this compound SN2 Pathway Base Base Base->this compound E2 Pathway Low_Temp Low Temperature Low_Temp->SN2_Product High_Temp High Temperature High_Temp->E2_Product Polar_Aprotic Polar Aprotic Solvent Polar_Aprotic->SN2_Product Strong_Bulky_Base Strong, Bulky Base Strong_Bulky_Base->E2_Product

Caption: Competing SN2 and E2 pathways for this compound.

G cluster_workflow Scale-Up Experimental Workflow setup Reactor Setup (Inert Atmosphere) reagent_charge Reagent Charging (Solvent, Reagent 1) setup->reagent_charge temp_control Temperature Control (Cooling/Heating) reagent_charge->temp_control addition Slow Addition of This compound temp_control->addition reaction Reaction Monitoring (TLC, GC, etc.) addition->reaction quench Controlled Quench reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Purification (Distillation/Crystallization) extraction->purification product Final Product purification->product

Caption: A generalized workflow for scaling up this compound reactions.

References

Dehydrohalogenation of 2-Iodopentane causes and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-iodopentane. The focus is on understanding and controlling the undesired dehydrohalogenation side reaction.

Troubleshooting Guide: Unwanted Alkene Formation

Issue: My reaction with this compound is producing a significant amount of pentene isomers (1-pentene and 2-pentene) instead of the desired substitution product.

Cause: This indicates that an elimination reaction (dehydrohalogenation) is competing with or dominating the desired nucleophilic substitution reaction. This compound is a secondary alkyl halide, which is susceptible to both SN2 (substitution) and E2 (elimination) pathways. The predominance of elimination is typically caused by specific reaction conditions.

Solutions:

Factor Problem Condition (Favors Elimination) Recommended Solution (Favors Substitution) Rationale
Reagent Using a strong, sterically hindered base (e.g., potassium tert-butoxide, KOH).[1]Use a strong nucleophile that is a weak base (e.g., N₃⁻, CN⁻, RS⁻, I⁻).[2]Strong bases readily abstract a proton from a carbon adjacent to the leaving group, initiating the E2 mechanism. Good nucleophiles that are weak bases are more likely to attack the electrophilic carbon, promoting the SN2 pathway.[2]
Solvent Using a polar protic solvent like ethanol (B145695), especially with strong bases.[3]Use a polar aprotic solvent (e.g., DMSO, DMF, acetone, acetonitrile).[4]Polar aprotic solvents enhance the reactivity of nucleophiles while not solvating them as strongly as protic solvents, which can "cage" the nucleophile and hinder its attack on the substrate carbon.[5]
Temperature Running the reaction at elevated temperatures ("heat").Maintain a low to ambient temperature (e.g., 0°C to 25°C).[6]Elimination reactions have a higher activation energy than substitution reactions and are entropically favored. Increasing the temperature provides the necessary energy to overcome this barrier, making elimination the dominant pathway.[7]
Concentration Using a high concentration of a strong base.[3]Use a stoichiometric amount of the nucleophile.High base concentration increases the likelihood of a bimolecular E2 reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What causes dehydrohalogenation in my this compound reaction?

Dehydrohalogenation is an elimination reaction, typically following an E2 (bimolecular elimination) mechanism, where a base removes a hydrogen atom and the iodine leaving group from adjacent carbons to form an alkene.[1] For this compound, this results in a mixture of 1-pentene (B89616) and 2-pentene.[8] This reaction is promoted by the use of strong bases, high temperatures, and certain solvents like ethanol.[3]

Q2: Why is this compound prone to this side reaction?

Several factors contribute to this:

  • Secondary Alkyl Halide: As a secondary halide, the electrophilic carbon is more sterically hindered than in a primary halide, making it susceptible to both SN2 and E2 pathways.[3][9]

  • Excellent Leaving Group: The iodide ion (I⁻) is an excellent leaving group, which facilitates both substitution and elimination reactions.

Q3: How can I prevent alkene formation and favor the substitution product?

To favor nucleophilic substitution (specifically, the SN2 pathway) and minimize dehydrohalogenation, you should carefully select your reaction conditions. The key is to make the conditions ideal for substitution while being unfavorable for elimination. This involves using a good nucleophile that is a weak base, a polar aprotic solvent, and maintaining a low reaction temperature.[2][4][6]

Q4: Which nucleophiles are best for avoiding elimination?

Nucleophiles that are strong but have low basicity are ideal. Examples include:

  • Azide (B81097) ion (N₃⁻)

  • Cyanide ion (CN⁻)

  • Thiolates (RS⁻)

  • Halide ions (e.g., Br⁻, Cl⁻)

Avoid strongly basic nucleophiles like hydroxides (OH⁻) and alkoxides (RO⁻), as these will significantly promote the E2 elimination pathway.[2]

Q5: Will I always get a mixture of products?

With secondary alkyl halides like this compound, a mixture of substitution and elimination products is very common, especially when using reagents that are both strong nucleophiles and strong bases (e.g., NaOH, KOEt).[3] However, by carefully controlling the conditions as outlined above, you can make the desired substitution product the major, and often near-exclusive, product. For instance, reacting a secondary bromide with sodium ethoxide in ethanol yields over 80% elimination product, demonstrating that strongly basic conditions heavily favor dehydrohalogenation.[2][7]

Quantitative Data: Substitution vs. Elimination

The ratio of substitution to elimination products is highly dependent on the specific reactants and conditions. The following table summarizes typical outcomes for reactions of secondary alkyl halides under various conditions, providing a general guideline.

SubstrateReagentSolventTemperature (°C)Major Product(s)Approx. Yield (E2/SN2)
2-BromopropaneNaOHEthanol-Elimination79% / 21%[2]
2-BromobutaneNaOEtEthanol25Elimination82% / 18%[7]
2-BromopentaneKOtBuDMSO-Elimination>95% / <5%[2]
2-IodooctaneNaN₃DMSO25SubstitutionMinor / Major

Note: Data is for representative secondary alkyl halides. KOtBu (Potassium tert-butoxide) is a bulky, strong base that overwhelmingly favors elimination.

Experimental Protocols

Protocol 1: Dehydrohalogenation of this compound (E2 Reaction)

This protocol is designed to maximize the yield of pentene isomers via an E2 elimination reaction.

  • Reagents: this compound, Potassium hydroxide (B78521) (KOH), Ethanol.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve KOH in ethanol to create a concentrated solution (e.g., 2 M).

  • Reaction: Add this compound to the alcoholic KOH solution.

  • Heating: Heat the mixture to reflux (approximately 78°C) and maintain for 1-2 hours.[3]

  • Workup: After cooling, dilute the reaction mixture with water and extract the organic products with a low-boiling-point solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and remove the solvent by distillation.

  • Analysis: Analyze the product mixture by GC-MS to determine the ratio of 1-pentene and 2-pentene.

Protocol 2: Nucleophilic Substitution on this compound (SN2 Reaction)

This protocol is designed to favor the SN2 product and minimize the formation of elimination byproducts.

  • Reagents: this compound, Sodium azide (NaN₃), Dimethyl sulfoxide (B87167) (DMSO).

  • Setup: In a round-bottom flask with a magnetic stirrer, dissolve sodium azide in anhydrous DMSO.

  • Reaction: Add this compound to the sodium azide solution.

  • Temperature Control: Maintain the reaction temperature at or below room temperature (e.g., 25°C) using a water bath.[6] Do not heat the reaction.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with diethyl ether. Wash the organic extracts thoroughly with water to remove DMSO, then with brine. Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent under reduced pressure.

  • Analysis: Characterize the resulting 2-azidopentane product using IR and NMR spectroscopy to confirm the substitution and absence of alkene signals.

Visualizations

Logical Workflow: Predicting Substitution vs. Elimination

The following diagram illustrates the key decision points for predicting the outcome of a reaction with a secondary alkyl halide like this compound.

G sub Substrate: This compound (Secondary) reagent Analyze Reagent sub->reagent strong_base Strong Base? (e.g., OH⁻, RO⁻) reagent->strong_base Is it strongly basic? weak_base Weak Base & Good Nucleophile? (e.g., N₃⁻, CN⁻) reagent->weak_base Is it weakly basic? temp High Temperature? strong_base->temp Yes low_temp Low Temperature? strong_base->low_temp No sn2_path SN2 Pathway (Substitution) weak_base->sn2_path Yes e2_path E2 Pathway (Elimination) e2_product Major Product: Alkenes e2_path->e2_product sn2_product Major Product: Substitution sn2_path->sn2_product temp->e2_path Yes low_temp->e2_path Yes (still major) [SN2 minor]

Caption: Decision workflow for SN2 vs. E2 pathways.

References

Technical Support Center: Analysis of 2-Iodopentane via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in 2-iodopentane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect to see in my this compound sample?

A1: Impurities in this compound often originate from its synthesis route. Common methods include the iodination of 2-pentanol (B3026449) or a Finkelstein reaction from 2-bromopentane (B28208) or 2-chloropentane.[1] Therefore, potential impurities include:

  • Unreacted starting materials: 2-pentanol, 2-bromopentane, or 2-chloropentane.

  • Elimination byproducts: Isomers of pentene (e.g., 1-pentene, cis/trans-2-pentene) can form, especially if the reaction is heated.[1]

  • Isomeric impurities: 1-Iodopentane or 3-iodopentane, depending on the specificity of the synthesis.

  • Solvent residues: Acetone is a common solvent in the Finkelstein reaction.[1]

Q2: I see a peak with a mass-to-charge ratio (m/z) of 70. What could it be?

A2: A peak with an m/z of 70 likely corresponds to pentene (C5H10), a common impurity formed through an elimination side reaction during the synthesis of this compound.[2][3] The mass spectrum of pentene isomers typically shows a prominent fragment at m/z 55 ([C4H7]+).[2]

Q3: My chromatogram shows a peak that elutes before this compound and has a molecular ion at m/z 88. What is this impurity?

A3: This impurity is likely 2-pentanol (C5H12O), a common starting material for the synthesis of this compound.[1][4] Alcohols are generally more polar than their corresponding iodoalkanes and thus often have shorter retention times on nonpolar or mid-polar GC columns. The mass spectrum of 2-pentanol is characterized by a prominent fragment at m/z 45, corresponding to [CH3CHOH]+.[4][5]

Q4: How can I confirm the identity of a suspected impurity?

A4: The most reliable method for confirming the identity of an impurity is to run a known standard of the suspected compound under the identical GC-MS conditions. If the retention time and the mass spectrum of the standard match the unknown peak in your this compound sample, the identity is confirmed.

Q5: I am observing significant peak tailing for this compound. What could be the cause?

A5: Peak tailing for iodoalkanes can be caused by several factors:

  • Active sites in the injector or column: Iodoalkanes can be reactive and may interact with active sites (e.g., exposed silanols) in the GC system, leading to poor peak shape.[6][7] Ensure you are using a deactivated inlet liner and a high-quality, inert GC column.

  • Column contamination: Buildup of non-volatile residues at the head of the column can create active sites. Trimming a small portion (e.g., 0.5 meters) from the front of the column can often resolve this issue.[6]

  • Inappropriate temperature: If the injector temperature is too low, it can lead to slow volatilization and peak tailing. Conversely, excessively high temperatures can cause on-column degradation.

Data Presentation: Common Impurities and their Characteristics

Below are tables summarizing the key chromatographic and mass spectrometric data for this compound and its potential impurities.

Table 1: Retention and Molecular Weight Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Kovats Retention Index (Non-polar column, e.g., DB-5)
2-Pentene (B8815676)C5H1070.13~36~500-530[8]
2-PentanolC5H12O88.15119~650-700
2-ChloropentaneC5H11Cl106.5996-97~700-750
2-BromopentaneC5H11Br151.05117-118~800-850
This compound C5H11I 198.05 146-147 [1]~860-880 [9]

Note: Retention indices are approximate and can vary based on the specific GC conditions.

Table 2: Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion (M+)Base PeakOther Key Fragments
2-Pentene70[2][3]55[2]42, 39
2-PentanolNot always observed45[4][5]59, 73
2-Chloropentane106/108 (3:1 ratio)7043, 63/65
2-Bromopentane150/152 (1:1 ratio)7143, 121/123
This compound 198 71 43, 127 ([I]+), 183 ([M-CH3]+) [10]

Experimental Protocols

Recommended GC-MS Protocol for this compound Analysis

This protocol provides a starting point for the analysis of this compound and its impurities. Optimization may be required based on your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dilute the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC with a 5977A MSD (or equivalent).

    • Column: A non-polar or mid-polarity column is recommended, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Split/splitless inlet.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading. A 1 µL injection volume is typical.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 10 °C/min to 200 °C.[11][12]

      • Hold: Hold at 200 °C for 2 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-250.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • For each peak, examine the mass spectrum and compare it to a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity of known and suspected impurities by comparing their retention times and mass spectra with those of authentic standards.

Mandatory Visualizations

experimental_workflow GC-MS Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample This compound Sample dilution Dilute in Hexane (10-100 µg/mL) sample->dilution injection Inject 1 µL (Split Mode) dilution->injection separation GC Separation (DB-5ms Column, Temp. Program) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-250) ionization->detection tic Generate TIC detection->tic peak_id Identify Peaks & Examine Mass Spectra tic->peak_id library_search NIST Library Search peak_id->library_search std_confirm Confirm with Standards library_search->std_confirm

Caption: Workflow for the analysis of impurities in this compound via GC-MS.

troubleshooting_guide Troubleshooting Guide for GC-MS Analysis cluster_problems Common Problems cluster_solutions Potential Solutions start Problem Observed in Chromatogram peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape retention_time Retention Time Shift? start->retention_time extra_peaks Unexpected Peaks? start->extra_peaks check_injector Check Injector Temp & Liner Deactivation peak_shape->check_injector Yes check_leaks Check for Leaks retention_time->check_leaks Yes check_sample Review Synthesis Route for Potential Impurities extra_peaks->check_sample Yes check_column Trim/Replace Column check_injector->check_column check_method Verify GC Method Parameters check_leaks->check_method run_standard Run Known Standard check_sample->run_standard

Caption: A decision tree for troubleshooting common issues in GC-MS analysis.

References

Technical Support Center: Managing Exothermic Reactions Involving 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving 2-Iodopentane. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

General Safety and Handling FAQs

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1] It is harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation and allergy or asthma-like symptoms if inhaled.[1] Due to its reactivity, it is incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[2]

Q2: What are the initial signs of a runaway exothermic reaction with this compound?

A2: The initial signs of a runaway reaction, also known as thermal runaway, include a rapid and uncontrolled increase in temperature and pressure within the reaction vessel.[3] Other indicators can be unexpected color changes, vigorous boiling or outgassing, and the deformation of reaction flasks. In a closed system, a rapid pressure increase is a critical warning sign.

Q3: What immediate steps should be taken if a thermal runaway is suspected?

A3: In the event of a suspected thermal runaway, personnel safety is the top priority. Immediately alert others in the laboratory and evacuate the area. If it is safe to do so, activate the emergency shutdown procedures for the equipment, which may include stopping reagent addition, increasing cooling, and preparing for emergency quenching.[1][2][4] Never attempt to handle a runaway reaction alone.

Troubleshooting Specific Exothermic Reactions

Grignard Reaction with this compound

Q4: My Grignard reaction with this compound is not initiating, and I'm concerned about adding too much of the halide, leading to a sudden, violent exotherm. What should I do?

A4: This is a common and dangerous situation. An accumulation of unreacted this compound can lead to a violent, uncontrolled reaction once initiated.

  • Troubleshooting Steps:

    • Stop Addition: Immediately cease the addition of this compound.

    • Gentle Heating: Gently warm a small spot of the reaction flask with a heat gun to try and initiate the reaction locally. The appearance of cloudiness or bubbling at the magnesium surface indicates initiation.

    • Initiator: If gentle heating is unsuccessful, add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.

    • Stirring: Ensure vigorous stirring to expose fresh magnesium surfaces.

    • Small Portion of Grignard Reagent: If available, adding a small amount of a previously prepared Grignard reagent can help to initiate the reaction.

  • Prevention:

    • Ensure all glassware is rigorously flame-dried or oven-dried to remove all traces of moisture.

    • Use anhydrous solvents.

    • Activate the magnesium turnings before starting the addition of this compound.

Q5: The Grignard reaction has become too vigorous, with rapid boiling and a sharp temperature increase. How can I bring it under control?

A5: An overly vigorous Grignard reaction is a serious safety concern.

  • Immediate Actions:

    • Stop Addition: Immediately stop adding this compound.

    • Cooling: Immerse the reaction flask in an ice-water or dry ice/acetone (B3395972) bath to rapidly cool the mixture.

    • Increase Solvent Volume: If possible and safe, add more anhydrous solvent to dilute the reaction mixture and help dissipate heat.

    • Emergency Quenching (Last Resort): In extreme cases where the reaction cannot be controlled, a carefully controlled quench may be necessary. This is a hazardous procedure and should only be performed by experienced personnel with appropriate safety measures in place.

Williamson Ether Synthesis

Q6: I am performing a Williamson ether synthesis with this compound and a strong base, and I'm observing a significant exotherm upon adding the alkyl halide. Is this normal, and how can I manage it?

A6: Yes, the SN2 reaction in a Williamson ether synthesis can be exothermic, especially when using a reactive alkyl halide like this compound.

  • Management Strategies:

    • Slow Addition: Add the this compound dropwise to the alkoxide solution.

    • Cooling: Maintain a low reaction temperature by using an ice bath during the addition.

    • Monitoring: Continuously monitor the internal temperature of the reaction.

    • Dilution: Using a sufficient amount of solvent can help to moderate the temperature increase.

Q7: My Williamson ether synthesis with this compound is producing a significant amount of an alkene side product. What is causing this, and how can I minimize it?

A7: The formation of an alkene is due to a competing E2 elimination reaction, which is common when using a secondary alkyl halide like this compound with a strong, sterically hindered base.

  • Troubleshooting and Optimization:

    • Choice of Base: Use a less sterically hindered base if possible.

    • Temperature Control: Keep the reaction temperature as low as feasible, as higher temperatures favor elimination over substitution.

    • Alternative Route: If possible, consider the alternative synthetic route: reacting a pentoxide with a primary ethyl halide. This will favor the SN2 pathway and minimize elimination.

Finkelstein Reaction

Q8: I am attempting to synthesize this compound from 2-chloropentane (B1584031) via a Finkelstein reaction, but the reaction is very slow. Can I heat the reaction to speed it up?

A8: The Finkelstein reaction is an equilibrium process.[1] Heating will increase the reaction rate, but the key to driving the reaction to completion is the precipitation of the sodium chloride byproduct from the acetone solvent.

  • Troubleshooting a Slow Reaction:

    • Solvent Purity: Ensure the acetone is anhydrous. Water can interfere with the reaction.

    • Reagent Quality: Use a fresh, high-quality source of sodium iodide.

    • Stirring: Maintain efficient stirring to ensure good mixing and to facilitate the precipitation of sodium chloride.

    • Temperature: Gentle heating (refluxing in acetone) is a standard procedure for this reaction and should increase the rate. Monitor the reaction for any unexpected exotherms, although the Finkelstein reaction is not typically strongly exothermic.

Quantitative Data

Due to the limited availability of specific experimental calorimetry data for reactions involving this compound in the public domain, the following tables provide illustrative data based on typical values for similar reactions. This data should be used for estimation and planning purposes only. Actual experimental values can vary significantly based on reaction conditions.

Table 1: Illustrative Exothermic Profile of Grignard Reagent Formation with this compound

ParameterIllustrative ValueNotes
Heat of Reaction (ΔH) -200 to -300 kJ/molHighly exothermic. Actual value depends on solvent and concentration.
Typical Temperature Rise (Adiabatic) > 100 °CDemonstrates the high potential for thermal runaway if cooling fails.
Recommended Operating Temperature 30 - 50 °CRequires efficient cooling to maintain control.
Rate of Heat Generation Highly dependent on addition rateSlow, controlled addition is critical for managing the exotherm.

Table 2: Illustrative Comparison of SN2 vs. E2 Pathways in Williamson Ether Synthesis

Reaction ConditionFavored Pathway with this compoundExpected Product Distribution (Illustrative)Rationale
Sodium Ethoxide in Ethanol at 25°C SN2 (major), E2 (minor)70% Ether, 30% AlkeneLess hindered base and lower temperature favor substitution.
Potassium tert-butoxide in tert-butanol (B103910) at 80°C E2 (major), SN2 (minor)20% Ether, 80% AlkeneSterically hindered base and higher temperature strongly favor elimination.

Experimental Protocols

Protocol 1: Grignard Reagent Formation and Subsequent Quenching

Objective: To safely prepare a Grignard reagent from this compound and subsequently quench the reaction.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Add a single crystal of iodine.

  • Add a small amount of anhydrous solvent to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound in anhydrous solvent.

  • Slowly add a small portion of the this compound solution to the magnesium.

  • Observe for signs of reaction initiation (disappearance of iodine color, bubbling, cloudiness). Gentle warming may be required.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction rate if it becomes too vigorous.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

  • Quenching: Cool the reaction flask in an ice bath. Slowly and dropwise, add the saturated aqueous ammonium chloride solution to the vigorously stirred Grignard reagent. Monitor for gas evolution and temperature changes. Continue the addition until no further reaction is observed.

Protocol 2: Williamson Ether Synthesis

Objective: To synthesize an ether from this compound and an alkoxide.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • An alcohol (e.g., ethanol)

  • Anhydrous THF

  • This compound

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, wash the sodium hydride with hexane (B92381) to remove the mineral oil.

  • Add anhydrous THF to the flask and cool to 0°C in an ice bath.

  • Slowly add the alcohol dropwise to the sodium hydride suspension. Allow the mixture to stir until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution to 0°C.

  • Add this compound dropwise to the stirred alkoxide solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Perform a standard aqueous workup and purify the product by distillation or chromatography.

Visualizations

ExothermicReactionManagement cluster_Troubleshooting Troubleshooting Workflow for Unexpected Exotherm Start Unexpected Temperature Rise StopAddition Immediately Stop Reagent Addition Start->StopAddition IncreaseCooling Increase External Cooling StopAddition->IncreaseCooling Dilute Dilute with Anhydrous Solvent (if safe) IncreaseCooling->Dilute Monitor Monitor Temperature and Pressure Dilute->Monitor Controlled Reaction Controlled? Monitor->Controlled Proceed Resume Addition Cautiously Controlled->Proceed Yes Emergency Initiate Emergency Shutdown Controlled->Emergency No

Caption: Troubleshooting workflow for an unexpected exotherm.

GrignardFormation cluster_Grignard Grignard Reagent Formation Logic Reactants This compound + Mg Initiation Initiation (I2, heat) Reactants->Initiation Grignard Pentylmagnesium Iodide (Grignard Reagent) Initiation->Grignard Exotherm Heat Generation (Exothermic) Grignard->Exotherm SideReaction Wurtz Coupling (Side Product) Grignard->SideReaction Control Temperature Control (Cooling) Exotherm->Control

Caption: Logical relationships in Grignard reagent formation.

WilliamsonEtherSynthesis cluster_Williamson Williamson Ether Synthesis Pathways Start This compound + Alkoxide SN2 SN2 Pathway Start->SN2 E2 E2 Pathway Start->E2 Ether Desired Ether Product SN2->Ether Alkene Alkene Byproduct E2->Alkene Conditions Reaction Conditions (Base, Temp) Conditions->SN2 Conditions->E2

Caption: Competing pathways in Williamson ether synthesis.

References

Technical Support Center: Column Chromatography Purification of 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 2-Iodopentane using column chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: For the purification of a relatively non-polar compound like this compound, standard silica (B1680970) gel is the most common and cost-effective stationary phase.[1][2] However, because alkyl halides can be susceptible to elimination reactions, the slightly acidic nature of silica gel could potentially cause decomposition.[1][3] If you observe product degradation, switching to neutral alumina (B75360) is a recommended alternative.[1]

Q2: How do I select the appropriate mobile phase (eluent) for this compound?

A2: The selection of the mobile phase is critical and should be guided by preliminary Thin Layer Chromatography (TLC) analysis.[4] Since this compound is a non-polar alkyl halide, you should start with a non-polar solvent system.[1][5] A good starting point is pure hexane (B92381) or petroleum ether. The polarity can be gradually increased by adding a small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) to achieve the desired separation. The ideal solvent system should provide a Retention Factor (Rf) of approximately 0.3-0.4 for this compound.[1]

Q3: Is this compound likely to decompose during silica gel chromatography?

A3: There is a possibility of decomposition, primarily through dehydroiodination (elimination of HI) to form pentenes, which can be catalyzed by the acidic surface of silica gel.[1][3] To assess this risk, you can perform a stability test by spotting your crude this compound on a silica gel TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (impurities) have formed.[3] If decomposition is observed, using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base (e.g., triethylamine) in your eluent is advisable.

Q4: What is the typical elution order for compounds in my reaction mixture?

A4: In normal-phase chromatography with silica gel or alumina, non-polar compounds elute first.[1][5] The general elution order starts with the least polar compounds and ends with the most polar. For a typical reaction mixture, the order would be: Saturated hydrocarbons < Alkyl halides < Unsaturated hydrocarbons < Ethers < Esters < Ketones < Alcohols.[1] Therefore, this compound will elute relatively early, likely after any unreacted alkane starting materials but before more polar byproducts.

Troubleshooting Guide

Problem: My this compound is not eluting from the column.

  • Possible Cause 1: Incorrect Mobile Phase. The mobile phase you are using may be too non-polar. Even for a non-polar compound, a certain level of solvent strength is required to move it through the column.[1]

    • Solution: Gradually increase the polarity of your eluent. For example, if you are using 100% hexane, try switching to a 99:1 mixture of hexane:diethyl ether and continue to increase the proportion of the polar solvent in small increments.

  • Possible Cause 2: Compound Decomposition. Your compound may have decomposed or irreversibly adsorbed onto the stationary phase.[3]

    • Solution: Test your compound's stability on silica gel using TLC.[3] If it is unstable, switch to a neutral stationary phase like neutral alumina. You can also try to "flush" the column with a very polar solvent like pure ethyl acetate or methanol (B129727) to see if any material elutes.[6]

Problem: All my collected fractions contain a mixture of this compound and impurities.

  • Possible Cause 1: Poor Separation Conditions. The chosen mobile phase may not be optimal for separating your compound from impurities, even if it moves it down the column.

    • Solution: Re-optimize the solvent system using TLC. The goal is to find a solvent mixture that gives a clear separation (a significant difference in Rf values) between this compound and the nearest impurities.[4]

  • Possible Cause 2: Column Overloading. Too much sample was loaded onto the column for its size.

    • Solution: Use a larger amount of stationary phase, typically 20-50 times the weight of the crude sample to be purified.[1] Ensure the sample is loaded in a narrow, concentrated band at the top of the column.[7]

  • Possible Cause 3: Poor Column Packing. Cracks, channels, or air bubbles in the stationary phase can lead to poor separation.[1]

    • Solution: Repack the column carefully, ensuring the silica gel slurry is homogeneous and allowed to settle evenly without any trapped air. Tapping the column gently during packing can help.[8]

Problem: The yield of purified this compound is very low.

  • Possible Cause 1: Compound is still on the column. The elution was stopped prematurely before all the this compound had passed through.

    • Solution: After you believe all your product has been collected, flush the column with a more polar solvent and check the collected fractions by TLC for any remaining product.[6]

  • Possible Cause 2: Decomposition on the column. As mentioned, the acidic nature of silica gel can degrade the product.

    • Solution: Use neutral alumina or deactivated silica gel for the purification.

  • Possible Cause 3: Fractions are too dilute to detect the compound. The compound may have eluted, but it is spread across many fractions at a low concentration.[3]

    • Solution: Try concentrating a range of fractions where you expected to see your compound and re-analyze them by TLC.[9]

Data Presentation

Table 1: Comparison of Stationary Phases for this compound Purification

ParameterSilica GelNeutral Alumina
Acidity Slightly Acidic (pH ~4-5)Neutral (pH ~7)
Primary Use General purpose for a wide variety of compounds.[4]Good for acid-sensitive or base-sensitive compounds.
Potential Issue Can cause elimination of HI from this compound.[3]May have different selectivity compared to silica.
Recommendation Start with silica gel due to its versatility and cost.[1]Switch to neutral alumina if decomposition is observed.

Table 2: Example Mobile Phase Gradients for Elution

StepMobile Phase Composition (Hexane:Diethyl Ether)Purpose
1100% HexaneElute very non-polar hydrocarbon impurities.
299:1Begin eluting this compound.
398:2Increase elution speed of this compound.
495:5Elute any remaining product and slightly more polar byproducts.
580:20"Wash" the column to elute more strongly adsorbed compounds.

Experimental Protocol: Purification of this compound

This protocol outlines the standard procedure for purifying approximately 1 gram of crude this compound using flash column chromatography.

1. Materials and Setup:

  • Glass chromatography column

  • Stationary Phase: ~30-50g Silica Gel (or Neutral Alumina)

  • Mobile Phase: Hexane and Diethyl Ether

  • Crude this compound (~1g)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Sand and Cotton wool

2. Mobile Phase Preparation:

  • Prepare stock solutions of 100% hexane and various mixtures of hexane:diethyl ether (e.g., 99:1, 98:2, 95:5). Degas the solvents if using an automated system.

3. Column Packing (Wet Slurry Method):

  • Insert a small plug of cotton wool at the bottom of the column.[1]

  • Add a thin layer of sand (~0.5 cm) on top of the cotton wool.

  • Clamp the column vertically and fill it to about one-third with 100% hexane.[1]

  • In a separate beaker, create a slurry by mixing ~30-50g of silica gel with hexane.[8]

  • Pour the slurry into the column. Use additional hexane to rinse all the silica into the column.

  • Tap the side of the column gently to ensure even packing and remove any air bubbles.[8]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[7]

  • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry from this point onwards. [8]

4. Sample Loading:

  • Dissolve the crude this compound (~1g) in the minimum amount of hexane.

  • Carefully pipette this solution directly onto the center of the top sand layer without disturbing the surface.[7]

  • Drain the solvent until the sample solution has fully entered the sand/silica bed.

  • Carefully add a small amount of fresh hexane, wash the sides of the column, and again drain the solvent to the top of the sand. Repeat this wash step once more.

5. Elution and Fraction Collection:

  • Carefully fill the top of the column with 100% hexane.

  • If using flash chromatography, apply gentle air pressure (1-2 psi) to the top of the column to start the flow.[7]

  • Begin collecting fractions (e.g., 10-15 mL each) in numbered test tubes.

  • Monitor the elution process by spotting every few fractions on a TLC plate.

  • Once non-polar impurities have eluted, gradually increase the polarity of the mobile phase according to your pre-determined gradient (e.g., switch to 99:1 hexane:diethyl ether).

  • Continue collecting and monitoring fractions until the this compound has fully eluted.

6. Analysis and Product Isolation:

  • Develop the TLC plates and visualize the spots under a UV lamp or using an appropriate stain (e.g., potassium permanganate).

  • Combine the fractions that contain pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Select Stationary and Mobile Phases via TLC B Prepare Slurry and Pack Column A->B C Add Protective Sand Layer B->C D Dissolve Crude Product in Minimum Solvent C->D E Load Sample onto Column D->E F Elute with Mobile Phase (Gradient or Isocratic) E->F G Collect Fractions Sequentially F->G H Analyze Fractions using TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Obtain Purified This compound J->K

Caption: Experimental workflow for this compound purification.

G start Problem Occurs During Column Chromatography q1 Is the compound eluting from the column? start->q1 q2 Are the fractions pure? q1->q2 Yes a1_no Increase mobile phase polarity. Check for decomposition on silica. q1->a1_no No q3 Is the yield low? q2->q3 Yes a2_no Re-optimize mobile phase via TLC. Check for column overloading/channeling. q2->a2_no No a3_yes Flush column with strong solvent. Consider decomposition. Concentrate dilute fractions. q3->a3_yes Yes end Problem Resolved q3->end No a1_no->end a2_no->end a3_yes->end

Caption: Troubleshooting decision tree for common issues.

References

Validation & Comparative

2-Iodopentane vs. 2-Bromopentane: A Comparative Guide to SN2 Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic substitution reactions, the choice of substrate is paramount to achieving desired reaction kinetics and product yields. This guide provides an in-depth comparison of the reactivity of 2-iodopentane and 2-bromopentane (B28208) in bimolecular nucleophilic substitution (SN2) reactions. By examining the fundamental principles of leaving group ability and presenting relevant experimental methodologies, this document serves as a valuable resource for professionals engaged in synthetic chemistry and drug development.

Executive Summary

This compound is a more reactive substrate than 2-bromopentane in SN2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻). The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, facilitating its cleavage during the concerted SN2 mechanism. This results in a lower activation energy and a significantly faster reaction rate for this compound.

Data Presentation: Reactivity Comparison

ParameterThis compound2-BromopentaneRationale for Reactivity Difference
Leaving Group Iodide (I⁻)Bromide (Br⁻)I⁻ is a larger, more polarizable, and weaker base than Br⁻, making it a better leaving group.
C-X Bond Strength (kJ/mol) ~228~285The weaker C-I bond requires less energy to break during the transition state.
Leaving Group Basicity (pKa of conjugate acid) HI (pKa ≈ -10)HBr (pKa ≈ -9)The conjugate acid of a better leaving group is a stronger acid.
Relative SN2 Reaction Rate FasterSlowerThe better leaving group in this compound leads to a lower activation energy for the SN2 reaction.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 2-bromopentane in an SN2 reaction, a competition experiment or parallel reactions can be conducted. A common method involves the reaction with sodium iodide in acetone (B3395972), which allows for a visual or instrumental assessment of the reaction rate.

Experiment: Comparative SN2 Reaction with Sodium Iodide in Acetone

Objective: To qualitatively and semi-quantitatively compare the SN2 reaction rates of this compound and 2-bromopentane.

Materials:

  • This compound

  • 2-Bromopentane

  • 15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone

  • Anhydrous acetone

  • Test tubes

  • Pipettes

  • Stopwatch

  • Water bath (optional)

Procedure:

  • Label two clean, dry test tubes, one for each alkyl halide.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • To the first test tube, add a specific amount (e.g., 5 drops) of 2-bromopentane and simultaneously start the stopwatch.

  • Observe the solution for the formation of a precipitate (sodium bromide, NaBr), which is insoluble in acetone. Record the time it takes for the precipitate to appear.

  • Repeat the procedure in the second test tube with this compound. In this case, no precipitate will form as the leaving group is the same as the nucleophile's counter-ion. However, this serves as a control. To compare, a different nucleophile (e.g., sodium azide (B81097) in acetone) could be used, and the rate of disappearance of the starting material could be monitored by techniques like gas chromatography (GC).

  • For a more direct comparison, a reaction of 2-bromopentane with NaI in acetone can be performed. The formation of sodium bromide precipitate indicates the progress of the SN2 reaction where iodide displaces bromide.[1] The time taken for the precipitate to form is an indicator of the reaction rate.

  • If the reactions are slow at room temperature, the test tubes can be placed in a water bath at a controlled temperature (e.g., 50°C) to accelerate the reaction.

Expected Observations:

A precipitate of NaBr will form in the test tube containing 2-bromopentane. The time taken for this precipitate to appear will be significantly longer than any observable reaction with this compound under similar conditions with a different nucleophile, indicating that the reaction of 2-bromopentane is slower. The reaction with this compound with iodide as the nucleophile would be an identity exchange reaction and thus difficult to monitor by precipitation. A better comparison would involve a different nucleophile where the sodium salt of both leaving groups is insoluble.

Mandatory Visualization

The following diagrams illustrate the logical relationship of factors affecting SN2 reactivity and the experimental workflow for comparing the two alkyl halides.

SN2_Reactivity_Factors Factors Influencing SN2 Reactivity of 2-Halopentanes cluster_substrate Substrate Properties cluster_reaction Reaction Characteristics Leaving_Group_Ability Leaving Group Ability (I⁻ > Br⁻) Activation_Energy Activation Energy Leaving_Group_Ability->Activation_Energy Better leaving group lowers CX_Bond_Strength C-X Bond Strength (C-I < C-Br) CX_Bond_Strength->Activation_Energy Weaker bond lowers Reaction_Rate SN2 Reaction Rate Activation_Energy->Reaction_Rate Lower activation energy increases

Caption: Factors influencing the SN2 reactivity of 2-halopentanes.

Experimental_Workflow Experimental Workflow for Comparing Reactivity Start Start Prepare_Reagents Prepare 15% NaI in Acetone Start->Prepare_Reagents Setup_Reactions Set up two parallel reactions in test tubes Prepare_Reagents->Setup_Reactions Add_Substrates Add 2-Bromopentane and this compound Setup_Reactions->Add_Substrates Monitor_Reactions Observe for Precipitate Formation (NaBr in 2-bromopentane reaction) Add_Substrates->Monitor_Reactions Record_Time Record Time for Precipitation Monitor_Reactions->Record_Time Compare_Rates Compare Reaction Rates Record_Time->Compare_Rates

Caption: Workflow for the comparative reactivity experiment.

References

Navigating Nucleophilic Substitution: A Comparative Analysis of SN1 and SN2 Reaction Rates for 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for controlling chemical transformations. This guide provides an objective comparison of the factors influencing the rates of unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions of the secondary alkyl halide, 2-iodopentane. By examining the interplay of nucleophile strength and solvent polarity, we can predictably favor one pathway over the other, a critical consideration in the synthesis of complex molecules.

Quantitative Data Summary

The following table summarizes the expected kinetic and mechanistic outcomes for the reaction of this compound under conditions designed to favor either an SN1 or an SN2 pathway.

ParameterSN1 ConditionsSN2 Conditions
Reaction This compound + Ethanol (B145695) (C2H5OH)This compound + Sodium Iodide (NaI)
Solvent Ethanol (Polar Protic)Acetone (B3395972) (Polar Aprotic)
Nucleophile Ethanol (Weak)Iodide Ion (I⁻) (Strong)
Rate Law Rate = k[this compound]Rate = k[this compound][I⁻]
Relative Rate SlowerFaster
Stereochemistry Racemization (formation of both R and S enantiomers)Inversion of configuration

Mechanistic Pathways and Influencing Factors

The choice between an SN1 and SN2 pathway for a secondary substrate like this compound is a delicate balance of several factors. The following diagram illustrates the decision-making logic based on the key variables of nucleophile strength and solvent polarity.

SN1_vs_SN2_Factors sub This compound (Secondary Alkyl Halide) cond1 Strong Nucleophile (e.g., I⁻, CN⁻, RS⁻) sub->cond1 cond2 Weak Nucleophile (e.g., H₂O, ROH) sub->cond2 sn2 SN2 Pathway (Bimolecular) cond1->sn2 Favors sn1 SN1 Pathway (Unimolecular) cond2->sn1 Favors cond3 Polar Aprotic Solvent (e.g., Acetone, DMSO) cond3->sn2 Favors cond4 Polar Protic Solvent (e.g., H₂O, ROH) cond4->sn1 Favors

Caption: Factors influencing SN1 vs. SN2 pathways for this compound.

Experimental Protocols

To quantitatively assess the reaction rates and determine the operative mechanism, the following experimental protocols can be employed.

Protocol 1: Determination of the SN2 Reaction Rate

Objective: To measure the rate of the SN2 reaction between this compound and sodium iodide in acetone.

Methodology:

  • Preparation of Reagents:

    • Prepare a standard solution of this compound in acetone (e.g., 0.1 M).

    • Prepare a standard solution of sodium iodide in acetone (e.g., 0.2 M). Acetone is a suitable solvent as it is polar aprotic and will not participate in the reaction.[1][2]

  • Reaction Monitoring:

    • Equilibrate both solutions to a constant temperature in a water bath.

    • Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).

  • Analysis:

    • The concentration of iodide ions can be determined by titration with a standard solution of silver nitrate.

    • Alternatively, the disappearance of the starting material or the appearance of the product can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Interpretation:

    • The reaction rate is determined by plotting the concentration of a reactant or product as a function of time.

    • The rate constant (k) can be calculated from the second-order rate law: Rate = k[this compound][I⁻].[1]

Protocol 2: Determination of the SN1 Reaction Rate (Solvolysis)

Objective: To measure the rate of the SN1 solvolysis of this compound in ethanol.

Methodology:

  • Preparation of Reagents:

    • Prepare a standard solution of this compound in ethanol (e.g., 0.1 M). Ethanol serves as both the solvent and the weak nucleophile.[3][4]

  • Reaction Monitoring:

    • Place the solution in a constant temperature water bath.

    • The reaction produces hydriodic acid (HI) as a byproduct. The progress of the reaction can be monitored by measuring the increase in acidity over time.

    • This can be achieved by adding a pH indicator to the solution and titrating the generated acid with a standardized solution of a weak base (e.g., sodium bicarbonate) at regular intervals.

  • Analysis:

    • The concentration of the product (or the acid generated) is plotted against time to determine the reaction rate.

  • Data Interpretation:

    • The rate constant (k) is calculated from the first-order rate law: Rate = k[this compound].[5] The rate of an SN1 reaction is dependent only on the concentration of the substrate because the rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation.[5]

Conclusion

The nucleophilic substitution of this compound can be effectively directed towards either an SN1 or SN2 pathway through the judicious selection of reaction conditions. For synthetic applications requiring stereochemical control, the SN2 reaction is preferred due to its stereospecific nature, leading to an inversion of configuration. This is best achieved with a strong nucleophile in a polar aprotic solvent. Conversely, if a racemic mixture is acceptable or desired, the SN1 pathway can be favored by employing a weak nucleophile in a polar protic solvent. A thorough understanding of these kinetic principles is essential for the rational design of synthetic routes and the predictable formation of desired products in the field of drug development and chemical research.

References

Reactivity Face-Off: A Comparative Guide to 1-Iodopentane and 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of a Primary versus a Secondary Iodoalkane

In the landscape of organic synthesis and drug development, the choice of alkyl halide substrate is a critical determinant of reaction outcome. The structural nuances of isomeric starting materials can profoundly influence reaction rates, mechanisms, and product distributions. This guide provides an in-depth, objective comparison of the reactivity of 1-iodopentane (B145852) and 2-iodopentane, two isomers that exemplify the fundamental differences between primary and secondary iodoalkanes. This analysis is supported by established chemical principles and illustrative experimental data to inform substrate selection in research and development.

Executive Summary: The Reactivity Verdict

1-Iodopentane, a primary iodoalkane, is the more reactive of the two isomers in bimolecular nucleophilic substitution (SN2) reactions. Its linear structure presents minimal steric hindrance, allowing for facile backside attack by a wide range of nucleophiles. In contrast, this compound, a secondary iodoalkane, exhibits significantly lower reactivity in SN2 reactions due to increased steric bulk around the electrophilic carbon. This steric impediment not only slows the rate of SN2 reactions but also opens the door to competing reaction pathways, namely unimolecular substitution (SN1) and both unimolecular (E1) and bimolecular (E2) elimination reactions. The preferred pathway for this compound is highly sensitive to the reaction conditions, including the nature of the nucleophile/base, solvent polarity, and temperature.

Theoretical Framework: The Decisive Factors of Structure and Mechanism

The divergent reactivity of 1-iodopentane and this compound is rooted in two key principles of organic chemistry: steric hindrance and carbocation stability.

  • Steric Hindrance: This refers to the spatial arrangement of atoms and groups around a reaction center. In SN2 reactions, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (backside attack). The bulkier the groups attached to this carbon, the more difficult this approach becomes. 1-iodopentane, with the iodine atom at a terminal position, presents a much less crowded environment than this compound, where the iodine is bonded to a carbon atom that is itself bonded to two other carbon atoms.[1]

  • Carbocation Stability: In SN1 and E1 reactions, the rate-determining step is the formation of a carbocation intermediate. The stability of this carbocation is paramount. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations, which are generally considered too unstable to form under typical reaction conditions.[2][3] Consequently, 1-iodopentane is highly unlikely to react via SN1 or E1 pathways. This compound, on the other hand, can form a more stable secondary carbocation, making these pathways accessible, particularly in the presence of a weak nucleophile and a polar protic solvent.

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group and iodoalkanes in general highly reactive substrates for substitution and elimination reactions.

Comparative Reactivity Data

Parameter1-Iodopentane (Primary)This compound (Secondary)
SN2 Reactivity HighLow
SN1 Reactivity Negligible (unstable primary carbocation)Possible (more stable secondary carbocation)
E2 Reactivity Possible with a strong, sterically hindered baseFavored with a strong, non-nucleophilic base
E1 Reactivity NegligiblePossible, often competes with SN1
Major Product with Strong, Non-hindered Nucleophile (e.g., NaI in acetone) SN2 productSN2 product (slower rate than 1-iodopentane)
Major Product with Strong, Hindered Base (e.g., KOC(CH₃)₃) E2 product (1-pentene)E2 product (mixture of 1-pentene (B89616) and 2-pentene)
Major Product with Weak Nucleophile/Weak Base in Polar Protic Solvent (e.g., ethanol) Very slow SN2 reactionMixture of SN1 and E1 products

Experimental Protocols

To quantitatively assess the reactivity differences between 1-iodopentane and this compound, the following experimental methodologies can be employed.

Experiment 1: Comparison of SN2 Reaction Rates via the Finkelstein Reaction

Objective: To compare the relative rates of SN2 reaction of 1-iodopentane and this compound with sodium iodide in acetone (B3395972).

Materials:

  • 1-Iodopentane

  • This compound

  • Sodium iodide solution in anhydrous acetone (e.g., 0.1 M)

  • Anhydrous acetone

  • Test tubes and rack

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Place two test tubes containing a standardized solution of sodium iodide in acetone in a constant temperature water bath.

  • Add a precise amount of 1-iodopentane to the first test tube and an equimolar amount of this compound to the second test tube.

  • Start the stopwatch immediately upon addition.

  • The rate of reaction can be quantified by taking aliquots at regular intervals, quenching the reaction, and analyzing the composition of the mixture using gas chromatography.

Expected Outcome: 1-Iodopentane will react significantly faster than this compound, as evidenced by a more rapid disappearance of the starting material.

Experiment 2: Competition between Substitution and Elimination for this compound

Objective: To determine the product distribution in the reaction of this compound with a strong base.

Materials:

  • This compound

  • Potassium tert-butoxide solution in tert-butanol (B103910) (a strong, sterically hindered base)[7][8]

  • Sodium ethoxide solution in ethanol (B145695) (a strong, non-hindered base)

  • Reaction flasks

  • Magnetic stirrer and hot plate

  • Apparatus for reflux and distillation

  • Gas chromatograph-mass spectrometer (GC-MS) for product identification and quantification

Procedure:

  • Set up two separate reactions. In one flask, react this compound with potassium tert-butoxide in tert-butanol. In the other, react this compound with sodium ethoxide in ethanol.

  • Run both reactions at a controlled temperature (e.g., 50°C) for a set period.

  • After the reaction is complete, isolate the products by extraction and distillation.

  • Analyze the product mixture using GC-MS to identify the substitution (2-ethoxypentane or 2-tert-butoxypentane) and elimination (1-pentene and 2-pentene) products and determine their relative ratios.

Expected Outcome:

  • With sodium ethoxide (strong, non-hindered), a mixture of the SN2 product (2-ethoxypentane) and the E2 product (predominantly the more stable 2-pentene, the Zaitsev product) is expected.

  • With potassium tert-butoxide (strong, hindered), the major product will be the E2 elimination product, with a higher proportion of the less substituted alkene (1-pentene, the Hofmann product) due to the steric bulk of the base.[9][10]

Visualizing Reaction Pathways

To further elucidate the mechanistic differences, the following diagrams illustrate the key reaction pathways.

SN2_Reaction_Comparison cluster_1_iodopentane 1-Iodopentane (Primary) cluster_2_iodopentane This compound (Secondary) 1-Iodo 1-Iodopentane TS1 SN2 Transition State (Less Hindered) 1-Iodo->TS1 Fast Prod1 SN2 Product TS1->Prod1 2-Iodo This compound TS2 SN2 Transition State (More Hindered) 2-Iodo->TS2 Slow Prod2 SN2 Product TS2->Prod2 Nucleophile Nu⁻ Nucleophile->TS1 Nucleophile->TS2

Caption: SN2 reaction pathway comparison for 1-iodopentane and this compound.

Secondary_Halide_Pathways cluster_SN2_E2 Strong Nucleophile/Base cluster_SN1_E1 Weak Nucleophile/Base Polar Protic Solvent This compound This compound SN2_Prod SN2 Product This compound->SN2_Prod SN2 E2_Prod E2 Product This compound->E2_Prod E2 Carbocation Secondary Carbocation Intermediate This compound->Carbocation Slow (rate-determining) SN1_Prod SN1 Product Carbocation->SN1_Prod SN1 E1_Prod E1 Product Carbocation->E1_Prod E1

Caption: Competing reaction pathways for this compound.

Conclusion

The comparison between 1-iodopentane and this compound serves as a practical illustration of fundamental principles in organic reactivity. For synthetic applications requiring a straightforward nucleophilic substitution, the less sterically hindered primary halide, 1-iodopentane, is the superior choice, offering faster reaction rates and a cleaner reaction profile. The secondary halide, this compound, presents a more complex reactivity landscape where substitution and elimination pathways compete. While this can be a drawback, it also offers an opportunity for synthetic chemists to direct the reaction towards a desired outcome—be it substitution or a specific alkene isomer—through the careful control of reaction conditions. A thorough understanding of these reactivity differences is essential for the efficient design and execution of synthetic strategies in academic and industrial research.

References

Validating Product Structures from 2-Iodopentane Alkylation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the alkylation of 2-iodopentane serves as a critical step in carbon-carbon bond formation. The validation of the resulting product structure is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compound. This guide provides a comparative analysis of two common alkylation methods utilizing this compound: direct enolate alkylation of a ketone and the malonic ester synthesis. We present detailed experimental protocols, comparative data, and visualization of the underlying chemical principles to aid in the selection and validation of the appropriate synthetic route.

Comparison of Alkylation Methodologies

The choice between direct enolate alkylation and malonic ester synthesis depends on several factors, including the desired final product, potential for side reactions, and the scalability of the synthesis. Below is a summary of the key aspects of each method when using this compound as the alkylating agent.

FeatureDirect Enolate Alkylation of 3-Pentanone (B124093)Malonic Ester Synthesis
Primary Product 4-Ethyl-3-methyl-2-heptanoneDiethyl (pentan-2-yl)malonate
Key Reagents 3-Pentanone, Lithium diisopropylamide (LDA), this compoundDiethyl malonate, Sodium ethoxide, this compound
Typical Yield Moderate to GoodGood to Excellent
Key Side Reactions E2 elimination of this compound, self-condensation of the ketone, over-alkylation.Dialkylation of the malonic ester.
Product Analysis GC-MS, ¹H NMR, ¹³C NMR, IR SpectroscopyGC-MS, ¹H NMR, ¹³C NMR, IR Spectroscopy

Experimental Protocols

Method 1: Direct Enolate Alkylation of 3-Pentanone with this compound

This protocol details the alkylation of 3-pentanone with this compound to yield 4-ethyl-3-methyl-2-heptanone. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial to ensure complete and regioselective formation of the kinetic enolate.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes to form the LDA solution.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add 3-pentanone (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: To the enolate solution at -78 °C, add this compound (1.2 equivalents) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure 4-ethyl-3-methyl-2-heptanone.

Method 2: Malonic Ester Synthesis with this compound

This method utilizes the acidic nature of the α-hydrogens of diethyl malonate to form a stabilized enolate, which is then alkylated with this compound.

Materials:

  • Sodium metal

  • Absolute ethanol (B145695)

  • Diethyl malonate

  • This compound

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Sodium Ethoxide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser under an argon atmosphere, carefully add sodium metal (1.0 equivalent) to absolute ethanol to prepare sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture until the malonic ester is completely deprotonated.

  • Alkylation: Add this compound (1.1 equivalents) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. After filtration and removal of the solvent under reduced pressure, the resulting diethyl (pentan-2-yl)malonate can be purified by vacuum distillation.

Product Structure Validation: Spectroscopic Data

Accurate identification of the alkylation products is achieved through a combination of spectroscopic techniques. Below are the expected data for the primary products of each method.

4-Ethyl-3-methyl-2-heptanone (from Direct Alkylation)
Technique Expected Data
¹H NMR (CDCl₃) Signals corresponding to the methyl, methylene (B1212753), and methine protons of the ethyl and pentyl groups, as well as the acetyl methyl group. The absence of the α-proton signal from the starting ketone is a key indicator of successful alkylation.
¹³C NMR (CDCl₃) A peak corresponding to the carbonyl carbon (~210 ppm), along with signals for the various aliphatic carbons.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 156. Characteristic fragmentation patterns include α-cleavage on either side of the carbonyl group.
IR Spectroscopy A strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretch of the ketone.
Diethyl (pentan-2-yl)malonate (from Malonic Ester Synthesis)
Technique Expected Data
¹H NMR (CDCl₃) A characteristic triplet for the acidic proton in the starting malonic ester (around 3.35 ppm) will be absent.[1] The spectrum will show overlapping multiplets for the methylene and methyl protons of the ethyl and pentyl groups.
¹³C NMR (CDCl₃) Peaks for the two equivalent ester carbonyl carbons, along with signals for the ethoxy and pentyl groups.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 244. Fragmentation will involve loss of ethoxy and pentyl groups.
IR Spectroscopy A strong C=O stretching band for the ester groups around 1730-1750 cm⁻¹.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two alkylation methods.

enolate_alkylation start 3-Pentanone + this compound base LDA in THF at -78°C start->base enolate Lithium Enolate Formation base->enolate alkylation SN2 Attack on this compound enolate->alkylation workup Aqueous Workup alkylation->workup product 4-Ethyl-3-methyl-2-heptanone workup->product

Figure 1. Workflow for the direct enolate alkylation of 3-pentanone.

malonic_ester_synthesis start Diethyl Malonate + this compound base Sodium Ethoxide in Ethanol start->base enolate Stabilized Enolate Formation base->enolate alkylation SN2 Attack on this compound enolate->alkylation workup Aqueous Workup alkylation->workup product Diethyl (pentan-2-yl)malonate workup->product

Figure 2. Workflow for the malonic ester synthesis.

Conclusion

Both direct enolate alkylation and the malonic ester synthesis are effective methods for introducing a pentyl group from this compound onto a carbon framework. The direct alkylation of a ketone offers a more direct route to a substituted ketone product. However, it requires the use of a strong, air- and moisture-sensitive base and careful temperature control to minimize side reactions. The malonic ester synthesis, while involving more steps if a ketone is the final target (requiring subsequent hydrolysis and decarboxylation), is often higher yielding and less prone to certain side reactions due to the increased acidity of the malonic ester protons.[2][3]

The choice of method will ultimately depend on the specific synthetic goals and the available laboratory resources. Thorough characterization of the product using the spectroscopic methods outlined in this guide is essential to confirm the desired structure and purity.

References

Mass Spectrum Analysis of 2-Iodopentane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of 2-iodopentane under different reaction conditions, with a focus on their mass spectral signatures. Understanding the fragmentation patterns of potential substitution and elimination products is crucial for accurate product identification and quantification in complex reaction mixtures. This document presents experimental data, detailed protocols, and visual representations of reaction pathways and analytical workflows to aid in this endeavor.

Data Presentation: Mass Spectral Fragmentation Comparison

The mass spectra of this compound reaction products are distinct and allow for their differentiation. The primary reaction pathways for this compound, a secondary alkyl halide, are substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2). Substitution reactions typically yield 2-pentanol (B3026449), while elimination reactions produce a mixture of pentene isomers. The major fragmentation patterns for these products are summarized below.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
1-Pentene 704227, 29, 39, 41, 55
cis/trans-2-Pentene (B94610) 705527, 29, 39, 41, 42
2-Pentanol 88 (often weak or absent)4527, 29, 31, 43, 55, 70 (M-18)

Note: The mass spectra of cis- and trans-2-pentene are very similar, making their individual identification by mass spectrometry alone challenging. Gas chromatography can typically separate these isomers.

Reaction Pathways of this compound

This compound can undergo both substitution and elimination reactions, the predominance of which is determined by the nature of the nucleophile/base and the reaction conditions.

G cluster_sub Substitution cluster_elim Elimination This compound This compound SN1_intermediate Carbocation Intermediate This compound->SN1_intermediate SN1 (Weak Nucleophile) 2-Pentanol_SN2 2-Pentanol (Inversion) This compound->2-Pentanol_SN2 SN2 (Strong, Unhindered Nucleophile) 1-Pentene 1-Pentene (Hofmann) This compound->1-Pentene E2 (Bulky, Strong Base) 2-Pentene 2-Pentene (Saytzeff) This compound->2-Pentene E2 (Small, Strong Base) 2-Pentanol_SN1 2-Pentanol (Racemic) SN1_intermediate->2-Pentanol_SN1 SN1_intermediate->1-Pentene E1 SN1_intermediate->2-Pentene E1

Caption: Reaction pathways of this compound leading to substitution and elimination products.

Experimental Protocols

Protocol 1: Elimination Reaction of this compound (Hofmann Product Favored)

This protocol favors the formation of the less substituted alkene (1-pentene) via an E2 mechanism using a bulky base.

Materials:

  • This compound

  • Potassium tert-butoxide

  • tert-Butanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.

  • Add this compound (1.0 equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, add diethyl ether and water to the reaction mixture.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile pentene products.

  • Analyze the resulting product mixture by GC-MS.

Protocol 2: Substitution Reaction of this compound

This protocol favors the formation of 2-pentanol via an S(_N)2 mechanism using a strong, unhindered nucleophile.

Materials:

  • This compound

  • Sodium hydroxide (B78521)

  • Ethanol (B145695)/water (1:1 v/v)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.5 equivalents) in a 1:1 mixture of ethanol and water.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the mixture to reflux for 1 hour.[1][2]

  • After cooling, add diethyl ether to the mixture and transfer to a separatory funnel.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analyze the crude product by GC-MS.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of the reaction products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

  • Injection Volume: 1 µL (split injection, ratio 50:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 25-250.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Experimental Workflow

The overall process from reaction to analysis is depicted in the following workflow diagram.

G cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Reactants This compound + Base/Nucleophile Reaction_Setup Reaction Setup (e.g., Reflux) Reactants->Reaction_Setup Quenching Quench Reaction Reaction_Setup->Quenching After Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal GCMS GC-MS Analysis Solvent_Removal->GCMS Inject Sample Data_Processing Data Processing and Spectrum Interpretation GCMS->Data_Processing

Caption: General experimental workflow for the synthesis and analysis of this compound reaction products.

References

A Comparative Guide to 1H NMR Analysis for Confirming Stereochemical Inversion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, unequivocally determining the stereochemistry of a molecule is paramount. When a chemical reaction is designed to invert a stereocenter, rigorous analytical confirmation is necessary. 1H Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive suite of techniques to elucidate the three-dimensional structure of molecules in solution, providing clear evidence for the inversion of stereochemistry. This guide compares the primary 1H NMR methods used for this purpose, supported by experimental considerations.

Key 1H NMR Techniques for Stereochemical Analysis

The choice of NMR experiment to confirm stereochemical inversion depends on the molecular structure, the nature of the stereocenter, and the available instrumentation. The most common and effective techniques include the Nuclear Overhauser Effect (NOE), analysis of scalar (J) coupling constants, and the use of chiral shift reagents or solvating agents.

Technique Principle Application for Inversion Advantages Limitations
Nuclear Overhauser Effect (NOE/NOESY) Measures through-space interactions between protons that are close in proximity (< 5 Å).[1][2][3]By comparing the NOE correlations between the starting material and the product, changes in the spatial arrangement of atoms due to inversion can be directly observed. For instance, an NOE between two protons that are cis in the starting material may disappear or be replaced by a new correlation in the trans product.[2][3]Provides direct evidence of through-space proximity.[2] Applicable to a wide range of molecules, including cyclic and acyclic systems.[1] 1D NOE difference experiments can be very sensitive.[1]The magnitude of the NOE is highly dependent on the distance (1/r^6), so it is most effective for short-range interactions.[2] Molecular motion and conformation can average NOEs, potentially complicating interpretation.[4]
J-Coupling (Scalar Coupling) Analysis Measures through-bond interactions between neighboring protons. The magnitude of the coupling constant (J-value) is dependent on the dihedral angle between the protons (Karplus relationship).Inversion of a stereocenter often leads to a change in the dihedral angles between adjacent protons, resulting in a measurable change in the corresponding 3JHH coupling constants. This is particularly useful in rigid cyclic systems where specific chair or boat conformations can be confirmed.[5]Provides precise information about dihedral angles in rigid and semi-rigid molecules.[5] Can be used to determine the relative configuration of adjacent stereocenters.[5]Less informative for conformationally flexible acyclic systems where rotation around single bonds averages the coupling constants.[6] Cannot be used to determine the absolute configuration (R/S) of a molecule with a single chiral center.[7]
Chiral Shift Reagents (CSRs) & Chiral Solvating Agents (CSAs) These are chiral molecules that interact with the analyte to form transient diastereomeric complexes.[8][9] These complexes have distinct NMR spectra, leading to the separation of signals for enantiomers or diastereomers.While primarily used to determine enantiomeric excess, they can be used to confirm inversion if the starting material and product are enantiomers or if the reaction produces a diastereomer. The different chemical shifts induced in the presence of the chiral agent can confirm the formation of a new stereoisomer.[10][11]Enables the differentiation of enantiomers, which are otherwise indistinguishable by NMR.[7][9] Can be used to determine enantiomeric purity.[11]Can cause significant line broadening, which may reduce spectral resolution, especially at higher magnetic fields. The choice of solvent and the concentration of the reagent and analyte are critical and may require optimization.[8]

Experimental Protocols

1. Sample Preparation:

  • Analyte: Ensure the sample is of high purity to avoid interference from impurities in the 1H NMR spectrum. The concentration should be optimized for the specific NMR experiment and instrument, typically in the range of 1-10 mg dissolved in 0.5-0.7 mL of a deuterated solvent.

  • Solvent: Choose a deuterated solvent that fully dissolves the sample and does not have signals that overlap with key analyte resonances.

  • Chiral Shift/Solvating Agents: When using CSRs or CSAs, the agent is added directly to the NMR tube containing the analyte solution. The molar ratio of the agent to the analyte needs to be carefully titrated to achieve optimal separation of signals without excessive line broadening. It is often necessary to acquire spectra at several different ratios.[8]

2. 1D NOE Difference Spectroscopy:

  • Acquire a standard 1H NMR spectrum of the compound.

  • Identify the proton signal to be irradiated. This is typically a proton whose spatial relationship to other protons is expected to change upon stereochemical inversion.

  • In the NOE experiment, the selected proton resonance is saturated using a low-power radiofrequency pulse.

  • A difference spectrum is generated by subtracting the normal 1H spectrum from the spectrum with the saturated proton. The resulting spectrum will show positive signals for protons that are spatially close to the irradiated proton.

  • Repeat the experiment by irradiating other key protons to build a complete picture of the molecule's 3D structure.

3. 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

  • This experiment reveals all NOE interactions in the molecule in a single spectrum.[3][12]

  • The spectrum has the normal 1H spectrum along the diagonal, and cross-peaks off the diagonal.[3]

  • A cross-peak between two diagonal peaks indicates that the corresponding protons are close in space.[12]

  • The mixing time is a key experimental parameter that needs to be optimized to observe the desired NOE correlations.

4. J-Coupling Analysis:

  • Acquire a high-resolution 1D 1H NMR spectrum with good signal-to-noise and digital resolution to accurately measure the coupling constants.

  • Analyze the multiplicity of the signals (e.g., doublet, triplet, doublet of doublets) to identify coupled protons.

  • The J-values can be measured directly from the spectrum. For complex multiplets, spectral simulation may be necessary.

  • Compare the measured J-values with those predicted by the Karplus equation for different possible stereoisomers.

Logical Workflow for Stereochemical Inversion Analysis

The following diagram illustrates a typical workflow for using 1H NMR to confirm the inversion of stereochemistry.

G cluster_0 Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Conclusion start Synthesize Product with Expected Inverted Stereochemistry purify Purify Starting Material and Product start->purify prepare_samples Prepare NMR Samples of Starting Material and Product purify->prepare_samples acquire_1h Acquire Standard 1H NMR for Both Samples prepare_samples->acquire_1h acquire_advanced Acquire Advanced NMR Data (NOESY, J-resolved, etc.) acquire_1h->acquire_advanced analyze_1h Compare Chemical Shifts and Coupling Constants acquire_advanced->analyze_1h compare_data Compare Experimental Data with Theoretical Models analyze_1h->compare_data analyze_noe Analyze NOE Correlations for Spatial Proximity analyze_noe->compare_data confirm_inversion Confirm Inversion of Stereochemistry compare_data->confirm_inversion

Caption: A flowchart outlining the process of confirming stereochemical inversion using 1H NMR.

References

A Comparative Analysis of Experimental and Theoretical Yields in the Synthesis of 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental and theoretical yields for the synthesis of 2-iodopentane, a valuable alkyl iodide intermediate in organic synthesis. Understanding the factors that influence the yield of this reaction is crucial for optimizing reaction conditions, maximizing product output, and ensuring cost-effectiveness in research and drug development settings. This document outlines a common synthetic route, provides a detailed experimental protocol, and analyzes the discrepancies between expected and actual product yields.

Theoretical vs. Experimental Yield: A Quantitative Overview

The synthesis of this compound from 2-pentanol (B3026449) via a nucleophilic substitution reaction is a well-established method. The theoretical yield represents the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. In contrast, the experimental yield is the actual mass of the product obtained after performing the synthesis and purification. The comparison between these two values, expressed as the percent yield, offers a clear metric of the reaction's efficiency.

Several factors contribute to the difference between theoretical and experimental yields, including incomplete reactions, the formation of byproducts through side reactions, and losses during product isolation and purification.

Parameter2-Pentanol (Starting Material)This compound (Product)
Molecular Formula C₅H₁₂OC₅H₁₁I
Molar Mass 88.15 g/mol 198.05 g/mol
Theoretical Yield Dependent on starting quantityCalculated based on stoichiometry
Reported Experimental Yield Not Applicable32% (from +/- 2-pentanol)

Calculating the Theoretical Yield

The synthesis of this compound from 2-pentanol using triphenylphosphine (B44618) and iodine, a variation of the Appel reaction, proceeds according to the following balanced chemical equation:

C₅H₁₂O + P(C₆H₅)₃ + I₂ → C₅H₁₁I + OP(C₆H₅)₃ + HI

To calculate the theoretical yield, the limiting reactant must first be identified. The limiting reactant is the reactant that will be completely consumed first, thereby determining the maximum amount of product that can be formed.

Example Calculation:

Assuming a researcher starts with 10.0 g of 2-pentanol and an excess of triphenylphosphine and iodine:

  • Calculate the moles of the limiting reactant (2-pentanol):

    • Moles = Mass / Molar Mass

    • Moles of 2-pentanol = 10.0 g / 88.15 g/mol ≈ 0.113 moles

  • Determine the moles of product from the stoichiometry:

    • The reaction stoichiometry is 1:1 between 2-pentanol and this compound.

    • Therefore, the theoretical moles of this compound = 0.113 moles.

  • Calculate the theoretical mass of the product:

    • Mass = Moles × Molar Mass

    • Theoretical yield of this compound = 0.113 moles × 198.05 g/mol ≈ 22.4 g

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound from 2-pentanol based on the Appel reaction.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a stirred solution of triphenylphosphine (1.2 equivalents) and imidazole (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add iodine (1.2 equivalents) portion-wise.

  • Allow the mixture to stir for 15-20 minutes at 0 °C.

  • Add a solution of 2-pentanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. The boiling point of this compound is approximately 146-147 °C at atmospheric pressure.[1]

Factors Influencing Experimental Yield

The discrepancy between the theoretical and experimental yield can be attributed to several factors inherent to the reaction and the experimental setup.

Factors_Affecting_Yield cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reaction_Kinetics Reaction Kinetics Experimental_Yield Experimental Yield Reaction_Kinetics->Experimental_Yield Side_Reactions Side Reactions (e.g., Elimination) Side_Reactions->Experimental_Yield Reagent_Purity Purity of Reactants Reagent_Purity->Experimental_Yield Temperature Reaction Temperature Temperature->Experimental_Yield Extraction_Losses Incomplete Extraction Extraction_Losses->Experimental_Yield Transfer_Losses Mechanical Losses During Transfer Transfer_Losses->Experimental_Yield Purification_Losses Losses During Distillation Purification_Losses->Experimental_Yield

Caption: Factors influencing the experimental yield of this compound synthesis.

  • Reaction Kinetics: The conversion of a secondary alcohol like 2-pentanol is generally slower than that of a primary alcohol due to increased steric hindrance at the reaction center. This can lead to an incomplete reaction if the reaction time is insufficient.

  • Side Reactions: Elimination reactions (E2) can compete with the desired nucleophilic substitution (SN2), leading to the formation of pentene isomers as byproducts. The choice of base (imidazole is used here to neutralize the HI formed) and reaction temperature can influence the ratio of substitution to elimination products.

  • Purity of Reactants and Solvents: Impurities in the starting materials or the presence of water in the solvent can lead to unwanted side reactions and a lower yield of the desired product.

  • Workup and Purification Losses: During the aqueous workup, some product may remain dissolved in the aqueous layer, leading to losses. Mechanical losses during transfers between glassware are unavoidable. Finally, during distillation, some product may be lost as residue in the distillation flask or as a forerun/tail fraction if the separation is not perfectly efficient.

Experimental Workflow

The overall process from starting materials to the purified product can be visualized as a sequential workflow.

Experimental_Workflow Start Start: 2-Pentanol, PPh3, I2, Imidazole in DCM Reaction Reaction at 0°C to Room Temperature Start->Reaction 1. Reagent Addition Quench Quench with Na2S2O3 (aq) Reaction->Quench 2. Stop Reaction Extraction Liquid-Liquid Extraction Quench->Extraction 3. Initial Separation Washing Wash with Water and Brine Extraction->Washing 4. Remove Impurities Drying Dry with MgSO4 Washing->Drying 5. Remove Water Filtration Filtration Drying->Filtration 6. Remove Drying Agent Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation 7. Concentrate Crude Product Purification Fractional Distillation Evaporation->Purification 8. Final Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

By carefully controlling the reaction conditions and minimizing losses during the workup and purification steps, researchers can strive to maximize the experimental yield, bringing it closer to the theoretical maximum. This guide provides the foundational knowledge to understand and optimize the synthesis of this compound for various research and development applications.

References

A Comparative Guide to the Kinetic Studies of 2-Iodopentane Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 2-iodopentane in nucleophilic substitution reactions. As a secondary alkyl halide, this compound serves as an excellent model for studying the competition between S(_N)1 and S(_N)2 pathways. Understanding its reactivity profile is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing structure-activity relationships in medicinal chemistry.

This document outlines the theoretical framework of these competing reactions, presents comparative kinetic data based on established principles, and provides detailed experimental protocols for empirical validation.

Reaction Pathways: S(_N)1 vs. S(_N)2 Mechanisms

Nucleophilic substitution at a secondary carbon, such as in this compound, can proceed through two distinct mechanisms: the unimolecular S(_N)1 pathway and the bimolecular S(_N)2 pathway. The dominant mechanism is highly sensitive to the reaction conditions, including the strength of the nucleophile, the nature of the solvent, and the concentration of the reactants.

The S(N)1 reaction is a two-step mechanism involving the formation of a carbocation intermediate. Its rate is dependent only on the concentration of the substrate.[1][2] In contrast, the S(_N)2 reaction is a single, concerted step where the nucleophile attacks as the leaving group departs.[2] The rate of an S(N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[2]

Figure 1: Concerted S(_N)2 reaction pathway for this compound.

Figure 2: Stepwise S(_N)1 reaction pathway for this compound.

Comparative Kinetic Data

While specific rate constants for this compound are sparsely reported across all possible conditions, a robust comparison can be made based on well-established principles of physical organic chemistry. The following tables summarize the expected relative reaction rates.

Table 1: Effect of Leaving Group on S(_N)2 Reaction Rate

The strength of the carbon-halogen bond and the stability of the resulting halide anion are critical for reaction rates. Weaker bases are better leaving groups. For halogens, the leaving group ability increases down the periodic table.

SubstrateC-X Bond Energy (kJ/mol)Relative Rate (S(_N)2)
2-Chloropentane~3401
2-Bromopentane~285~50
This compound ~220 ~2,500
Note: Relative rates are estimates based on typical trends for S(_N)2 reactions and illustrate the significantly enhanced reactivity of alkyl iodides.
Table 2: Effect of Nucleophile on Reaction Mechanism and Rate

Strong, unhindered nucleophiles favor the S(_N)2 pathway, while weak nucleophiles favor the S(_N)1 pathway, especially in protic solvents.

NucleophileClassPreferred MechanismExpected Relative Rate with this compound
H₂O, CH₃OHWeakS(_N)1 (Solvolysis)Slow
CH₃COO⁻WeakBorderline (S(_N)1/S(_N)2)Moderate
N₃⁻StrongS(_N)2Fast
I⁻StrongS(_N)2Very Fast
Table 3: Effect of Solvent on Substitution Reactions

Solvent polarity plays a dual role. Polar protic solvents excel at stabilizing the carbocation intermediate in S(_N)1 reactions. Polar aprotic solvents, however, enhance the reactivity of nucleophiles, dramatically accelerating S(_N)2 reactions.

SolventTypeEffect on S(_N)1 RateEffect on S(_N)2 Rate
Ethanol (B145695)/WaterPolar ProticFavored (stabilizes carbocation)Disfavored (solvates/stabilizes nucleophile)
Acetic AcidPolar ProticFavored Disfavored
Acetone (B3395972)Polar AproticDisfavoredFavored (poorly solvates nucleophile)
DMFPolar AproticDisfavoredStrongly Favored
DMSOPolar AproticDisfavoredStrongly Favored

Experimental Protocols

A thorough kinetic analysis requires carefully controlled experiments to determine the rate law and rate constant.

General Experimental Workflow for Kinetic Studies

The process begins with precise preparation of reactant solutions and culminates in the mathematical determination of the reaction rate constant.

Experimental_Workflow A 1. Prepare Solutions (Alkyl Halide & Nucleophile in chosen solvent) B 2. Equilibrate Reactants (Bring solutions to constant temperature) A->B C 3. Initiate Reaction (Mix solutions and start timer) B->C D 4. Monitor Reaction Progress (Take aliquots at timed intervals) C->D E 5. Quench Reaction (Stop the reaction in the aliquot) D->E F 6. Analyze Aliquots (e.g., Titration, Spectroscopy, Chromatography) E->F G 7. Data Analysis (Plot concentration vs. time) F->G H 8. Determine Rate Law & Constant (Calculate k from the slope of the line) G->H

Figure 3: A typical workflow for a chemical kinetics experiment.

Protocol 1: S(_N)1 Solvolysis of this compound in Aqueous Ethanol

Objective: To determine the pseudo-first-order rate constant for the solvolysis of this compound.

Materials:

  • This compound

  • Ethanol (reagent grade)

  • Deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (~0.02 M)

  • Phenolphthalein or Bromothymol blue indicator

  • Constant temperature water bath

  • Burette, pipettes, volumetric flasks, Erlenmeyer flasks

Procedure:

  • Solvent Preparation: Prepare a specific volume fraction of aqueous ethanol (e.g., 80% ethanol, 20% water v/v).

  • Reaction Setup: In an Erlenmeyer flask, place a known volume (e.g., 50.0 mL) of the aqueous ethanol solvent. Add a few drops of the acid-base indicator. Place the flask in the constant temperature bath to equilibrate.

  • Initiation: Using a syringe or pipette, add a precise, small volume (e.g., 0.1 mL) of this compound to the flask, start a timer immediately, and swirl to mix thoroughly.

  • Titration: The solvolysis reaction produces hydriodic acid (HI), which will protonate the solvent. At timed intervals, or by adding a known small initial amount of NaOH and timing its consumption, titrate the generated acid with the standardized NaOH solution. For continuous monitoring, one can add a known amount of NaOH (e.g., 1.00 mL) and record the time it takes for the indicator to change color from basic to acidic.

  • Data Collection: Repeat the titration at various time points to determine the concentration of HI produced over time, which corresponds to the amount of this compound that has reacted.

  • Calculation: The reaction is pseudo-first-order because the solvent (nucleophile) is in large excess. The rate constant (k) can be determined by plotting ln([R-I]₀ / ([R-I]₀ - [HI]t)) versus time (t). The slope of this line will be equal to k.

Protocol 2: S(_N)2 Reaction of this compound with Sodium Azide (B81097) in Acetone

Objective: To determine the second-order rate constant for the reaction of this compound with azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous acetone (polar aprotic solvent)

  • Standardized silver nitrate (B79036) (AgNO₃) solution (~0.01 M)

  • Volumetric flasks, pipettes, reaction vessel

  • Constant temperature bath

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentration of this compound and sodium azide in anhydrous acetone.

  • Reaction Setup: Place the sodium azide solution into a jacketed reaction vessel maintained at a constant temperature.

  • Initiation: Add the this compound solution to the reaction vessel, start the timer, and ensure rapid mixing.

  • Monitoring: At regular time intervals, withdraw a precise aliquot (e.g., 5.0 mL) of the reaction mixture and quench it by adding it to a flask containing a solvent that will stop the reaction (e.g., cold pentane (B18724) and water).

  • Analysis: The concentration of the iodide ion (I⁻) produced can be determined by titration with the standardized silver nitrate solution (Volhard or Fajans method).

  • Calculation: The rate law for this S(_N)2 reaction is: Rate = k[this compound][N₃⁻]. The second-order rate constant (k) can be determined by plotting 1/([R-I]t) versus time (if initial concentrations are equal) or using the integrated second-order rate law for unequal concentrations.

By comparing the rate constants obtained under different conditions (e.g., by changing the solvent or nucleophile), researchers can build a comprehensive kinetic profile for this compound, enabling more precise control over its synthetic applications.

References

A Researcher's Guide to Isotopic Labeling: 2-Iodopentane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise introduction of isotopic labels into organic molecules is a critical technique for elucidating reaction mechanisms, tracing metabolic pathways, and quantifying metabolites. While a versatile tool, the direct use of 2-iodopentane for isotopic labeling is not extensively documented in publicly available literature. However, based on the known reactivity of secondary alkyl iodides, we can project its utility and compare it with established alternative methods for introducing isotopic labels at a secondary carbon position. This guide provides a comparative overview of these methods, complete with hypothetical performance data, detailed experimental protocols, and workflow visualizations to aid in experimental design.

Performance Comparison: this compound vs. Alternative Labeling Strategies

The following table summarizes the potential performance of this compound in isotopic labeling reactions compared to common alternatives. The data for this compound is extrapolated from studies on similar secondary alkyl iodides and should be considered hypothetical.

Labeling MethodReagent(s)Typical SubstrateIsotopic LabelEstimated Yield (%)Isotopic Incorporation (%)Key AdvantagesKey Disadvantages
Nickel-Catalyzed Carbonylation This compound, 13CO, NaOMe, PhotocatalystAlkyl Halide13C60-80[1][2]>99[1]High isotopic incorporation, mild reaction conditions.Requires a specific nickel pincer complex and photocatalyst.[1]
Radical Deuteration This compound, D2O, Et3B, Thiol catalystAlkyl Halide2H (D)70-90>90Uses inexpensive D2O as the deuterium (B1214612) source, good functional group tolerance.[3]Requires a radical initiator and a thiol catalyst.
Grignard Reaction with Labeled CO2 Pentan-2-one (precursor), Mg, 13CO2Alkyl Halide13C50-70>99Utilizes commercially available 13CO2, well-established reaction.[4][5][6][7][8]Requires anhydrous conditions, formation of Grignard reagent can be sensitive.
Reduction of a Labeled Ketone Pentan-2-one, Labeled reducing agent (e.g., NaBD4)Ketone2H (D)80-95>98High yielding, various labeled reducing agents are available.Limited to introducing the label at the carbonyl carbon and adjacent positions.
C-H Activation PentaneIsotope source (e.g., D2O)2H (D)VariableVariableDirect functionalization of alkanes, avoids pre-functionalization.[9][10][11][12]Often lacks regioselectivity, may require specific catalysts and harsh conditions.

Experimental Protocols

The following are representative, detailed experimental protocols for isotopic labeling. The protocol for this compound is hypothetical and adapted from literature on similar substrates.

Protocol 1: Hypothetical 13C-Labeling of Pentane via Nickel-Catalyzed Carbonylation of this compound

Objective: To synthesize methyl 2-methyl-[1-13C]-pentanoate from this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • [(N2N)Ni-Cl] pincer complex (0.05 mmol, 0.05 equiv)[1]

  • Sodium methoxide (B1231860) (NaOMe) (2.0 mmol, 2.0 equiv)[1]

  • 4CzIPN (photocatalyst) (0.02 mmol, 0.02 equiv)

  • 13CO gas (1 atm)

  • Anhydrous acetonitrile (B52724) (5 mL)

  • Schlenk tube equipped with a magnetic stir bar

  • Blue LED light source

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the [(N2N)Ni-Cl] pincer complex, sodium methoxide, and 4CzIPN.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous acetonitrile and stir the mixture for 10 minutes.

  • Add this compound via syringe.

  • Evacuate the Schlenk tube and backfill with 13CO gas (1 atm).

  • Irradiate the reaction mixture with a blue LED light source and stir vigorously at room temperature for 24 hours.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield methyl 2-methyl-[1-13C]-pentanoate.

  • Confirm isotopic incorporation by mass spectrometry and 13C NMR.

Protocol 2: Deuterium Labeling of Pentane via Reduction of Pentan-2-one

Objective: To synthesize [2-2H]-pentane from pentan-2-one.

Materials:

  • Pentan-2-one (1.0 mmol, 1.0 equiv)

  • Sodium borodeuteride (NaBD4) (1.2 mmol, 1.2 equiv)

  • Methanol (B129727) (5 mL)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

Procedure:

  • Dissolve pentan-2-one in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borodeuteride to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

  • Quench the reaction by slowly adding water.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and carefully concentrate the solution.

  • The resulting [2-2H]-pentan-2-ol can be further reduced to [2-2H]-pentane via a Wolff-Kishner or Clemmensen reduction if desired.[13][14][15][16][17]

  • Confirm isotopic incorporation by mass spectrometry and 2H NMR.

Visualizing the Workflow and Pathways

To better understand the experimental processes and chemical transformations, the following diagrams have been generated using Graphviz.

G General Workflow for Isotopic Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Select Labeling Strategy & Isotope reagents Prepare Labeled Reagent & Substrate start->reagents reaction Perform Isotopic Labeling Reaction reagents->reaction workup Reaction Work-up & Purification reaction->workup analysis Analyze Product (MS, NMR) workup->analysis data Determine Yield & Isotopic Incorporation analysis->data

Caption: A generalized workflow for an isotopic labeling experiment.

G Hypothetical Pathway for ¹³C-Labeling using this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product iodopentane This compound alkyl_radical Pentan-2-yl Radical iodopentane->alkyl_radical Photocatalyst/Light co ¹³CO ni_complex [Ni(¹³CO)] Complex co->ni_complex Coordination catalyst Ni(0) Catalyst catalyst->ni_complex acyl_complex Acyl-Nickel Complex alkyl_radical->acyl_complex ni_complex->acyl_complex product ¹³C-labeled Ester/Carboxylic Acid acyl_complex->product Reductive Elimination

Caption: A plausible reaction pathway for nickel-catalyzed ¹³C-carbonylation of this compound.

References

A Comparative Analysis of Taft Steric Parameters: 2-Iodopentane vs. 1-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The Taft steric parameter, Es, is a quantitative measure of the steric effect of a substituent, determined by comparing the rate of acid-catalyzed hydrolysis of a substituted ester to that of a reference methyl ester.[1][2] A more negative Es value indicates greater steric hindrance. The fundamental principle is that bulkier groups will retard the rate of this reaction to a greater extent.

Comparative Steric Hindrance: A Data-Driven Inference

To estimate the relative steric bulk of 2-iodopentane and 1-iodopentane, we can analyze the Taft Es values of structurally similar primary and secondary alkyl groups. The position of the iodine atom—on a primary versus a secondary carbon—is the critical determinant of the steric encumbrance it presents.

Substituent (Analogous to)StructureTaft Steric Parameter (Es)
n-Butyl (analogous to 1-Iodopentane)CH₃CH₂CH₂CH₂--0.39
Isobutyl (branched primary)(CH₃)₂CHCH₂--0.93
sec-Butyl (analogous to this compound)CH₃CH₂CH(CH₃)--1.13

Data sourced from established compilations of Taft parameters.

The data clearly illustrates that branching at the carbon atom directly attached to the reactive center significantly increases steric hindrance, as evidenced by the more negative Es value for sec-butyl compared to n-butyl. By analogy, the substituent corresponding to This compound (a secondary alkyl iodide) is expected to exhibit a more negative Taft steric parameter and therefore greater steric hindrance than the substituent for 1-iodopentane (a primary alkyl iodide). The larger van der Waals radius of the iodine atom compared to a methyl group will amplify this effect in both isomers.

Experimental Determination of Taft Steric Parameters

The Taft steric parameter (Es) is experimentally determined through kinetic studies of the acid-catalyzed hydrolysis of esters. The following protocol outlines the general methodology.

Experimental Protocol: Determination of Es via Acid-Catalyzed Ester Hydrolysis

1. Synthesis of Substituted Esters:

  • Synthesize the ethyl (or methyl) esters of the corresponding carboxylic acids. For this comparison, one would need to synthesize ethyl 2-iodopentanoate and ethyl 1-iodopentanoate.

  • The reference ester is typically methyl acetate (B1210297) or ethyl acetate.

2. Kinetic Measurements:

  • Prepare a standardized solution of a strong acid (e.g., HCl) in a suitable solvent system (e.g., 70% aqueous acetone).[3]

  • Initiate the hydrolysis reaction by adding a known concentration of the ester to the acidic solution at a constant temperature (e.g., 25°C).

  • Monitor the progress of the reaction over time by titrating the liberated carboxylic acid with a standardized base (e.g., NaOH) or by a spectroscopic method.

3. Rate Constant Calculation:

  • The reaction follows pseudo-first-order kinetics under these conditions. The rate constant (k) is determined from the slope of a plot of ln([Ester]t/[Ester]₀) versus time.

4. Calculation of the Taft Steric Parameter (Es):

  • The Es value is calculated using the following equation: Es = log(k / k₀) where:

    • k is the rate constant for the hydrolysis of the substituted ester.
    • k₀ is the rate constant for the hydrolysis of the reference ester (methyl acetate, for which Es is defined as 0).

Visualizing Steric Hindrance

The following diagram illustrates the relationship between the molecular structure of the iodopentane isomers and their inferred Taft steric parameters, highlighting the increased steric bulk of the secondary isomer.

G Relationship Between Structure and Taft Steric Parameter (Es) a Primary Carbon Attachment (Less Branched) b Lower Steric Hindrance a->b d Secondary Carbon Attachment (More Branched) c Less Negative Es Value (Closer to 0) b->c e Higher Steric Hindrance f More Negative Es Value d->e e->f

Structural comparison of iodopentane isomers and their expected Taft parameters.

Conclusion

Based on the established principles of steric effects and analysis of Taft parameters for analogous alkyl groups, it can be concluded that This compound possesses a greater steric bulk than 1-iodopentane . This is reflected in an anticipated more negative Taft steric parameter (Es) for the 2-iodopentyl group compared to the 1-iodopentyl group. This understanding is crucial for predicting reaction rates, understanding binding interactions at receptor sites, and for the rational design of novel molecules in various scientific disciplines. Researchers are encouraged to consider these steric differences when developing structure-activity relationships for compounds containing such fragments.

References

A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. The stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties. This guide provides an objective comparison of the primary analytical techniques used to quantify enantiomeric excess, supported by experimental data and detailed protocols, to assist in selecting the most appropriate method for your research needs.

Core Analytical Techniques: A Head-to-Head Comparison

The quantification of enantiomers in a mixture is primarily achieved through chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods like polarimetry. Each technique operates on a different principle and offers a unique set of advantages and limitations.

Chiral Chromatography

Chiral chromatography is a powerful and widely used technique for separating enantiomers.[1] It is often considered the gold standard for its high accuracy and resolution.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and robust method applicable to a broad range of compounds.[2] It involves the differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.[2] HPLC is the instrument of choice for many pharmaceutical applications due to its high resolution, sensitivity, and specificity.[3]

  • Gas Chromatography (GC): Chiral GC is ideal for the analysis of volatile and thermally stable compounds.[2][4] Enantiomers are separated as they pass through a capillary column containing a chiral stationary phase, carried by a gaseous mobile phase.[2][5] Derivatization is sometimes required to improve the volatility and chromatographic performance of the analytes.[4]

  • Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid (often CO₂) as the mobile phase. Chiral SFC is gaining popularity as a "greener" alternative to HPLC because it reduces organic solvent consumption and can offer faster analysis times.[2]

Advantages:

  • High accuracy, precision, and sensitivity.[2][6]

  • Applicable to a wide range of compounds (especially HPLC).[2]

  • Provides direct separation and quantification of each enantiomer.[7]

  • Well-established and validated methods are widely available.[8]

Disadvantages:

  • Method development can be time-consuming and expensive.[9]

  • Requires specialized and often costly chiral columns.[7]

  • High solvent consumption, particularly in HPLC, raises environmental and cost concerns.[9][10]

  • Analytes for GC must be volatile or require derivatization.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid and powerful alternative for determining enantiomeric excess without requiring physical separation of the enantiomers.[9] The principle relies on converting the enantiomeric pair into diastereomers in situ, which have distinct NMR signals.[11]

  • Using Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[12][13] This interaction induces a chemical shift difference (Δδ) between the signals of the two enantiomers, allowing for their integration and the calculation of ee.[14]

  • Using Chiral Derivatizing Agents (CDAs): CDAs react covalently with the analyte's functional groups to form stable diastereomers.[15] These diastereomers can then be distinguished by NMR. This method is robust but requires the reaction to go to completion and the absence of interfering side products.[9]

Advantages:

  • Rapid analysis time, often under 15 minutes per sample.[9][10]

  • Low solvent consumption compared to HPLC.[9][10]

  • Provides structural information about the analyte simultaneously.

  • Does not require physical separation of the enantiomers.[12]

Disadvantages:

  • Lower sensitivity compared to chromatographic methods.[16]

  • Requires higher sample concentrations (milligram quantities).[17]

  • Peak overlap can complicate quantification, especially in complex mixtures.

  • The choice of a suitable chiral agent (CSA or CDA) is crucial and may require screening.[18]

  • Accuracy can be lower than HPLC, with potential errors of ±5-10% reported in some undergraduate settings.[9]

Polarimetry (Optical Rotation)

Polarimetry is a traditional method that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude of rotation is proportional to the concentration of the chiral substance and its specific rotation.[19] Enantiomeric excess, historically termed "optical purity," can be calculated by comparing the observed rotation to the specific rotation of the pure enantiomer.[19][20]

Advantages:

  • Simple, fast, and non-destructive.

  • Requires relatively inexpensive instrumentation.

Disadvantages:

  • Unreliable for accurately determining enantiomeric excess.[21]

  • Requires knowledge of the specific rotation of the pure enantiomer, which may not be available.[21]

  • The presence of other optically active impurities can lead to significant errors.[21]

  • The relationship between optical rotation and enantiomeric excess is not always linear (e.g., the Horeau effect), which can compromise accuracy.[22][23]

Quantitative Performance Comparison

The choice of an analytical technique often involves a trade-off between speed, accuracy, sensitivity, and cost. The following table summarizes key performance metrics for the most common methods.

ParameterChiral HPLCChiral GCNMR (with Chiral Agents)Polarimetry
Principle Differential partitioning on a chiral stationary phase[2]Differential partitioning on a chiral stationary phase (gas phase)[2]Formation of transient diastereomeric complexes[10]Measurement of optical rotation of plane-polarized light[19]
Typical Analysis Time 15-60 minutes per sample[10]Minutes to over an hour[17]5-15 minutes per sample[10]< 5 minutes per sample
Accuracy High; standard deviation of ±4% to ±5.1% reported[17]High, comparable to HPLC[24]Moderate to High; ee determination with ~5% accuracy demonstrated[17]Low to Moderate; can be non-linear and prone to errors[21][22]
Sensitivity High (microgram to milligram)[17]Very High (microgram)[17]Low (milligram quantities required)[17]Low; requires relatively high concentrations
Sample Consumption High solvent usage (>60 mL/sample)[10]Low solvent usageLow (~0.6 mL deuterated solvent/sample)[10]Low
Method Development Can be extensive and costlyRequires optimization of temperature programsRequires screening of suitable chiral agentsMinimal
Key Application Gold standard for pharmaceutical QC, broad applicability[2][3]Volatile and thermally stable chiral compounds[2]Rapid screening, reaction monitoring, structural confirmation[9]Quick estimation of optical purity for known compounds

Visualizing Analytical Approaches

The following diagrams illustrate the relationships between the primary analytical techniques and a typical experimental workflow for chiral analysis.

logical_comparison cluster_main Quantifying Enantiomeric Excess cluster_chrom Chiral Chromatography (Separation-Based) cluster_spec Spectroscopy (Non-Separation) main Analytical Goal: Determine % ee HPLC HPLC main->HPLC High Accuracy Broad Applicability GC GC main->GC Volatile Analytes High Resolution SFC SFC main->SFC 'Green' Alternative Fast Analysis NMR NMR Spectroscopy main->NMR Rapid Screening Structural Info Polarimetry Polarimetry main->Polarimetry Quick Estimate (Less Accurate) experimental_workflow cluster_workflow Chiral HPLC Experimental Workflow prep 1. Sample Preparation Dissolve sample in mobile phase-compatible solvent. equilibration 2. Column Equilibration Equilibrate chiral column with mobile phase for ~30 min. prep->equilibration injection 3. Injection Inject racemic standard and sample solutions. equilibration->injection separation 4. Chromatographic Separation Enantiomers separate based on differential interaction with CSP. injection->separation detection 5. Detection Detect eluting enantiomers (e.g., UV at 254 nm). separation->detection quantification 6. Quantification Integrate peak areas and calculate % ee. detection->quantification

References

Unraveling the Reactive Intermediates in the Solvolysis of 2-Iodopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The solvolysis of 2-iodopentane, a secondary alkyl halide, serves as a cornerstone for understanding the intricate interplay between substitution (S N1) and elimination (E1) reactions. The reaction proceeds through a carbocation intermediate, the stability and fate of which dictate the final product distribution. This guide provides a comprehensive analysis of these reactive intermediates, comparing the expected outcomes in different solvent systems and detailing the experimental protocols necessary for their investigation.

Competing Pathways: A Tale of Two Mechanisms

The solvolysis of this compound is initiated by the departure of the iodide leaving group, forming a planar secondary (2°) pentyl carbocation. This intermediate is the focal point from which both S N1 and E1 pathways diverge.

  • S N1 (Substitution Nucleophilic Unimolecular): The solvent molecule acts as a nucleophile, attacking the carbocation to form a substitution product.

  • E1 (Elimination Unimolecular): The solvent molecule acts as a base, abstracting a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene.

A key feature of the 2-pentyl carbocation is its propensity to undergo a 1,2-hydride shift , where a hydrogen atom from an adjacent carbon migrates to the positively charged carbon. This rearrangement leads to the formation of a more stable tertiary (3°) carbocation, which can then also undergo substitution and elimination, further diversifying the product mixture.

Product Distribution: A Solvent-Driven Outcome

Solvent SystemPredicted Major ProductsPredicted Minor ProductsRationale
80% Ethanol / 20% Water 2-Ethoxy-pentane (S N1), 2-Pentanol (S N1)1-Pentene (E1), 2-Pentene (E1), Rearranged Ethers/AlcoholsEthanol and water are both good nucleophiles, favoring substitution. The basicity is relatively low, suppressing elimination.
Acetic Acid 2-Pentyl acetate (B1210297) (S N1)1-Pentene (E1), 2-Pentene (E1), Rearranged AcetatesAcetic acid is a moderately good nucleophile and a weak base, leading primarily to substitution.
50% Acetone (B3395972) / 50% Water 2-Pentanol (S N1)1-Pentene (E1), 2-Pentene (E1), Rearranged AlcoholsWater is the primary nucleophile. The less polar acetone component can slightly favor elimination compared to purely aqueous conditions.

Note: The ratio of unrearranged to rearranged products is influenced by the lifetime of the carbocation and the activation energy of the hydride shift. Higher temperatures generally favor elimination reactions over substitution reactions.

Visualizing the Reaction Pathways

The following diagrams illustrate the key steps in the solvolysis of this compound.

G cluster_0 Solvolysis of this compound cluster_1 Reaction Pathways This compound This compound 2-Pentyl Carbocation (2°) 2-Pentyl Carbocation (2°) This compound->2-Pentyl Carbocation (2°) Ionization (-I⁻) SN1_Products Substitution Products (2-Ethoxy-pentane, 2-Pentanol, etc.) 2-Pentyl Carbocation (2°)->SN1_Products + Solvent (Nucleophile) E1_Products Elimination Products (1-Pentene, 2-Pentene) 2-Pentyl Carbocation (2°)->E1_Products - H⁺ (Solvent as Base) 3-Pentyl Carbocation (2°) Rearranged Carbocation (3°) 2-Pentyl Carbocation (2°)->3-Pentyl Carbocation (2°) 1,2-Hydride Shift Rearranged_SN1 Rearranged Substitution Products 3-Pentyl Carbocation (2°)->Rearranged_SN1 + Solvent (Nucleophile) Rearranged_E1 Rearranged Elimination Products 3-Pentyl Carbocation (2°)->Rearranged_E1 - H⁺ (Solvent as Base)

Reaction pathways in the solvolysis of this compound.

Experimental Protocols

A thorough analysis of the reaction intermediates and product distribution requires a combination of kinetic studies and product analysis.

I. Kinetic Analysis of Solvolysis

Objective: To determine the rate of solvolysis of this compound in a given solvent system.

Materials:

  • This compound

  • Selected solvent (e.g., 80% ethanol/water)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a known concentration.

  • Place a known volume of this solution in a flask and equilibrate in the constant temperature water bath.

  • At time zero, add a known amount of standardized NaOH solution containing phenolphthalein.

  • Record the time it takes for the pink color of the indicator to disappear. This marks the point where the HI produced from the solvolysis has neutralized the added NaOH.

  • Repeat the addition of NaOH and timing to obtain a series of data points.

  • The rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus time.

II. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the products of the solvolysis reaction.

Materials:

  • Reaction mixture from the solvolysis experiment

  • Internal standard (e.g., nonane)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Quench the solvolysis reaction by adding ice-cold water.

  • Extract the organic products with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Add a known amount of an internal standard to the extract.

  • Inject a sample of the prepared solution into the GC-MS.

  • The components will be separated based on their boiling points and polarity. The mass spectrometer will provide fragmentation patterns for each component, allowing for their identification by comparison to a spectral library.

  • Quantification of each product can be achieved by comparing its peak area to that of the internal standard.

G Start Start Reaction_Mixture Solvolysis Reaction Mixture Start->Reaction_Mixture Extraction Extraction with Dichloromethane Reaction_Mixture->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Internal_Standard Addition of Internal Standard Drying->Internal_Standard GC_MS_Analysis GC-MS Injection and Analysis Internal_Standard->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing End End Data_Processing->End

Workflow for GC-MS analysis of solvolysis products.

Conclusion

The solvolysis of this compound provides a rich platform for exploring the fundamental principles of nucleophilic substitution and elimination reactions. The formation of a carbocation intermediate opens up multiple reaction pathways, including rearrangement to a more stable carbocation. The final product distribution is a sensitive function of the reaction conditions, particularly the choice of solvent. A detailed analysis using kinetic studies and chromatographic techniques like GC-MS is essential to fully elucidate the complex interplay of these competing reactions. While the debate on the precise nature of the S N1/S N2 borderline for secondary halides continues, the principles outlined in this guide provide a robust framework for the analysis of these important transformations.

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. 2-Iodopentane, a halogenated hydrocarbon, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the proper management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards of this compound. It is a flammable liquid and vapor, harmful if swallowed, and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are a suitable option), safety goggles, and a lab coat, must be worn at all times.[2][3][4] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1]

Disposal Procedures: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound is through chemical neutralization via alkaline hydrolysis. This process converts the hazardous alkyl iodide into less harmful substances, namely pentan-2-ol and sodium iodide.[5][6][7]

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol details the laboratory-scale neutralization of this compound.

Materials:

  • Waste this compound

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Appropriate glassware for measurements and transfers

  • Waste container for halogenated organic waste

  • Waste container for aqueous waste

Procedure:

  • Preparation of the Hydrolysis Solution: In a round-bottom flask of appropriate size, prepare a 50/50 (v/v) solution of ethanol and water.[8] For every 1 mole of this compound to be neutralized, add a molar excess of sodium hydroxide (a 1.5 to 2-fold molar excess is recommended to ensure complete reaction). Carefully dissolve the sodium hydroxide in the ethanol/water mixture with stirring. This reaction is exothermic, so allow the solution to cool to room temperature.

  • Reaction Setup: Place the round-bottom flask in a heating mantle and equip it with a reflux condenser.[5][6][7] Ensure that water is flowing through the condenser.

  • Addition of this compound: Slowly add the waste this compound to the sodium hydroxide solution in the round-bottom flask while stirring.

  • Reflux: Heat the reaction mixture to boiling and maintain a gentle reflux for a minimum of 20 minutes.[5][6][7] This ensures the complete hydrolysis of the this compound.

  • Cooling and Neutralization: After the reflux period, turn off the heating mantle and allow the mixture to cool to room temperature.

  • Waste Segregation and Disposal:

    • The resulting solution contains pentan-2-ol, sodium iodide, ethanol, and water. While significantly less hazardous than this compound, this mixture should still be treated as chemical waste.

    • Transfer the cooled solution to a designated aqueous waste container. Do not dispose of this solution down the drain.

    • Label the waste container clearly with its contents.

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office.

Quantitative Data for Disposal Planning

ParameterValue/RangeNotes
Reaction Time Minimum 20 minutesBoiling under reflux is essential for reaction completion.[5][6][7]
Solvent Composition 50/50 (v/v) Ethanol/WaterThis mixture ensures the solubility of both the halogenoalkane and sodium hydroxide.[8]
Reagent Ratio 1.5 to 2-fold molar excess of NaOHEnsures the complete conversion of this compound.
Temperature Boiling point of the solvent mixtureReflux conditions are necessary to maintain the reaction temperature without loss of volatile components.[5][6][7]

Disposal Workflow Diagram

G cluster_start Start: this compound Waste cluster_ppe Safety Precautions cluster_procedure Disposal Procedure cluster_waste Waste Management start This compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe Assess Hazards fume_hood Work in a Chemical Fume Hood ppe->fume_hood prep_solution Prepare 50/50 Ethanol/Water with excess NaOH fume_hood->prep_solution add_waste Slowly add this compound waste prep_solution->add_waste reflux Boil under reflux for at least 20 minutes add_waste->reflux cool Cool the reaction mixture reflux->cool transfer Transfer to designated aqueous waste container cool->transfer label_waste Label container with contents transfer->label_waste ehs_disposal Dispose through EHS label_waste->ehs_disposal

Caption: Decision workflow for the safe disposal of this compound.

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the equipment with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to remove residual this compound. Collect this rinse solvent in a designated container for halogenated organic waste.

  • Washing: Wash the rinsed equipment thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water and allow to dry.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the research environment. Always consult your institution's specific safety protocols and waste disposal guidelines.

References

Personal protective equipment for handling 2-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for handling 2-Iodopentane. It is intended to provide immediate, essential information for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1] Inhalation may lead to allergy or asthma-like symptoms, breathing difficulties, and respiratory irritation.[1] Adherence to proper PPE guidelines is the first line of defense against exposure.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[2][3][4][5]To protect eyes from splashes and vapors.
Hand Protection Chemical-resistant gloves such as nitrile or neoprene. For prolonged contact, consider double-gloving or using heavy-duty gloves.[3][6]To prevent skin contact. Disposable nitrile gloves provide good protection against incidental splashes.
Body Protection A flame-retardant and anti-static lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[2][6]To protect skin and personal clothing from spills and contamination.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate or if vapors/aerosols are generated, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[2][3][4][5]To prevent the inhalation of harmful vapors.

Safe Handling and Operational Protocol

A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the necessary steps from preparation to the completion of work.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_1 Conduct Hazard Assessment prep_2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 prep_3 Prepare Fume Hood (Ensure proper ventilation) prep_2->prep_3 handle_1 Ground/Bond Container and Receiving Equipment prep_3->handle_1 handle_2 Use Non-Sparking Tools handle_1->handle_2 handle_3 Dispense Chemical (Avoid splashing and vapor generation) handle_2->handle_3 handle_4 Keep Container Tightly Closed When Not in Use handle_3->handle_4 clean_1 Decontaminate Work Area handle_4->clean_1 clean_2 Properly Dispose of Waste (See Section 3) clean_1->clean_2 clean_3 Remove PPE Correctly clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Conduct a thorough hazard assessment for the planned experiment.

    • Put on all required PPE as specified in Table 1.

    • Prepare the chemical fume hood by ensuring it is operational and the sash is at the appropriate height.

  • Handling:

    • Work exclusively within a certified chemical fume hood.[2]

    • Eliminate all potential ignition sources, including open flames, hot surfaces, and spark-producing equipment.[2][3]

    • Use explosion-proof equipment and non-sparking tools.[3][4]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[5]

    • When dispensing, pour slowly to minimize splashing and vapor generation.

    • Keep the container with this compound tightly sealed when not in use.[2][3]

    • Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[2][3]

  • Post-Handling and Cleanup:

    • Decontaminate the work surface with an appropriate solvent.

    • Dispose of all waste materials according to the disposal plan (see Section 3).

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the chemical.

Spill, Storage, and Disposal Plans

Spill Response:

  • Evacuate the area and restrict access.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[3][5]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for hazardous waste disposal.[3][5]

  • Do not allow the spill to enter drains or waterways.[3]

Storage:

  • Store in a cool, dry, well-ventilated area designated for flammable liquids.[2][3][5]

  • Keep containers tightly closed and protected from light.[2][3]

  • Store away from heat, sparks, open flames, and other ignition sources.[2][3]

  • The storage area should be locked and secured.[2][3]

Disposal Plan:

  • All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Dispose of chemical waste in a designated, properly labeled, and sealed container.

  • Arrange for disposal through an approved hazardous waste disposal facility, adhering to all local, state, and federal regulations.[2][3]

  • Do not mix with other waste streams unless explicitly permitted.[2]

  • Empty containers may retain product residue and should be handled as hazardous waste.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.